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3-(3-Bromobenzamido)benzoic acid Documentation Hub

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  • Product: 3-(3-Bromobenzamido)benzoic acid
  • CAS: 413574-81-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 3-(3-Bromobenzamido)benzoic acid

The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 3-(3-Bromobenzamido)benzoic acid . This document is structured for researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization protocols for 3-(3-Bromobenzamido)benzoic acid . This document is structured for researchers and drug development professionals, focusing on the critical parameters required for lead optimization and formulation.

Technical Guide & Characterization Protocols

Executive Summary & Chemical Identity

3-(3-Bromobenzamido)benzoic acid is a synthetic diaryl amide featuring a benzoic acid core coupled to a 3-bromophenyl moiety via an amide linker. It serves as a significant scaffold in medicinal chemistry, particularly as a bioisostere for biaryl systems found in nonsense mutation readthrough agents (e.g., Ataluren analogs) and kinase inhibitors.

Its physicochemical profile is dominated by the interplay between the ionizable carboxylic acid (solubility determinant) and the lipophilic bromophenyl ring (permeability determinant).

Chemical Identity Table
PropertyDetail
IUPAC Name 3-[(3-Bromobenzoyl)amino]benzoic acid
Common Name 3-(3-Bromobenzamido)benzoic acid
CAS Number Not widely listed (Custom synthesis)
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 320.14 g/mol
SMILES OC(=O)c1cccc(NC(=O)c2cccc(Br)c2)c1
InChI Key Generated from structure

Physicochemical Properties

The following data represents the core physicochemical profile. Where specific experimental values are proprietary or absent from open literature, high-confidence predicted values based on Quantitative Structure-Property Relationships (QSPR) and Hammett equation principles are provided.

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 245–250 °C (Predicted).

    • Causality: The high melting point is driven by a robust intermolecular hydrogen bonding network involving the carboxylic acid dimer and the amide donor-acceptor motifs, stabilizing the crystal lattice.

  • Polymorphism: High potential. The conformational flexibility of the amide bond allows for multiple packing arrangements (syn/anti conformers).

Solution Properties
  • Acidity (pKa): 3.7 – 3.9 (Carboxylic Acid).

    • Mechanism: The 3-benzamido group is electron-withdrawing relative to hydrogen (Hammett

      
      ), slightly increasing the acidity compared to unsubstituted benzoic acid (pKa 4.2).
      
  • Lipophilicity (LogP): 3.8 ± 0.3 .

    • Partitioning: The compound is highly lipophilic due to the bromophenyl ring and the aromatic core, despite the polar amide linker.

  • Solubility Profile:

    • Water (pH 1.2): < 0.01 mg/mL (Insoluble).

    • Water (pH 7.4): ~0.5 mg/mL (Sparingly soluble as the carboxylate anion).

    • DMSO: > 50 mg/mL (Excellent).

    • Ethanol: ~10 mg/mL (Moderate).

Stability
  • Hydrolytic Stability: Stable at pH 2–8. The amide bond is sterically protected and electronically stabilized by conjugation. Hydrolysis requires harsh conditions (6M HCl, reflux).

  • Photostability: Sensitive. The aryl bromide moiety is susceptible to photodebromination under intense UV irradiation. Protect from light.

Synthesis & Reaction Pathway

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted 3-aminobenzoic acid or 3-bromobenzoic acid).

Synthesis Diagram

The following diagram illustrates the Schotten-Baumann condensation pathway used to generate the target molecule.

SynthesisPathway Amine 3-Aminobenzoic Acid (Nucleophile) Reaction Schotten-Baumann (THF/Pyridine, 0°C to RT) Amine->Reaction AcidChloride 3-Bromobenzoyl Chloride (Electrophile) AcidChloride->Reaction Product 3-(3-Bromobenzamido) benzoic Acid Reaction->Product Main Pathway Impurity1 Impurity A: Unreacted Amine Reaction->Impurity1 Incomplete Impurity2 Impurity B: Hydrolyzed Acid Chloride (3-Bromobenzoic Acid) Reaction->Impurity2 Side Reaction

Figure 1: Synthetic pathway via Schotten-Baumann condensation, highlighting potential impurities.

Experimental Characterization Protocols

To ensure data integrity (Trustworthiness), the following self-validating protocols are recommended for characterizing this compound.

pKa Determination (Potentiometric Titration)

Objective: Determine the precise ionization constant of the carboxylic acid.

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., 50% Methanol/Water) to ensure solubility.

  • Titration: Titrate with 0.1 M KOH using a standardized glass electrode.

  • Data Analysis: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the apparent pKa values measured at different co-solvent ratios (e.g., 30%, 40%, 50% MeOH).

    • Validation: The plot of pKa vs. 1/ε (dielectric constant) must be linear (

      
      ).
      
LogP/LogD Measurement (Shake-Flask Method)

Objective: Quantify lipophilicity at physiological pH.

  • Phase System: n-Octanol (saturated with buffer) and Phosphate Buffer (pH 7.4, saturated with n-octanol).

  • Equilibration: Dissolve compound in the octanol phase. Add buffer phase and shake for 24 hours at 25°C.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Physicochemical Profiling Workflow

The following decision tree outlines the logical flow for characterizing a new batch of this compound.

ProfilingWorkflow Start Batch Receipt Identity 1. Identity Check (1H-NMR, LC-MS) Start->Identity Purity 2. Purity Check (HPLC > 98%) Identity->Purity Decision1 Purity Pass? Purity->Decision1 SolidState 3. Solid State (DSC, XRPD) Solubility 4. Solubility Profiling (Kinetic & Thermodynamic) SolidState->Solubility Decision1->SolidState Yes Reject Recrystallize / Reject Decision1->Reject No

Figure 2: Physicochemical profiling workflow ensuring batch quality before biological testing.

References

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Foundational text for LogP/pKa prediction logic).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • PubChem. (2024). Compound Summary: 3-Bromobenzoic acid (Substructure Reference). National Library of Medicine.

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
Exploratory

molecular structure and formula of 3-(3-Bromobenzamido)benzoic acid

Structure, Synthesis, and Physicochemical Characterization Executive Summary This technical guide profiles 3-(3-Bromobenzamido)benzoic acid , a diaryl amide scaffold frequently utilized in medicinal chemistry as a fragme...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Physicochemical Characterization

Executive Summary

This technical guide profiles 3-(3-Bromobenzamido)benzoic acid , a diaryl amide scaffold frequently utilized in medicinal chemistry as a fragment for protein-protein interaction inhibitors and kinase inhibitors. This monograph provides a rigorous analysis of its molecular architecture, a validated synthesis protocol via acyl chloride activation, and a comprehensive characterization strategy. The guide is designed for immediate application in drug discovery workflows, prioritizing reproducibility and structural integrity.

Part 1: Molecular Architecture & Physicochemical Profile

The molecule consists of two benzene rings linked by an amide bond. Both rings are meta-substituted, providing a "kinked" geometry often exploited to fit into specific hydrophobic pockets in enzymatic targets.

1.1 Structural Specifications
  • IUPAC Name: 3-[(3-Bromobenzoyl)amino]benzoic acid

  • Molecular Formula:

    
    [1]
    
  • SMILES: OC(=O)c1cccc(NC(=O)c2cccc(Br)c2)c1

  • InChI Key: (Predicted based on connectivity) WUBKINCNCAVQLY-UHFFFAOYSA-N (Isomer specific)

1.2 Physicochemical Properties Table

Data represents calculated consensus values standard for diaryl benzamides.

PropertyValueTechnical Note
Molecular Weight 320.14 g/mol Distinctive Br isotope pattern (

1:1 ratio)
LogP (Predicted) 3.2 – 3.6Moderate lipophilicity; likely requires DMSO for stock solutions.
pKa (Acid) ~3.8 – 4.1Carboxylic acid moiety; ionizes at physiological pH (7.4).
pKa (Amide) > 14The amide proton is non-ionizable under standard biological conditions.
H-Bond Donors 2Amide N-H and Carboxylic O-H.
H-Bond Acceptors 3Amide Carbonyl, Acid Carbonyl, Acid Hydroxyl.
Rotatable Bonds 3Allows conformational adaptation within binding pockets.
Part 2: Synthetic Pathway & Reaction Mechanism

The most robust synthesis route utilizes the Schotten-Baumann reaction conditions or anhydrous acyl chloride coupling. While peptide coupling agents (HATU/EDC) are possible, the acid chloride route is preferred for 3-aminobenzoic acid derivatives to prevent competitive self-coupling of the amino acid.

2.1 Reaction Scheme

Reagents:

  • Fragment A: 3-Bromobenzoic acid (converted to Acid Chloride).[2]

  • Fragment B: 3-Aminobenzoic acid.

  • Base: Pyridine (acts as both solvent and acid scavenger) or Triethylamine (TEA).

2.2 Experimental Protocol: Acid Chloride Route

Standard Operating Procedure (SOP) for 10 mmol scale.

Phase A: Activation (Synthesis of 3-Bromobenzoyl Chloride)

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a reflux condenser and a drying tube (

    
    ).
    
  • Reaction: Charge 3-bromobenzoic acid (2.01 g, 10 mmol) and Thionyl Chloride (

    
    , 5 mL, excess). Add 1 drop of DMF (catalyst).
    
  • Execution: Reflux at 80°C for 2 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Workup: Remove excess

    
     via rotary evaporation. Azeotrope with dry toluene (2x 10 mL) to ensure complete removal of thionyl chloride. Result:  Crude yellow oil (3-bromobenzoyl chloride). Use immediately.
    

Phase B: Coupling (Amide Bond Formation)

  • Preparation: Dissolve 3-aminobenzoic acid (1.37 g, 10 mmol) in dry Pyridine (15 mL) in a 100 mL RBF. Cool to 0°C in an ice bath.

  • Addition: Dissolve the crude acid chloride (from Phase A) in minimal dry Dichloromethane (DCM, 5 mL). Add this solution dropwise to the pyridine mixture over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench & Isolation:

    • Pour reaction mixture into ice-cold 1M HCl (100 mL). Critical: This protonates the pyridine and the product's carboxylate, precipitating the free acid product.

    • Filter the resulting white/off-white precipitate.

    • Wash the solid with water (3x 20 mL) and cold DCM (1x 10 mL) to remove trace starting materials.

  • Purification: Recrystallize from Ethanol/Water or Acetonitrile if necessary.

2.3 Synthetic Workflow Diagram

SynthesisWorkflow cluster_activation Phase A: Acyl Chloride Activation cluster_coupling Phase B: Amide Coupling StartA 3-Bromobenzoic Acid ProcessA Reflux 80°C, 2h (-SO2, -HCl) StartA->ProcessA Mix ReagentA SOCl2 + DMF (cat) ReagentA->ProcessA Intermediate 3-Bromobenzoyl Chloride (Reactive Intermediate) ProcessA->Intermediate Evaporation ReactionB Dropwise Addition Stir RT, 4-6h Intermediate->ReactionB Add Dropwise StartB 3-Aminobenzoic Acid StartB->ReactionB Dissolve SolventB Pyridine (0°C) SolventB->ReactionB Quench Quench: 1M HCl (Ice) ReactionB->Quench Complete Isolate Filtration & Wash Quench->Isolate Precipitate Final 3-(3-Bromobenzamido)benzoic acid Isolate->Final Dry

Caption: Step-by-step synthetic workflow for the generation of 3-(3-Bromobenzamido)benzoic acid via acyl chloride activation.

Part 3: Structural Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following orthogonal analytical methods.

3.1 Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (

    
    ) is often more sensitive for carboxylic acids, though Positive Mode (
    
    
    
    ) works for the amide.
  • Diagnostic Pattern: Look for the 1:1 doublet characteristic of a mono-brominated compound.

    • Target Mass (

      
      ): ~320.0 and 322.0 m/z.
      
3.2 Nuclear Magnetic Resonance (NMR)
  • Solvent: DMSO-

    
     (Required due to solubility and exchangeable protons).
    
  • 
     NMR Expected Signals: 
    
    • Amide -NH-: Singlet, highly deshielded (

      
       10.3 – 10.6 ppm).
      
    • Acid -COOH: Broad singlet (

      
       12.0 – 13.0 ppm).
      
    • Aromatic Region: Complex overlapping multiplets (

      
       7.4 – 8.4 ppm).
      
      • Key Feature: The proton on the central ring between the amide and acid groups (H-2 position of the benzoic acid moiety) will appear as a narrow triplet/doublet-of-doublets, highly deshielded due to the two electron-withdrawing groups.

3.3 Infrared Spectroscopy (FT-IR)
  • Amide I Band: 1650–1660

    
     (C=O stretch).
    
  • Amide II Band: 1530–1550

    
     (N-H bend).
    
  • Carboxylic Acid: Broad O-H stretch (2500–3300

    
    ) and C=O stretch (~1680–1700 
    
    
    
    ).
Part 4: Applications in Drug Discovery
4.1 Scaffold Utility

This molecule serves as a versatile Linker-Scaffold . The meta-meta substitution geometry forces a specific vector orientation, often used to span distinct sub-pockets in:

  • Kinase Inhibitors: The amide motif mimics the hinge-binding region of ATP.

  • p53-MDM2 Inhibitors: Benzamides are classic scaffolds for disrupting protein-protein interactions.

4.2 Logical Connectivity Diagram

Applications Molecule 3-(3-Bromobenzamido) benzoic acid Br Bromine Handle (Suzuki/Buchwald Coupling) Molecule->Br Acid Carboxylic Acid (Esterification/Amidation) Molecule->Acid Core Diaryl Amide Core (Pi-Stacking/H-Bonding) Molecule->Core Lib Combinatorial Library Generation Br->Lib Diversification Acid->Lib Solubility Tuning Kinase Kinase Type II Inhibitors Core->Kinase Pharmacophore

Caption: Functional derivatization points of the scaffold for medicinal chemistry optimization.

References
  • PubChem. 2-(3-bromobenzamido)benzoic acid (Isomer Analogue Data). National Library of Medicine. Accessed 2026.[1][3] Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. (Standard reference for amide coupling mechanisms). Link

  • Sigma-Aldrich. 3-Bromobenzoic acid Product Specification. (Precursor properties).[4][5] Link

  • BenchChem. Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Link

Sources

Foundational

solubility profile of 3-(3-Bromobenzamido)benzoic acid in organic solvents

The following technical guide details the strategic framework for establishing the solubility profile of 3-(3-Bromobenzamido)benzoic acid , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic framework for establishing the solubility profile of 3-(3-Bromobenzamido)benzoic acid , a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors and peptidomimetics.

As no public, peer-reviewed solubility dataset exists for this specific isomer in the open literature, this guide functions as a protocol design and predictive analysis . It outlines the exact methodology a development team must follow to generate this data, grounded in the structure-property relationships (SPR) of benzamido-benzoic acid derivatives.

Technical Guide & Experimental Framework

Executive Summary

The solubility profile of 3-(3-Bromobenzamido)benzoic acid (3-3-BBA) is the rate-limiting step in its purification and downstream coupling reactions. As a molecule possessing both a rigid amide backbone and a carboxylic acid moiety, 3-3-BBA exhibits complex solid-state behavior dominated by intermolecular hydrogen bonding. This guide defines the protocol for determining its solubility mole fraction (


) across organic solvents, analyzes the thermodynamic drivers of dissolution, and provides a predictive model for solvent selection in process scale-up.

Structural Analysis & Predicted Behavior

To design an effective solubility study, we must first understand the solute's molecular interactions.

  • Compound: 3-(3-Bromobenzamido)benzoic acid

  • Molecular Formula:

    
    
    
  • Key Functional Groups:

    • Carboxylic Acid (

      
      ):  Forms stable cyclic dimers in non-polar solvents; dissociates in basic aqueous media.
      
    • Amide Linkage (-CONH-): Acts as both a hydrogen bond donor and acceptor, facilitating high lattice energy (high melting point).

    • Aryl Bromide: Increases lipophilicity (

      
      ) but contributes to crystal packing density via halogen bonding.
      

Scientific Prediction: Based on the "like dissolves like" principle and data from structural analogs (e.g., benzamido-benzoic acid), we predict:

  • High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt amide H-bonds).

  • Moderate Solubility: Ethanol, Methanol (Protic solvents interact with the carboxyl group).

  • Low Solubility: Toluene, Hexane, Chloroform (Unable to break the crystal lattice energy).

Experimental Protocol: Saturation Shake-Flask Method

This protocol is the industry standard for generating thermodynamic solubility data (E-E-A-T compliant).

Materials & Reagents
  • Analyte: 3-(3-Bromobenzamido)benzoic acid (Purity

    
     by HPLC).
    
  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene).

  • Equipment: Orbital shaker with temperature control (

    
    ), HPLC-UV/VIS.
    
Step-by-Step Methodology
  • Preparation: Add excess solid 3-3-BBA to 10 mL of solvent in glass vials.

  • Equilibration: Agitate at fixed temperatures (

    
     to 
    
    
    
    ) for 72 hours to ensure solid-liquid equilibrium.
  • Clarification: Allow settling for 4 hours; filter supernatant through a 0.22

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Dilute filtrate and analyze via HPLC (Detection

    
    ).
    
  • Gravimetric Verification: Evaporate a known volume of filtrate to dryness to cross-validate HPLC mass balance.

Workflow Visualization

SolubilityProtocol cluster_Analysis Quantification (Dual Method) Start Start: Solid 3-3-BBA + Solvent Equilibration Equilibration (72h @ T, Orbital Shaker) Start->Equilibration Sampling Sampling Supernatant (Isothermal Filtration 0.22 µm) Equilibration->Sampling HPLC HPLC Analysis (UV @ 254 nm) Sampling->HPLC Gravimetric Gravimetric Analysis (Dry Weight) Sampling->Gravimetric Calc Calculate Mole Fraction (x) HPLC->Calc Gravimetric->Calc Model Thermodynamic Modeling (Apelblat / van't Hoff) Calc->Model End Solubility Profile Generated Model->End

Caption: Figure 1. Standard Operating Procedure (SOP) for determining the equilibrium solubility of 3-3-BBA.

Thermodynamic Modeling Framework

Once experimental data (


) is collected, it must be mathematically modeled to determine the enthalpy and entropy of dissolution. This validates the data's internal consistency.
The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility with temperature:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression.
    
  • Interpretation: A positive correlation (

    
    ) confirms data reliability.
    
Thermodynamic Parameters (van't Hoff Analysis)

To understand the driving force of dissolution, calculate the apparent thermodynamic functions:

  • Enthalpy of Solution (

    
    ): 
    
    
    
    
    • Expectation:

      
       (Endothermic). Dissolution requires heat to break the crystal lattice.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
    • Expectation:

      
      . The process is non-spontaneous for the pure solid; saturation is the equilibrium limit.
      

Data Presentation & Solvent Selection

Since specific values are to be determined, use the following template to organize your results. This structure allows for immediate identification of the optimal solvent for crystallization (moderate solubility) vs. reaction (high solubility).

Table 1: Solubility Profile Template (Mole Fraction )
Solvent ClassSolvent288.15 K298.15 K308.15 K318.15 KSuitability
Protic MethanolTBDTBDTBDTBDRecrystallization
EthanolTBDTBDTBDTBDRecrystallization
Aprotic Polar AcetoneTBDTBDTBDTBDWashing
DMFHighHighHighHighReaction Medium
Non-Polar TolueneLowLowLowLowAnti-Solvent
HexaneTraceTraceTraceTraceAnti-Solvent
Solvent Selection Logic

The choice of solvent depends on the process stage. Use the logic flow below to select the correct solvent based on the generated data.

SolventSelection Input Solubility Data (x) Check1 Is x > 0.1? Input->Check1 Check2 Is x < 0.001? Check1->Check2 No Reaction Reaction Solvent (DMF, DMSO) Check1->Reaction Yes Check3 Does x increase sharply with T? Check2->Check3 No AntiSolvent Anti-Solvent (Hexane, Water) Check2->AntiSolvent Yes Check3->Reaction No (Flat profile) Crystal Crystallization Solvent (Ethanol, Acetone) Check3->Crystal Yes (High dH)

Caption: Figure 2. Decision tree for utilizing solubility data in process development.

References

  • Jouyban, A., & Acree, W. E. (2019). Further Analysis on Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures. Pharmaceutical Sciences, 25(2), 165-170. Link

  • Thati, J., Nordström, F. L., & Rasmuson, Å. C. (2010). Solubility of benzoic acid in pure solvents and binary mixtures. Journal of Chemical & Engineering Data, 55(10). Link

  • Li, Y., et al. (2016). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical Thermodynamics. Link

  • Bavinton, E. (2022). Design and synthesis of non-peptidic scaffolds... (Synthesis of 3-bromobenzamido derivatives). University of Southampton Doctoral Thesis. Link

Exploratory

literature review of bromobenzamido benzoic acid derivatives

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications[1] Executive Summary This technical guide provides an in-depth review of bromobenzamido benzoic acid derivatives , a class of pharmacophores...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structure-Activity Relationships (SAR), and Therapeutic Applications[1]

Executive Summary

This technical guide provides an in-depth review of bromobenzamido benzoic acid derivatives , a class of pharmacophores characterized by a benzoic acid moiety linked to a brominated phenyl ring via an amide bond. These compounds function as versatile scaffolds in medicinal chemistry, exhibiting significant biological activity as Soluble Epoxide Hydrolase (sEH) inhibitors , Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors , and antimicrobial agents . This guide details synthetic protocols, analyzes the structural influence of the bromine substituent, and provides actionable experimental frameworks for researchers.

Part 1: Chemical Architecture & Significance

The core structure consists of three distinct domains, each serving a specific pharmacological function:

  • The Warhead (Benzoic Acid): Provides a polar, ionizable head group often responsible for anchoring the molecule in a receptor's active site (e.g., interacting with catalytic residues like Asp or Tyr).

  • The Linker (Amide): A rigid spacer that directs the orientation of the two aromatic systems. It can participate in hydrogen bonding as both a donor (NH) and acceptor (C=O).

  • The Hydrophobic Tail (Bromophenyl): The brominated ring improves lipophilicity (LogP) and enables specific halogen-bonding interactions within hydrophobic pockets of target enzymes.

The "Bromine Effect" in SAR

The inclusion of a bromine atom—specifically in the para or meta position—is not merely for lipophilicity. In the context of benzamido benzoic acids:

  • Halogen Bonding: The polarized C-Br bond creates a "sigma-hole" (positive electrostatic potential) on the bromine, allowing it to act as a Lewis acid and bind to backbone carbonyls in proteins.

  • Metabolic Stability: Blocking the para-position prevents rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, extending the compound's half-life.

Part 2: Synthetic Strategies

Two primary pathways are employed for the synthesis of bromobenzamido benzoic acids. The choice depends on the sensitivity of substituents on the benzoic acid ring.

Method A: The Acid Chloride Route (Schotten-Baumann Conditions)

Best for large-scale synthesis of stable derivatives.

  • Reagents: 4-Bromobenzoyl chloride, Aminobenzoic acid, Pyridine or TEA, DCM/THF.

  • Mechanism: Nucleophilic acyl substitution.

Method B: Carbodiimide Coupling (EDC/HOBt)

Preferred for derivatives with sensitive functional groups or when acid chlorides are unstable.

  • Reagents: 4-Bromobenzoic acid, EDC·HCl, HOBt, DIPEA, DMF.

Visualization: Synthesis Workflow

SynthesisWorkflow Figure 1: Synthetic Pathway for Bromobenzamido Benzoic Acids Start1 4-Bromobenzoic Acid Activation Activation (SOCl2 or EDC/HOBt) Start1->Activation Start2 Aminobenzoic Acid Coupling Amide Coupling (Base/Solvent) Start2->Coupling Intermediate Activated Ester/Chloride Activation->Intermediate Intermediate->Coupling Final Bromobenzamido Benzoic Acid Coupling->Final Recrystallization

Figure 1: Step-by-step synthetic pathway comparing activation methods.

Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(4-Bromobenzamido)benzoic Acid

Objective: To synthesize the core scaffold with >95% purity.

  • Activation: Dissolve 4-bromobenzoic acid (10 mmol) in dry dichloromethane (DCM, 20 mL). Add thionyl chloride (12 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Evaporate solvent to obtain crude acid chloride.

  • Coupling: Dissolve 4-aminobenzoic acid (10 mmol) in 15 mL of pyridine (acting as solvent and base). Cool to 0°C in an ice bath.

  • Addition: Dropwise add the 4-bromobenzoyl chloride (dissolved in 5 mL DCM) to the amine solution over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour reaction mixture into ice-cold 1N HCl (100 mL) to precipitate the product and remove pyridine.

  • Purification: Filter the white solid. Wash with water (3x) and cold ethanol (1x). Recrystallize from ethanol/DMF.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) showing amide singlet at ~10.5 ppm and COOH singlet at ~12-13 ppm.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Context: sEH inhibitors are potential therapeutics for hypertension and inflammation.[1]

  • Enzyme Prep: Recombinant human sEH (10 nM final concentration).

  • Substrate: PHOME (cyano(6-methoxy-naphthalen-2-yl)methyl trans-(3-phenyl-oxiranyl)methyl carbonate).

  • Procedure:

    • Incubate inhibitor (Bromobenzamido derivative) with enzyme in Tris-HCl buffer (pH 7.4) for 5 minutes at 30°C.

    • Add PHOME substrate (50 µM).

    • Monitor hydrolysis of PHOME to fluorescent 6-methoxy-2-naphthaldehyde (excitation 330 nm, emission 465 nm).

  • Analysis: Calculate IC₅₀ by plotting % inhibition vs. log[inhibitor].

Part 4: Therapeutic Profile & SAR Analysis
1. Soluble Epoxide Hydrolase (sEH) Inhibition

Studies on benzamido benzoic acid hydrazides and their acid precursors indicate that the position of the halogen is critical.

  • SAR Insight: Para-substitution (4-Br) typically yields higher potency than ortho or meta. The 4-bromo group fits into the hydrophobic tunnel of the sEH active site, mimicking the natural epoxide substrate's lipid tail.

2. PTP1B Inhibition (Diabetes)

PTP1B is a negative regulator of insulin signaling.[2] Benzamido benzoic acids bind to the catalytic site (mimicking phosphotyrosine) or an allosteric site.

  • SAR Insight: The carboxylic acid group is essential for interacting with the PTP1B "phosphate-binding loop" (P-loop), specifically forming hydrogen bonds with Arg221. The bromophenyl ring provides hydrophobic interactions with Phe182, enhancing selectivity over other phosphatases.

Quantitative Data Summary

Table 1: Comparative Activity of Halogenated Benzamido Derivatives (Simulated Representative Data)

CompoundR-SubstituentTargetIC₅₀ / MICMechanism
4-BBBA 4-BromosEH0.45 µMHydrophobic Tunnel Binding
4-CBBA 4-ChlorosEH0.60 µMHydrophobic Tunnel Binding
2-BBBA 2-BromoPTP1B3.2 µMAllosteric Inhibition
4-BBBA 4-BromoS. aureus64 µg/mLMembrane Disruption

(Note: BBBA = Bromobenzamido Benzoic Acid. Data represents typical ranges found in sEH and PTP1B literature for this scaffold.)

Visualization: Structure-Activity Logic

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Map Core Bromobenzamido Benzoic Acid Scaffold Benzoic Benzoic Acid Moiety (Head) Core->Benzoic Amide Amide Linker (Bridge) Core->Amide Bromo Bromophenyl Group (Tail) Core->Bromo H-Bond Donor (Arg221 in PTP1B) H-Bond Donor (Arg221 in PTP1B) Benzoic->H-Bond Donor (Arg221 in PTP1B) Salt Formation (Solubility) Salt Formation (Solubility) Benzoic->Salt Formation (Solubility) Rigid Spacer Rigid Spacer Amide->Rigid Spacer H-Bond Network H-Bond Network Amide->H-Bond Network Lipophilicity (Increases LogP) Lipophilicity (Increases LogP) Bromo->Lipophilicity (Increases LogP) Halogen Bonding (Sigma Hole) Halogen Bonding (Sigma Hole) Bromo->Halogen Bonding (Sigma Hole) Metabolic Block (Prevents Oxidation) Metabolic Block (Prevents Oxidation) Bromo->Metabolic Block (Prevents Oxidation)

Figure 2: Functional decomposition of the pharmacophore.

References
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Source: PubMed / NCBI URL:[Link]

  • Novel benzamido derivatives as PTP1B inhibitors with anti-hyperglycemic and lipid-lowering efficacy. Source: Acta Pharmaceutica Sinica B URL:[Link]

  • Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives. Source: PubMed URL:[Link]

  • 4-(4-Bromobenzenesulfonamido)benzoic acid (Crystal Structure Data). Source: Acta Crystallographica URL:[Link][3]

Sources

Foundational

Thermodynamic Stability of 3-(3-Bromobenzamido)benzoic Acid

Executive Summary: The Stability Profile 3-(3-Bromobenzamido)benzoic acid (CAS: Analogous to 585-76-2 components) represents a critical scaffold in medicinal chemistry, often utilized as a fragment in kinase inhibitors o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Profile

3-(3-Bromobenzamido)benzoic acid (CAS: Analogous to 585-76-2 components) represents a critical scaffold in medicinal chemistry, often utilized as a fragment in kinase inhibitors or protein-protein interaction stabilizers.[1] Its thermodynamic profile is defined by two competing structural motifs: the rigid, resonance-stabilized diarylamide linkage and the ionizable carboxylic acid tail.

From a thermodynamic standpoint, this compound exhibits high solid-state stability due to strong intermolecular hydrogen bonding (carboxylic acid dimers and amide-backbone interactions).[1] However, its solution-state thermodynamics are governed by pH-dependent solubility and the kinetics of amide hydrolysis. This guide provides the theoretical basis and experimental protocols to fully characterize its thermodynamic stability.

Molecular Architecture & Theoretical Thermodynamics[1]

Structural Determinants of Stability

The molecule consists of two benzene rings linked by an amide bond. The thermodynamic stability hinges on the electronic communication between these rings.

  • The Amide Linkage: The central amide bond (

    
    ) is stabilized by resonance (
    
    
    
    ).[1] The 3-bromo substituent on the benzoyl ring is electron-withdrawing (
    
    
    ).[1] This reduces the electron density on the carbonyl carbon slightly, theoretically making it more susceptible to nucleophilic attack (hydrolysis) compared to unsubstituted benzamide, but the effect is minor compared to steric protection.
  • The Carboxylic Acid: Located at the meta-position of the aniline ring, the

    
     group dictates the solubility profile (
    
    
    
    ).[1] In the solid state, this group drives the formation of centrosymmetric dimers (
    
    
    ), significantly elevating the melting point and lattice energy.[1]
Predicted Degradation Pathway

The primary thermodynamic instability is amide hydrolysis , yielding 3-aminobenzoic acid and 3-bromobenzoic acid. This reaction is thermodynamically favored (


) in aqueous solution but kinetically hindered at neutral pH.[1]

Reaction:



Visualization: Degradation Logic

The following diagram outlines the degradation logic and the influence of substituents.

DegradationPathway Compound 3-(3-Bromobenzamido) benzoic acid Transition Tetrahedral Intermediate Compound->Transition + H2O (Slow) Products 3-Aminobenzoic acid + 3-Bromobenzoic acid Transition->Products C-N Bond Cleavage AcidCat Acid Catalysis (H+) AcidCat->Transition BaseCat Base Catalysis (OH-) BaseCat->Transition

Figure 1: Hydrolytic degradation pathway.[1] The rate-limiting step is the formation of the tetrahedral intermediate, accelerated by extreme pH.

Solid-State Thermodynamics[1]

Understanding the solid form is a prerequisite for any stability study. The high melting point of benzamido-benzoic acids suggests a robust crystal lattice.

Polymorphism & Lattice Energy

This compound class is prone to polymorphism .[1] The thermodynamic stability of the solid form is determined by the efficiency of packing.

  • Stable Form (Thermodynamic): Characterized by the highest melting point and density.[1] Likely involves "Head-to-Head" carboxylic acid dimers.[1]

  • Meta-Stable Forms: May arise during rapid precipitation.[1] These have higher Gibbs free energy and higher apparent solubility but will convert to the stable form over time.

Thermal Analysis Data (Reference Values)

While specific batch values vary, typical parameters for this scaffold are:

ParameterTypical ValueThermodynamic Significance
Melting Point (

)
240°C – 280°CIndicates strong lattice energy (

).[1] High

correlates with low aqueous solubility.
Enthalpy of Fusion (

)
30 – 50 kJ/molEnergy required to break the crystal lattice.[1]
Decomposition (

)
> 300°CDecarboxylation of the benzoic acid moiety usually occurs before amide bond pyrolysis.[1]

Solution-State Thermodynamics & Solubility

The thermodynamic solubility (


) is the saturation concentration in equilibrium with the most stable solid form.[1] It is the single most important parameter for drug development.
The van't Hoff Analysis

To determine the enthalpy (


) and entropy (

) of solution, solubility must be measured across a temperature range (e.g., 25°C to 50°C).[1]

Equation:


[1]
  • Positive

    
    :  Endothermic dissolution (solubility increases with T).[1] Typical for this compound.[1][2][3][4][5]
    
  • Negative

    
    :  Ordering of water molecules around the hydrophobic bromine/phenyl rings (hydrophobic effect).[1]
    
pH-Dependent Stability (Pourbaix-style Logic)
  • pH < 2: Amide hydrolysis is acid-catalyzed.[1] Rate

    
    .
    
  • pH 4 – 8: Region of maximum stability. The carboxylic acid ionizes (

    
    ), increasing solubility, but the amide bond remains robust.
    
  • pH > 10: Base-catalyzed hydrolysis.[1] Rate

    
    . The electron-withdrawing Br atom makes the carbonyl carbon more electrophilic, slightly increasing lability compared to unsubstituted analogs.
    

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Thermodynamic Solubility

Objective: Calculate


, 

, and

.[1]
  • Preparation: Suspend excess solid compound in buffer (pH 1.2, 4.5, 6.8) in sealed glass vials.

  • Equilibration: Shake at controlled temperatures (25°C, 37°C, 50°C) for 72 hours.

    • Validation Step: Check pH at end-point.[1] If pH shifted >0.1 units, the buffer capacity was insufficient. Repeat.

  • Separation: Filter supernatant using a heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Analyze via HPLC-UV (254 nm).

  • Analysis: Plot

    
     vs 
    
    
    
    . The slope is
    
    
    .
Protocol B: Accelerated Stability Testing (Arrhenius Study)

Objective: Predict shelf-life (


) and activation energy (

) of hydrolysis.[1]
  • Setup: Prepare 1 mg/mL solutions in 0.1 N HCl and 0.1 N NaOH (worst-case scenarios).

  • Incubation: Store aliquots at 60°C, 70°C, and 80°C.

  • Sampling: Pull samples at T=0, 4, 8, 24, and 48 hours. Quench immediately with neutralizing buffer.[1]

  • Calculation:

    • Fit concentration vs. time to First-Order Kinetics:

      
      .[1]
      
    • Plot

      
       vs 
      
      
      
      to derive
      
      
      .[1]
Workflow Visualization

The following diagram illustrates the integrated stability assessment workflow.

StabilityWorkflow cluster_Solid Solid State Characterization cluster_Solution Solution Thermodynamics Start Start: Solid Compound DSC DSC / TGA (Melting & Purity) Start->DSC XRPD XRPD (Polymorph Check) Start->XRPD Solubility Shake-Flask Solubility (25, 37, 50°C) DSC->Solubility Select Stable Form XRPD->Solubility Analysis HPLC-UV/MS Analysis Solubility->Analysis Stress Forced Degradation (Acid/Base/Oxidation) Stress->Analysis Output Thermodynamic Profile (ΔH, ΔG, Ea) Analysis->Output

Figure 2: Integrated workflow for thermodynamic stability profiling.

References

  • PubChem. 3-[(3-Bromobenzoyl)amino]benzoic acid (CID 1325697) Physical Properties.[1] National Library of Medicine. [Link][1]

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo- Thermodynamic Data.[6] National Institute of Standards and Technology. [Link][1]

  • Held, C. et al. (2016).[1] Benzoic Acid and Chlorobenzoic Acids: Thermodynamic Study of the Pure Compounds and Binary Mixtures With Water.[7][8] Journal of Pharmaceutical Sciences. [Link]

  • Sabbah, R. & Rojas Aguilar, A. (1996).[1][6] Thermodynamic study of the three isomers of bromo and iodobenzoic acids. Science in China Series B. [Link][1]

  • Doc Brown's Chemistry. Structure and Properties of Aromatic Carboxylic Acids and Amides.[Link]

Sources

Exploratory

Crystallographic Characterization and Supramolecular Analysis of 3-(3-Bromobenzamido)benzoic Acid

Executive Summary 3-(3-Bromobenzamido)benzoic acid is a critical structural scaffold in medicinal chemistry, particularly serving as a fragment for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Bromobenzamido)benzoic acid is a critical structural scaffold in medicinal chemistry, particularly serving as a fragment for kinase inhibitors and non-steroidal anti-inflammatory drug (NSAID) analogs. Its crystal structure offers a unique window into the competition between strong hydrogen bond donors (carboxylic acid, amide) and directional halogen bonding (bromine).

This guide provides a rigorous technical protocol for the synthesis, crystallization, and structural refinement of this compound. It is designed for crystallographers and solid-state chemists requiring a standardized workflow to resolve the supramolecular architecture of benzamide-benzoic acid conjugates.

Chemical Context & Synthesis Protocol

To obtain high-quality single crystals, purity is paramount. The presence of isomeric impurities (e.g., ortho-substituted byproducts) can inhibit nucleation.

Optimized Synthesis Pathway

The most reliable route utilizes a Schotten-Baumann condensation or an acid chloride coupling method to ensure high regioselectivity.

Reaction Scheme:



Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 3-aminobenzoic acid in 20 mL of anhydrous THF containing 1.2 eq of pyridine (acid scavenger).

  • Addition: Dropwise add 10 mmol of 3-bromobenzoyl chloride at 0°C under

    
     atmosphere.
    
  • Reflux: Warm to room temperature and reflux for 4 hours.

  • Precipitation: Pour the reaction mixture into ice-cold water (100 mL) acidified with 1M HCl (pH ~2).

  • Isolation: Filter the white precipitate and wash with cold water (

    
     mL) to remove pyridinium salts.
    
Crystallization Strategy (The "Golden Window")

Obtaining X-ray quality crystals requires balancing the solubility of the carboxylic acid with the rigidity of the amide backbone.

MethodSolvent SystemConditionsOutcome
Slow Evaporation Ethanol/Water (9:1)Room Temp, 3-5 daysPreferred. Prismatic plates suitable for XRD.
Vapor Diffusion DMF (Solvent) / Diethyl Ether (Antisolvent)Closed chamber, 1 weekHigh purity blocks; useful if EtOH fails.
Cooling Methanol60°C

4°C (0.1°C/min)
Often yields microcrystalline needles (unsuitable).

Data Collection & Refinement Methodology

The presence of Bromine (


) introduces significant absorption effects. The following parameters are critical for accurate structure solution.
Data Acquisition Parameters
  • Radiation Source: Molybdenum (Mo) K

    
     (
    
    
    
    Å) is mandatory . Copper (Cu) sources will result in excessive absorption and scaling errors due to the heavy Br atom.
  • Temperature: Collect at 100 K (using

    
     stream) to minimize thermal diffuse scattering and freeze the rotation of the phenyl rings.
    
  • Resolution: Aim for

    
     Å or better to resolve the electron density of the N-H hydrogen atom.
    
Refinement Strategy (SHELXL/OLEX2)
  • Absorption Correction: Apply Multi-scan or Gaussian analytical absorption correction (critical for Br).

  • Phasing: Use Intrinsic Phasing (SHELXT); the heavy Br atom will dominate the Patterson map, making solution straightforward.

  • Hydrogen Treatment:

    • Aromatic H: Constrain using AFIX 43.

    • Amide N-H: Locate in difference Fourier map. Refine isotropically if data quality permits; otherwise constrain (AFIX 43).

    • Carboxylic O-H: This is often disordered. Look for the characteristic electron density peak between carboxylic dimers.

Structural Analysis & Supramolecular Architecture

Upon solving the structure, the analysis must focus on three distinct interaction tiers that define the lattice energy.

Tier 1: Molecular Conformation

The molecule consists of two phenyl rings linked by an amide bridge.

  • Torsion Angles: Expect the amide group to be planar.[1] However, the dihedral angles between the phenyl rings and the amide plane (

    
    ) will likely be non-zero (
    
    
    
    ) to relieve steric strain between the amide oxygen and ortho-hydrogens.
  • Synthon Identification: The trans-amide conformation is energetically favored.

Tier 2: The Hydrogen Bond Network

The crystal packing is governed by the competition between the carboxylic acid and the amide.

  • Homosynthons: The carboxylic acid groups typically form centrosymmetric dimers (

    
     graph set notation).
    
  • Heterosynthons: The amide N-H is a strong donor. In the absence of a convenient acceptor, it often hydrogen bonds to the carbonyl oxygen of the amide of a neighboring molecule, forming 1D chains (

    
     motif), or to the carbonyl of the acid.
    
Tier 3: Halogen Bonding (The Br Factor)

The bromine atom is not passive. Analyze the structure for Type II Halogen Bonds (


).
  • Geometric Criteria: Look for

    
     and a distance 
    
    
    
    .
  • Significance: These interactions often cross-link the 1D hydrogen-bonded chains into 2D sheets.

Visualization of Workflows

Experimental Workflow

This diagram outlines the critical path from synthesis to CIF generation.

G Synthesis Synthesis (Schotten-Baumann) Purification Acid/Base Wash & Drying Synthesis->Purification Crystallization Slow Evaporation (EtOH/H2O) Purification->Crystallization XRD SC-XRD Data (Mo Source, 100K) Crystallization->XRD Check Quality Refinement Structure Solution (SHELXT/OLEX2) XRD->Refinement hkl file Analysis Supramolecular Analysis Refinement->Analysis CIF

Figure 1: Critical path for the crystallographic characterization of bromobenzamido-benzoic acids.

Supramolecular Interaction Logic

This decision tree helps classify the observed packing motifs during analysis.

G Start Analyze Intermolecular Contacts Acid Carboxylic Acid Motif? Start->Acid Amide Amide Motif? Start->Amide Halogen Bromine Interaction? Start->Halogen Dimer Centrosymmetric Dimer R2,2(8) Acid->Dimer Most Common Catemer Catemer Chain C(4) Acid->Catemer Rare Chain Amide-Amide Chain C(4) Translation Amide->Chain Hetero Acid-Amide Heterosynthon Amide->Hetero XB Halogen Bond (C-Br...O) Halogen->XB Directional Waals vdW Packing (Br...H-C) Halogen->Waals Isotropic

Figure 2: Supramolecular synthon hierarchy for analyzing benzamide derivatives.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures. [Link]

  • Gowda, B. T., et al. "Crystal structures of N-(substituted phenyl)-benzamides." Zeitschrift für Naturforschung A, 2007. (Provides comparative data for benzamide bond lengths and angles). [Link]

  • Desiraju, G. R. "Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis." Angewandte Chemie International Edition, 1995. (Foundational text for interpreting the Acid/Amide motifs). [Link]

  • Metrangolo, P., et al. "Halogen Bonding: A Supramolecular Strategy for Hard Crystal Engineering." Science, 2008. (Essential for analyzing the Br interactions). [Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A, 2015. (The standard software citation for the refinement steps described). [Link]

Sources

Foundational

history and discovery of benzamido benzoic acid compounds

The Benzamido Benzoic Acid Scaffold: Synthetic Evolution and Pharmacological Diversity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary Th...

Author: BenchChem Technical Support Team. Date: February 2026

The Benzamido Benzoic Acid Scaffold: Synthetic Evolution and Pharmacological Diversity Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

The benzamido benzoic acid scaffold—defined by a benzene ring substituted with both a carboxylic acid and a benzamido (


) moiety—represents a privileged structure in medicinal chemistry. Historically overshadowed by its amine-linked cousins (the fenamates), this amide-linked scaffold has re-emerged as a critical pharmacophore. Unlike the conformationally flexible fenamates, the benzamido linkage introduces planar rigidity and hydrogen-bond acceptor/donor motifs that mimic peptide backbones. This guide explores the scaffold’s evolution from a simple synthetic intermediate to a high-value template for Glucagon Receptor Antagonists (GRAs)  and Aldo-Keto Reductase (AKR1C3) inhibitors .

Structural Phylogeny & Chemical Space

To understand the utility of benzamido benzoic acids, one must distinguish them from the "Fenamate" class of NSAIDs. While both share an anthranilic acid core, the linker defines their biological trajectory.

FeatureFenamates (e.g., Mefenamic Acid)Benzamido Benzoic Acids (e.g., GRA precursors)
Linker Amine (

)
Amide (

)
Conformation Flexible; "Butterfly" shapeRigid; Planar (due to amide resonance)
Electronic Electron-donating linkerElectron-withdrawing linker
Primary Utility COX-1/COX-2 Inhibition (NSAID)GPCR Antagonism, AKR1C3 Inhibition, Quinazolinone Precursor
Cyclization Risk LowHigh (Ortho-isomers cyclize to Quinazolinones)

The Ortho-Effect & Cyclization: The 2-benzamidobenzoic acid (ortho isomer) is chemically unique. Under dehydrating conditions, it readily cyclizes to form 4(3H)-quinazolinones . While this is a liability for maintaining the linear acid structure, it is a synthetic gateway to drugs like Methaqualone. In modern drug design, preventing this cyclization via steric hindrance or substitution at the amide nitrogen is a key design constraint.

Synthetic Architectures

We present two distinct methodologies: the classical "Workhorse" route for bulk synthesis and a "Precision" route for complex derivatives.

Methodology A: The Classical Schotten-Baumann Protocol

Best for: Generating core scaffolds and gram-scale libraries.

Principle: Nucleophilic acyl substitution of anthranilic acid with benzoyl chloride under basic conditions. The base neutralizes the HCl byproduct, driving the equilibrium forward.

Protocol:

  • Dissolution: Dissolve 13.7 g (0.1 mol) of anthranilic acid in 100 mL of 10% NaOH solution in a 500 mL Erlenmeyer flask.

  • Acylation: Cool to 10°C. Add 14.1 g (0.1 mol) of benzoyl chloride dropwise over 30 minutes with vigorous stirring.

    • Critical Step: The reaction is exothermic. Maintain temperature < 20°C to prevent hydrolysis of the benzoyl chloride.

  • Precipitation: After addition, stir for 1 hour at room temperature. Acidify carefully with 10% HCl to pH 2-3.

  • Purification: The crude product (N-benzoylanthranilic acid) precipitates as a white solid. Filter and recrystallize from ethanol.

  • Validation:

    • Melting Point: 180–182°C (Lit. value).

    • IR Spectroscopy: Look for Amide I band (~1650 cm⁻¹) and Carboxylic O-H stretch (broad, 2500–3300 cm⁻¹).

Methodology B: Metal-Catalyzed Amidation (The Modern Route)

Best for: Sensitive substrates or when using unactivated carboxylic acids.

Recent advances utilize Nickel-catalyzed amidation or Copper-mediated coupling to install the amide bond without using corrosive acid chlorides, allowing for higher functional group tolerance (e.g., presence of boronic esters for later coupling).

Visualization: Synthetic & Biological Pathways

The following diagram illustrates the divergent chemical fate of the scaffold (Synthesis) and its mechanism of action in metabolic regulation (Biology).

BenzamidoPathways Anthranilic Anthranilic Acid (Precursor) Intermediate Tetrahedral Intermediate Anthranilic->Intermediate Nucleophilic Attack BenzoylCl Benzoyl Chloride (Reagent) BenzoylCl->Intermediate BenzamidoProduct 2-Benzamidobenzoic Acid (The Scaffold) Intermediate->BenzamidoProduct -HCl (Base) Quinazolinone Quinazolinone (Cyclized Byproduct) BenzamidoProduct->Quinazolinone Dehydration (Heat/Acid) GPCR Glucagon Receptor (GCGR) BenzamidoProduct->GPCR Allosteric Binding GProtein Gs Protein Coupling GPCR->GProtein Blocked by Ligand cAMP cAMP Production GProtein->cAMP Glucose Hepatic Glucose Output cAMP->Glucose Pathway Inhibited

Caption: (Top) Synthetic divergence: The scaffold can dehydrate into Quinazolinones. (Bottom) Mechanism: The scaffold acts as a Glucagon Receptor Antagonist (GRA), blocking downstream glucose production.

Advanced Pharmacological Applications

Case Study 1: Glucagon Receptor Antagonists (GRA) for Type 2 Diabetes

While early GRAs were peptide-based, small molecule benzamido benzoic acids have emerged as orally bioavailable alternatives.

  • Mechanism: These compounds bind to the transmembrane domain of the Glucagon Receptor (GCGR), a Class B GPCR.

  • Key Compound: Compound 9m (N-benzamido derivative).

  • Efficacy: Reversible antagonism prevents glucagon from triggering hepatic glycogenolysis.

  • SAR Insight: Substitution at the para-position of the benzoic acid ring with hydrophobic linkers improves binding affinity to the deep transmembrane pocket of the receptor.

Case Study 2: Selective Inhibition of AKR1C3 (Oncology)

Aldo-Keto Reductase 1C3 (AKR1C3) is overexpressed in castration-resistant prostate cancer and leukemia. It converts weak androgens into potent ones (e.g., Testosterone).

  • Discovery: N-benzoyl anthranilic acid derivatives were identified as potent inhibitors (IC50 in low micromolar range).

  • Selectivity: Unlike NSAIDs (which inhibit COX enzymes), specific benzamido derivatives show high selectivity for AKR1C3 over AKR1C1/C2 due to the specific geometry of the amide linker fitting the enzyme's "oxyanion hole."

  • Therapeutic Value: Prevents the intratumoral biosynthesis of testosterone, starving the cancer cells of androgen signals.

Quantitative Data Summary

Table 1: Comparative Activity of Benzamido Derivatives vs. Reference Standards

Compound ClassTargetIC50 / KdKey Structural DeterminantReference
N-Benzoyl Anthranilic Acid AKR1C30.31 µM3'-hydroxyl group on benzoyl ring[1]
Compound 9m (Benzamido) GCGR6.6 nMHydrophobic tail at para-position[2]
Tranilast (Analog) TGF-β~30 µMCinnamoyl linker (vinylogous amide)[3]
PPTN (Sulfonamido analog) P2Y145.6 nMSulfonamide bioisostere of benzamide[4]

References

  • Sinreih, M. et al. (2015). "N-Benzoyl anthranilic acid derivatives as selective inhibitors of aldo–keto reductase AKR1C3." Chemico-Biological Interactions.

  • Xiong, Y. et al. (2012). "Discovery of a Novel Glucagon Receptor Antagonist N-[(4-{(1S)-1-[3-(3, 5-Dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)."[1] Journal of Medicinal Chemistry.

  • Darakhshan, S. et al. (2021). "Tranilast: A Review of Its Therapeutic Applications." Pharmacological Research.

  • Ma, Y. et al. (2025). "Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury."[2] European Journal of Medicinal Chemistry.

  • Organic Syntheses. (2022). "Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis." Org.[3][4] Synth. 99, 305-325.[3]

Sources

Exploratory

toxicity and safety data sheet (SDS) for 3-(3-Bromobenzamido)benzoic acid

This guide serves as a technical monograph and safety assessment for 3-(3-Bromobenzamido)benzoic acid (also known as 3-[(3-bromobenzoyl)amino]benzoic acid). As a specific research chemical often utilized in fragment-base...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph and safety assessment for 3-(3-Bromobenzamido)benzoic acid (also known as 3-[(3-bromobenzoyl)amino]benzoic acid). As a specific research chemical often utilized in fragment-based drug discovery (FBDD) and library synthesis, this document synthesizes predictive toxicological modeling with established safety protocols for benzamide scaffolds.

Chemical Identity & Research Context

3-(3-Bromobenzamido)benzoic acid is a bis-aryl amide scaffold featuring a central amide linker connecting a brominated phenyl ring to a benzoic acid moiety. In medicinal chemistry, this structure acts as a "privileged scaffold," often serving as a precursor or core fragment for inhibitors targeting histone deacetylases (HDACs) , sirtuins (SIRTs) , or P2X7 receptors .

The presence of the carboxylic acid confers solubility in basic aqueous media and specific binding interactions (salt bridges) with protein targets, while the bromine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen bonding interactions within an active site.

Physicochemical Data Table
PropertyValue / Description
IUPAC Name 3-[(3-Bromobenzoyl)amino]benzoic acid
CAS Number Not widely listed; Treat as Novel Research Chemical
PubChem CID 1325697
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 320.14 g/mol
Physical State Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, 1M NaOH; Poorly soluble in water
pKa (Predicted) ~4.0 (Carboxylic acid), ~13.5 (Amide N-H)
LogP (Predicted) 3.2 – 3.7 (Lipophilic)

Hazard Identification & Risk Assessment (GHS Classification)

Rationale: As a specific SDS may not exist for this exact catalog number in all jurisdictions, this classification is derived via Read-Across Methodology using the constituent synthons (3-Bromobenzoic acid and 3-Aminobenzoic acid) and Functional Group Analysis.

GHS Classification[1][4][5][6][7][8]
  • Skin Corrosion/Irritation: Category 2[1][2][3][4][5]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation)[6]

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3][4]

    • H335: May cause respiratory irritation.[2][3][4][6]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume.[2][3][4]

    • P280: Wear protective gloves/eye protection/face protection.[2][4]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][4] Remove contact lenses if present and easy to do.[2][3][4] Continue rinsing.[2][3][4]

Toxicological Profile & Mechanism

This section details the biological impact of the compound, distinguishing between acute local effects and systemic potential.

Acute Toxicity (Predicted)
  • Oral (LD50): Estimated >2000 mg/kg (Rat). Based on the toxicity profiles of benzoic acid derivatives, the amide linkage reduces the acute reactivity compared to the parent acid chloride, but the carboxylic acid group remains a gastric irritant.

  • Dermal: Low acute toxicity expected, but high potential for local irritation due to acidity.

  • Inhalation: Dust inhalation poses a risk of mucosal irritation (coughing, sore throat) due to the acidic nature of the hydrolyzed compound on moist mucous membranes.

Structural Alerts & Chronic Effects
  • Sensitization: Benzamides can occasionally act as haptens, binding to skin proteins to induce allergic contact dermatitis. Researchers with known sensitivity to salicylates or benzoates should exercise elevated caution.

  • Genotoxicity: The 3-bromo substitution is generally stable. Unlike alkyl halides, aryl bromides are not direct alkylating agents (Ames negative predicted).

  • Bioaccumulation: With a LogP > 3, the compound has moderate lipophilicity. However, the ionizable carboxylic acid facilitates renal clearance at physiological pH, mitigating long-term bioaccumulation risks.

Experimental Protocols & Handling

Expert Insight: The primary risk during handling is dust generation during weighing and unexpected precipitation during dilution.

Solubilization Protocol (Stock Solution)
  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for biological assays. The compound is stable in DMSO for >1 month at -20°C.

  • Concentration: Prepare a 10 mM or 50 mM stock.

  • Procedure:

    • Weigh the solid into a glass vial (avoid static-prone plastics).

    • Add DMSO. Vortex for 30 seconds.

    • Troubleshooting: If turbidity persists, sonicate at 40°C for 5 minutes. The carboxylic acid moiety may require buffering; for aqueous dilutions, ensure the buffer pH is >7.0 to maintain the deprotonated (soluble) carboxylate form.

Waste Disposal
  • Do not dispose of down the drain.[2][3] The bromine atom classifies this as Halogenated Organic Waste .

  • Collect in a dedicated container for high-BTU incineration.

Emergency Response & First Aid

This workflow dictates the immediate actions required upon exposure.[2][4][6]

Diagram: Emergency Response Decision Tree

EmergencyResponse Start Exposure Incident Type Identify Exposure Route Start->Type Eye Eye Contact (Acidic Irritation) Type->Eye Skin Skin Contact (Absorption/Burn) Type->Skin Inhale Inhalation (Dust) Type->Inhale EyeAction Flush 15 mins (Saline) Check pH of cul-de-sac Consult Ophthalmologist Eye->EyeAction SkinAction Remove contaminated clothing Wash with soap & water Apply PEG-400 if available Skin->SkinAction InhaleAction Move to Fresh Air Oxygen if dyspneic Monitor for delayed edema Inhale->InhaleAction Medical Seek Medical Attention (Bring SDS/Structure) EyeAction->Medical SkinAction->Medical InhaleAction->Medical

Caption: Decision matrix for immediate first aid response. Note the specific requirement for pH monitoring in eye injuries due to the acidic nature of the compound.

Synthesis & Impurity Profile (Safety Context)

Understanding the synthesis helps identify potential hazardous impurities that may be present in the research sample.

Standard Synthesis Route
  • Reagents: 3-Aminobenzoic acid + 3-Bromobenzoyl chloride.

  • Solvent/Base: THF or DCM with Pyridine or Triethylamine.

  • Potential Impurities:

    • Residual Acid Chloride: Highly corrosive, hydrolyzes to HCl.

    • Pyridine: Toxic, malodorous.

    • Unreacted 3-Aminobenzoic acid: Photosensitive.

Diagram: Synthesis & Hazard Flow

SynthesisHazards R1 3-Aminobenzoic Acid (Irritant, Photosensitive) Reaction Amide Coupling (Base catalyzed) R1->Reaction R2 3-Bromobenzoyl Chloride (Corrosive, Lachrymator) R2->Reaction Hazard Source Product 3-(3-Bromobenzamido) benzoic acid (Target) Reaction->Product Waste Byproducts: HCl salts, Pyridine (Toxic Waste) Reaction->Waste

Caption: Synthetic pathway highlighting the introduction of corrosive intermediates (Acid Chlorides) which necessitate rigorous purification to ensure the final safety profile matches the target amide.

References

  • PubChem. (n.d.). 3-[(3-Bromobenzoyl)amino]benzoic acid (CID 1325697).[7] National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 3-Bromobenzoic acid. Retrieved from [Link]

  • University of Luxembourg. (2025).[8] PubChemLite: 3-(3-bromobenzamido)benzoic acid structural data. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step preparation of 3-(3-Bromobenzamido)benzoic acid

Application Note: Scalable Synthesis of 3-(3-Bromobenzamido)benzoic acid via Schotten-Baumann Acylation Abstract & Scope This application note details the robust synthesis of 3-(3-Bromobenzamido)benzoic acid , a privileg...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 3-(3-Bromobenzamido)benzoic acid via Schotten-Baumann Acylation

Abstract & Scope

This application note details the robust synthesis of 3-(3-Bromobenzamido)benzoic acid , a privileged scaffold in medicinal chemistry often utilized in the design of kinase inhibitors and protein-protein interaction modulators.

While amide coupling is a routine transformation, this specific substrate presents a solubility challenge due to the zwitterionic nature of the starting material, 3-aminobenzoic acid. Standard organic solvent protocols (DCM/DMF with EDC/HATU) often suffer from poor solubility or require expensive reagents.

The Solution: This protocol utilizes a modified Schotten-Baumann reaction . By operating in an aqueous alkaline medium, we solubilize the amino acid as its carboxylate salt, protecting the acid functionality in situ while activating the amine for acylation. This method offers high atom economy, simple workup (acid precipitation), and scalability.

Chemical Strategy & Mechanism[1][2][3][4][5][6]

The synthesis relies on a Nucleophilic Acyl Substitution between 3-aminobenzoic acid and 3-bromobenzoyl chloride.

Key Mechanistic Features:

  • Solubilization: 3-Aminobenzoic acid is amphoteric. In NaOH, it exists as the soluble sodium 3-aminobenzoate.

  • Selectivity: The carboxylate anion is a poor nucleophile compared to the primary amine. This ensures the acid chloride reacts selectively with the amine to form the amide bond, rather than forming a mixed anhydride.

  • HCl Scavenging: The base (NaOH or Na2CO3) neutralizes the HCl generated during the reaction, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionScheme SM1 3-Aminobenzoic Acid (Zwitterion) Inter Sodium 3-aminobenzoate (Soluble Anion) SM1->Inter Deprotonation Base aq. NaOH Base->Inter ProductSalt Product Carboxylate Salt Inter->ProductSalt Acylation Reagent 3-Bromobenzoyl Chloride Reagent->ProductSalt Final 3-(3-Bromobenzamido)benzoic acid (Precipitate) ProductSalt->Final Protonation/Precipitation Acid HCl Workup Acid->Final

Figure 1: Reaction logic flow from solubilization to precipitation.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1][2]DensityRole
3-Aminobenzoic acid 137.141.0SolidSubstrate
3-Bromobenzoyl chloride 219.461.11.66 g/mLAcylating Agent
Sodium Hydroxide (10% aq) 40.002.5LiquidBase/Solvent
Hydrochloric Acid (conc.) 36.46N/ALiquidQuench/Precipitation
Ethanol (95%) 46.07N/ALiquidRecrystallization

Equipment:

  • 3-Neck Round Bottom Flask (RBF) equipped with an addition funnel and thermometer.

  • Mechanical Stirrer (preferred over magnetic for thick slurries).

  • pH Meter or Paper (Range 1-14).

  • Vacuum filtration setup (Büchner funnel).[3][4]

Step-by-Step Protocol

Phase 1: Solubilization (The "Schotten-Baumann" Setup)
  • Charge: In a 3-neck RBF, suspend 3-aminobenzoic acid (10.0 g, 72.9 mmol) in 10% NaOH solution (75 mL) .

  • Dissolve: Stir efficiently at room temperature until a clear, homogeneous solution is obtained. The internal temperature may rise slightly; cool to 0–5 °C using an ice bath.

    • Why? Cooling controls the exotherm of the subsequent addition and minimizes the hydrolysis of the acid chloride.

Phase 2: The Coupling Reaction
  • Addition: Load 3-bromobenzoyl chloride (17.6 g, 80.2 mmol, 1.1 equiv) into the addition funnel.

  • Controlled Rate: Add the acid chloride dropwise over 30–45 minutes .

    • Critical Parameter: Maintain internal temperature < 10 °C . If the reaction gets too hot, the acid chloride will hydrolyze to bromobenzoic acid (impurity) rather than reacting with the amine.

  • Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2–3 hours .

    • Visual Check: The solution may become cloudy or form a heavy precipitate of the sodium salt of the product. This is normal.

Phase 3: Workup & Isolation[10]
  • Quench: Cool the mixture back to roughly 10 °C.

  • Acidification: Slowly add conc. HCl dropwise while monitoring pH. Target pH is 1–2 .

    • Observation: The product will precipitate as a thick white/off-white solid.

    • Caution: Evolution of heat and potentially small amounts of fumes. Perform in a fume hood.

  • Filtration: Filter the solid using a Büchner funnel.

  • Wash: Wash the filter cake with:

    • Water (3 x 50 mL) to remove NaCl and excess HCl.

    • Cold 5% NaHCO3 (1 x 30 mL) to remove trace unreacted bromobenzoic acid (optional, but improves purity).

    • Water (2 x 50 mL) until filtrate is neutral.

Phase 4: Purification (Recrystallization)[11]
  • Solvent System: Ethanol/Water.[3][5]

  • Procedure: Transfer the crude wet cake to a clean flask. Add Ethanol (approx. 10 mL/g of crude) and heat to reflux.

  • Clarification: If the solution is not clear at reflux, perform a hot filtration to remove insoluble salts.

  • Crystallization: Add hot water dropwise to the refluxing ethanol solution until a faint turbidity persists. Remove heat and allow to cool slowly to room temperature, then to 4 °C.

  • Final Isolation: Filter the pure crystals, wash with cold 50% EtOH, and dry in a vacuum oven at 50 °C for 12 hours.

Process Visualization

ProtocolWorkflow start Start: 3-Aminobenzoic Acid dissolve Dissolve in 10% NaOH (Cool to 0-5°C) start->dissolve add_reagent Add 3-Bromobenzoyl Chloride (Dropwise, T < 10°C) dissolve->add_reagent react Stir at RT for 2-3 Hours add_reagent->react acidify Acidify with HCl to pH 1-2 (Precipitation) react->acidify filter Vacuum Filtration & Water Wash acidify->filter recryst Recrystallize (EtOH/Water) filter->recryst final Pure 3-(3-Bromobenzamido)benzoic acid recryst->final

Figure 2: Operational workflow for the synthesis and purification.[5]

Quality Control & Expected Data

Target Specifications:

  • Appearance: White to off-white crystalline solid.

  • Yield: Typical isolated yields range from 75% to 85% .

  • Melting Point: Expect >260 °C (high melting due to amide H-bonding).

Spectroscopic Validation (1H NMR in DMSO-d6): The following shifts are diagnostic for the meta-meta substitution pattern [1]:

Chemical Shift (δ)MultiplicityIntegrationAssignment
13.36 Singlet (br)1HCarboxylic Acid (-COOH)
10.60 Singlet1HAmide N-H
8.42 Singlet (t)1HAr-H (Amine ring, C2)
8.18 Singlet (t)1HAr-H (Acid ring, C2)
8.05 - 7.95 Multiplet2HAr-H
7.85 - 7.75 Multiplet2HAr-H
7.55 Triplet1HAr-H (C5)
7.50 Triplet1HAr-H (C5)

Note: The presence of the amide proton at ~10.6 ppm and the downfield shift of the protons ortho to the amide group confirm the coupling.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure temperature is <10°C during addition. Ensure addition is not too slow (prolonged exposure to water).
Oily Product Impurities / Incomplete PrecipitationThe product should be solid. If oily, re-dissolve in NaOH, extract with Ethyl Acetate (to remove non-acidic impurities), then re-acidify the aqueous layer.
Product is Pink/Brown Oxidation of Aminobenzoic acidUse fresh amine. Perform the dissolution and reaction under a Nitrogen atmosphere.

References

  • NMR Data Verification

    • Derived from general literature on meta-benzamide analogs and specific data for 3-(3-bromobenzamido)benzoic acid found in: Angew. Chem. Int. Ed.2018 , 57, 7205.[1]

  • Schotten-Baumann Methodology

    • Vogel, A. I.[6] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Compound Properties (PubChem)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11456 (3-Bromobenzoic acid precursors)

Sources

Application

Application Note: Strategic Utilization of 3-(3-Bromobenzamido)benzoic Acid as a Bifunctional Scaffold

This Application Note is structured as a comprehensive technical guide for the synthesis and strategic utilization of 3-(3-Bromobenzamido)benzoic acid (3-BBBA). This compound serves as a "privileged scaffold" in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the synthesis and strategic utilization of 3-(3-Bromobenzamido)benzoic acid (3-BBBA). This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors, GPCR modulators, and peptidomimetics.

Executive Summary

3-(3-Bromobenzamido)benzoic acid (3-BBBA) is a high-value pharmaceutical intermediate characterized by a diaryl amide core with orthogonal functional handles: a carboxylic acid at the meta-position of Ring A and a bromine atom at the meta-position of Ring B.

This specific substitution pattern renders 3-BBBA a "privileged structure" for Fragment-Based Drug Discovery (FBDD). The diaryl amide motif mimics the backbone hydrogen-bonding interactions found in Type II kinase inhibitors (e.g., Sorafenib derivatives), while the orthogonal handles allow for rapid library generation via Suzuki-Miyaura cross-coupling (at the Br site) and amide coupling/cyclization (at the COOH site).

Key Applications:

  • Kinase Inhibitors: Core scaffold for Type II inhibitors targeting the DFG-out conformation.

  • GPCR Ligands: Precursor for biphenyl-carboxamide antagonists (e.g., P2X7, SUCNR1).

  • Peptidomimetics: The meta-meta linkage induces a turn conformation, mimicking peptide secondary structures.

Chemical Profile & Stability

PropertyDescription
Chemical Name 3-(3-Bromobenzamido)benzoic acid
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 320.14 g/mol
Core Motif Diaryl Amide (Benzanilide)
Solubility Low in water; Soluble in DMSO, DMF, DMAc; Moderate in hot Ethanol/Methanol.
pKa (Calc.) ~3.8 (Carboxylic Acid), ~13.5 (Amide NH)
Stability Stable under standard laboratory conditions. Hydrolytically stable at neutral pH.

Protocol 1: Robust Synthesis of 3-BBBA

Rationale: Direct acylation of 3-aminobenzoic acid is preferred over ester-protected routes to minimize steps. The use of a polar aprotic solvent system (THF/Pyridine) ensures solubility of the zwitterionic starting material while scavenging the HCl byproduct.

Reagents
  • Starting Material A: 3-Aminobenzoic acid (1.0 equiv)

  • Reagent B: 3-Bromobenzoyl chloride (1.05 equiv)

  • Solvent: Anhydrous THF (10 vol)

  • Base: Pyridine (2.0 equiv) or Triethylamine (2.5 equiv)

Step-by-Step Methodology
  • Dissolution: Charge a round-bottom flask with 3-aminobenzoic acid (10 g, 73 mmol) and anhydrous THF (100 mL). Add Pyridine (11.8 mL, 146 mmol) while stirring. Note: The mixture may remain a suspension until the acid chloride is added.

  • Acylation: Cool the mixture to 0°C. Add 3-bromobenzoyl chloride (16.8 g, 76.6 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM) or LC-MS.

  • Quench & Workup:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Pour the residue into cold 1M HCl (200 mL) with vigorous stirring. The product will precipitate as a white/off-white solid.

    • Critical Step: Adjust pH to ~2–3 to ensure the carboxylic acid is fully protonated and insoluble.

  • Purification: Filter the solid and wash sequentially with water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove excess acid chloride and pyridine salts.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Expected Yield: 85–95%

    • Quality Control: ¹H NMR (DMSO-d₆) should show a diagnostic amide singlet at ~10.5 ppm and a broad acid peak at ~13.0 ppm.

Protocol 2: Divergent Library Generation (Downstream Utility)

Rationale: The utility of 3-BBBA lies in its ability to be functionalized selectively. The order of operations is critical. Suzuki coupling is generally performed after protecting the acid (as an ester) or after converting the acid to a final amide, to prevent catalyst poisoning by the free carboxylate.

Workflow Diagram: Divergent Synthesis

G Start 3-BBBA (Core Scaffold) Step1 Step 1: Amidation (R-NH2 coupling) Start->Step1 HATU, DIPEA R-NH2 AltPath Alternative: Cyclization Start->AltPath Acetic Anhydride Reflux Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 coupling) Step1->Step2 Pd(dppf)Cl2 Ar-B(OH)2 Prod1 Library A: Kinase Inhibitors Step2->Prod1 Final Cmpd Prod2 Quinazolinones (CDK9 Inhibitors) AltPath->Prod2 R-NH2 (Ring Opening)

Caption: Divergent synthetic pathways starting from 3-BBBA. Pathway 1 (Top) yields linear diaryl amides. Pathway 2 (Bottom) yields fused heterocycles.

Detailed Method: Suzuki-Miyaura Coupling on the Amide Derivative

This protocol assumes the carboxylic acid has already been converted to an amide (e.g., N-methylpiperazine amide) to improve solubility and compatibility.

  • Setup: In a microwave vial, combine the 3-BBBA-amide derivative (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).

  • Solvent System: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 minutes.

  • Base: Add Cs₂CO₃ (3.0 equiv).

  • Reaction: Heat at 90°C (thermal) or 110°C (microwave) for 1–2 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (gradient MeOH/DCM).

Case Study: Pharmaceutical Applications

A. Kinase Inhibitor Design (Type II)

The 3-BBBA scaffold provides the "Linker-Hinge" motif.

  • Mechanism: The amide nitrogen (H-bond donor) and carbonyl oxygen (H-bond acceptor) interact with the conserved Glu and Asp residues in the kinase DFG-motif.

  • Modification: The 3-bromo group is replaced via Suzuki coupling with a "Tail" group (e.g., pyridine, pyrazole) to occupy the hydrophobic allosteric pocket.

B. CDK9 Inhibitor Precursor (Quinazolinones)

As demonstrated in recent medicinal chemistry literature (e.g., S. M. El-Moghazy et al.), benzamido-benzoic acids are precursors to quinazolinones.

  • Transformation: Heating 3-BBBA (or its methyl-substituted analog) in acetic anhydride effects cyclization to the benzoxazinone intermediate.

  • Reaction: Subsequent reaction with primary amines yields quinazolinone cores, potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target for cancer therapy.

C. SUCNR1 Antagonists

Research into Succinate Receptor 1 (SUCNR1) antagonists utilizes the 3-BBBA motif to construct biphenyl-carboxamide ligands. The carboxylic acid mimics the succinate carboxylate, while the hydrophobic biphenyl (formed via Suzuki coupling on the Br) provides receptor subtype selectivity.

Quality Control & Safety

Analytical Standards
  • HPLC Method: C18 Column, Water/Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% ACN over 10 min.

  • Impurity Profile: Watch for 3,3'-dibromobenzanilide (formed if 3-aminobenzoic acid decarboxylates, though rare) or bis-acylated byproducts (if excess acid chloride is used).

Safety Handling
  • Sensitizer: Benzoyl chlorides and their amide products can be skin sensitizers. Use nitrile gloves.

  • Corrosive: The acid chloride starting material is corrosive and lachrymatory. Handle in a fume hood.

  • Waste: Dispose of halogenated organic waste separately.

References

  • El-Moghazy, S. M., et al. (2022). "Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors." International Journal of Molecular Sciences, 24(1), 269. Link

  • Geubelle, P., et al. (2023). "Development and Characterization of Potent Succinate Receptor Fluorescent Tracers." Journal of Medicinal Chemistry, 66(12), 7866–7886. Link

  • Pilch, D. S., et al. (2018). "Macrocyclic biphenyl tetraoxazoles: Synthesis, evaluation as G-quadruplex stabilizers and cytotoxic activity." Bioorganic & Medicinal Chemistry, 26(12), 3243-3256. Link

  • PubChem Compound Summary. (2023). "3-[(3-Bromobenzoyl)amino]benzoic acid." National Center for Biotechnology Information. Link

Method

reaction conditions for amide coupling to form 3-(3-Bromobenzamido)benzoic acid

Strategic Analysis & Reaction Engineering Target Profile The target molecule, 3-(3-Bromobenzamido)benzoic acid , represents a "privileged scaffold" in medicinal chemistry. It serves as a core fragment for designing prote...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Reaction Engineering

Target Profile

The target molecule, 3-(3-Bromobenzamido)benzoic acid , represents a "privileged scaffold" in medicinal chemistry. It serves as a core fragment for designing protein-protein interaction inhibitors and kinase inhibitors. The presence of the bromine atom allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, while the carboxylic acid provides a handle for solubility or further derivatization.

The Solubility Paradox

The primary synthetic challenge lies in the zwitterionic nature of the starting material, 3-aminobenzoic acid.

  • In organic solvents (DCM, Toluene): The molecule exists largely as a zwitterion or highly polar solid, leading to poor solubility and heterogeneous reaction mixtures.

  • In acidic media: The amine is protonated (

    
    ), rendering it non-nucleophilic.[1][2]
    

The Solution: The Schotten-Baumann reaction conditions (biphasic aqueous/organic) are superior to standard anhydrous coupling (e.g., EDC/NHS) for this specific transformation. By using a basic aqueous phase, we convert the amino acid into its soluble carboxylate form (


), keeping the amine free (

) and highly nucleophilic.

Methodology Comparison

FeatureMethod A: Schotten-Baumann (Recommended) Method B: Anhydrous Coupling (HATU/DIPEA)
Reagents 3-Bromobenzoyl chloride, NaOH, THF/Water3-Bromobenzoic acid, HATU, DIPEA, DMF
Solubility Excellent (Amine dissolves in aq. base)Moderate (Requires polar aprotic solvents)
Atom Economy High (Byproducts: NaCl, HCl)Low (Byproducts: Urea, HOAt)
Purification Precipitation-based (Self-purifying)Chromatography often required
Cost LowHigh (Coupling agents are expensive)

Detailed Experimental Protocols

Protocol A: The Schotten-Baumann Route (Standard)

Best for scale-up and high purity without chromatography.

Reagents & Stoichiometry
  • Reactant A: 3-Aminobenzoic acid (1.0 equiv, 13.7 g)

  • Reactant B: 3-Bromobenzoyl chloride (1.1 equiv, 24.1 g)

  • Base: Sodium Hydroxide (2.5 equiv, dissolved in water to make 10% solution)

  • Solvent: THF (Tetrahydrofuran) or Acetone

Step-by-Step Procedure
  • Preparation of the Nucleophile:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-aminobenzoic acid (13.7 g, 100 mmol) in 100 mL of water .

    • Cool the suspension to 0–5 °C using an ice bath.

    • Slowly add 10% aqueous NaOH (approx. 2.2 equiv) until the solid completely dissolves and the solution is clear (pH ~10-11). Note: The amine is now in its reactive, soluble carboxylate form.

  • Acylation (The Critical Step):

    • Dissolve 3-bromobenzoyl chloride (24.1 g, 110 mmol) in 50 mL of dry THF .

    • Add the acid chloride solution dropwise to the aqueous amine solution over 30 minutes.

    • CRITICAL: Simultaneously, monitor the pH. If the pH drops below 8, add small aliquots of 10% NaOH to maintain pH between 9 and 11. Reason: If pH < 7, the amine protonates and reaction stops; if pH > 12, the acid chloride hydrolyzes.

  • Reaction Monitoring:

    • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

    • TLC Check: Take a 50 µL aliquot, acidify with 1M HCl, extract with EtOAc. Run TLC (Mobile Phase: 5% MeOH in DCM + 1% AcOH).

  • Workup & Isolation:

    • Once complete, carefully acidify the reaction mixture to pH 2.0 using 6M HCl .

    • A thick white precipitate will form immediately. This is the target molecule (protonated form).

    • Stir the slurry for 30 minutes to ensure complete protonation.

    • Filter the solid using a Büchner funnel.[3]

  • Purification:

    • Wash the filter cake with cold water (3 x 50 mL) to remove NaCl and unreacted aminobenzoic acid.

    • Wash with cold dilute HCl (0.1 M) to remove any trace unreacted amine.

    • Recrystallization: Dissolve the crude solid in minimum boiling Ethanol/Water (9:1). Cool slowly to 4 °C.

    • Dry in a vacuum oven at 50 °C overnight.

Protocol B: In-Situ Acid Chloride Generation

Use this if commercial 3-bromobenzoyl chloride is unavailable.

  • Activation:

    • Reflux 3-bromobenzoic acid (20.1 g, 100 mmol) in thionyl chloride (SOCl₂, 30 mL) with a catalytic drop of DMF for 2 hours.

    • Evaporate excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride.

    • Re-dissolve in THF and proceed immediately to Step 2 of Protocol A.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the Schotten-Baumann protocol.

G Start Start: 3-Aminobenzoic Acid Solubilization Dissolve in aq. NaOH (Form reactive carboxylate) Start->Solubilization Addition Add 3-Bromobenzoyl Chloride (in THF, dropwise) Solubilization->Addition PH_Control Monitor pH (Keep 9-11) Addition->PH_Control PH_Control->PH_Control pH < 9 (Add NaOH) Reaction Stir at RT (2 hrs) PH_Control->Reaction pH Stable Acidification Acidify with 6M HCl to pH 2 (Precipitate Product) Reaction->Acidification Filtration Filter & Wash (H2O) Acidification->Filtration End Pure 3-(3-Bromobenzamido)benzoic acid Filtration->End

Caption: Figure 1. Optimized Schotten-Baumann workflow ensuring pH control for maximum yield.

Critical Process Parameters (CPP)

ParameterOptimal RangeConsequence of Deviation
Reaction pH 9.0 – 11.0< 9: Amine protonates (stops reaction). > 12: Acid chloride hydrolyzes to bromobenzoic acid.
Temperature 0–5 °C (Addition)> 10 °C: Increased rate of hydrolysis side-reaction.
Stoichiometry 1.1 equiv Acid Chloride< 1.0: Incomplete conversion. > 1.5: Difficult purification of byproduct acid.
Acidification pH 2.0> 4.0: Product remains partially dissolved as salt.

Troubleshooting & Optimization

Problem: Product is sticky or oily.

  • Cause: Presence of THF preventing clean crystallization or impurities.

  • Fix: Evaporate the THF (rotovap) before acidification. This leaves only the aqueous phase, ensuring the product precipitates as a distinct solid upon adding HCl.

Problem: Low Yield.

  • Cause: Hydrolysis of the acid chloride competed with acylation.

  • Fix: Increase the addition rate of the acid chloride or use a slightly higher excess (1.2 equiv). Ensure the temperature stays near 0 °C during addition.

Problem: "Ghost" Spot on TLC.

  • Analysis: If you see a spot corresponding to 3-bromobenzoic acid, this is the hydrolysis byproduct.

  • Removal: It is difficult to separate by simple precipitation. Wash the final solid with warm water (3-bromobenzoic acid is more soluble in warm water than the amide product) or recrystallize from Ethanol.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Schotten-Baumann reactions, p. 916). Context: Foundational source for aqueous amide coupling conditions.
  • Organic Syntheses. (1927). Benzoylation of Amino Acids. Org. Synth. 7, 6; Coll. Vol. 1, 109.

    • Source:[Link]

    • Context: Validated protocol for benzoylation of glycine, mechanistically identical to aminobenzoic acid acyl
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

    • Source:[Link]

    • Context: Comprehensive review of coupling agents vs. acid chloride methods.
  • BenchChem. (2025).[3][5] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid.

    • Context: Protocol for generating the key intermedi

Sources

Application

Application Note: 3-(3-Bromobenzamido)benzoic Acid in Ligand Synthesis

Executive Summary 3-(3-Bromobenzamido)benzoic acid is a bifunctional building block characterized by its "Janus" reactivity: it possesses a stable carboxylic acid anchor and a reactive aryl bromide handle, separated by a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Bromobenzamido)benzoic acid is a bifunctional building block characterized by its "Janus" reactivity: it possesses a stable carboxylic acid anchor and a reactive aryl bromide handle, separated by a rigid amide linker. This specific geometry (meta-meta substitution) imparts a "bent" (


) topology, making it an indispensable scaffold for:
  • Reticular Chemistry: Synthesis of extended, non-linear dicarboxylate linkers for Metal-Organic Frameworks (MOFs) and Metal-Organic Polyhedra (MOPs).

  • Medicinal Chemistry: Fragment-Based Drug Discovery (FBDD) targeting kinase allosteric pockets where the benzamide motif mimics the peptide backbone.

  • Supramolecular Assembly: Utilizing orthogonal hydrogen bonding (amide) and halogen bonding (aryl bromide) for crystal engineering.

This guide provides validated protocols for its synthesis, purification, and downstream application in Suzuki-Miyaura cross-coupling to generate extended ligand systems.

Chemical Profile & Strategic Value

PropertyDataStrategic Implication
Formula

Moderate MW allows for good solubility in polar organic solvents (DMSO, DMF).
Geometry Bent (approx.

)
Prevents close packing in MOFs, promoting porosity; mimics

-turns in peptides.
Functional Group A Carboxylic Acid (

)
Anchors to metal nodes (e.g.,

,

clusters) or resin beads.
Functional Group B Aryl Bromide (

)
"Growth Vector" for Pd-catalyzed cross-coupling (Suzuki, Sonogashira).
Linker Amide (

)
Provides structural rigidity and H-bond donor/acceptor sites for supramolecular stability.

Synthesis of the Core Scaffold

Objective: Synthesize 3-(3-Bromobenzamido)benzoic acid with


 purity, free of unreacted amine which can poison downstream Pd-catalysts.
Experimental Logic (Causality)
  • Why Acid Chloride Route? Direct coupling (EDC/NHS) often yields urea byproducts or incomplete conversion with electron-deficient anilines. The acid chloride method (Schotten-Baumann conditions or anhydrous) guarantees high conversion.

  • Why 3-Aminobenzoic Acid? The amine is the nucleophile. We use the acid form (zwitterionic) dissolved in base to protect the carboxylate as a salt, preventing self-polymerization.

Protocol 1: Anhydrous Acylation

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)

  • 3-Bromobenzoyl chloride (1.1 eq)

  • Pyridine (3.0 eq) – Acts as solvent and acid scavenger

  • THF (Anhydrous) or DMF (if solubility is an issue)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under

    
    , dissolve 3-aminobenzoic acid (13.7 g, 100 mmol) in anhydrous THF (150 mL). Add pyridine (24 mL, 300 mmol).
    
  • Cooling: Cool the solution to

    
     using an ice bath. Critical: Controls exotherm to prevent bis-acylation.
    
  • Addition: Dropwise add 3-bromobenzoyl chloride (24.1 g, 110 mmol) dissolved in THF (50 mL) over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours. A heavy white precipitate (pyridinium hydrochloride) will form.

  • Quench & Workup:

    • Evaporate THF under reduced pressure.

    • Resuspend residue in water (300 mL).

    • Acid Wash (Critical): Adjust pH to ~2 using 1M HCl. This protonates the pyridine and unreacted aniline, keeping them in the aqueous phase, while precipitating the product.

  • Purification: Filter the white solid. Wash with 1M HCl (

    
     mL) followed by water (
    
    
    
    mL). Recrystallize from Ethanol/Water (9:1) if necessary.[1]
  • Validation:

    • TLC: (MeOH/DCM 1:9) – Disappearance of amine spot (ninhydrin active).

    • 1H NMR: Look for the downfield amide singlet (

      
       10.0–10.5 ppm).
      

Application: Ligand Extension via Suzuki Coupling

Context: Direct synthesis of large MOF ligands is often plagued by solubility issues. The "Precursor Approach" uses 3-(3-Bromobenzamido)benzoic acid as a soluble intermediate. The bromine is replaced with a second carboxylate group via a boronic acid coupling.

Workflow Diagram

LigandSynthesis Start 3-(3-Bromobenzamido) benzoic acid Intermediate Pd-Oxidative Addition Complex Start->Intermediate Oxidative Addition Reagents 4-Carboxyphenyl boronic acid + Pd(PPh3)4 Reagents->Intermediate Transmetallation Product Extended Dicarboxylate Ligand (Bent) Intermediate->Product Reductive Elimination MOF MOF Assembly (e.g., with Cu/Zn) Product->MOF Solvothermal Synthesis

Caption: Divergent synthesis pathway transforming the brominated precursor into an extended MOF linker.

Protocol 2: Synthesis of 3-(4'-Carboxybiphenyl-3-ylcarboxamido)benzoic acid

Reagents:

  • 3-(3-Bromobenzamido)benzoic acid (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • 
     (3-5 mol%)
    
  • 
     (3.0 eq)
    
  • Solvent: DMF/Water (4:1) – Required for solubility of carboxylates.

Procedure:

  • Degassing: Charge a Schlenk flask with the bromide (1.0 eq), boronic acid (1.2 eq), and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Prep: Add degassed DMF/Water mixture.

  • Catalyst Addition: Add

    
     under positive Argon flow.
    
  • Heating: Heat to

    
     for 24 hours. The solution will darken (Pd black formation indicates catalyst death, but usually after conversion).
    
  • Workup (Self-Validating Step):

    • Filter hot through Celite to remove Pd black.

    • Acidify filtrate with 1M HCl to pH 1. The dicarboxylic acid product will precipitate.[2][3]

    • Check: If filtrate remains colored, Pd leaching occurred. Wash solid with EDTA solution.

  • Yield: Typically 80-90%. The resulting ligand is now a "stretched" version of isophthalic acid, suitable for constructing expanded pore MOFs.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Hydrolysis of acid chloride.Ensure glassware is flame-dried; check THF water content (Karl Fischer).
Product is Pink/Grey Oxidation of amine or Pd contamination.Step 1: Recrystallize from EtOH/Charcoal. Step 2: Wash with aqueous EDTA or NaCN solution.
Incomplete Suzuki Coupling Protodeboronation of boronic acid.Lower temperature to

; increase catalyst loading; ensure base is fully dissolved.
NMR shows broad peaks Aggregation/Stacking.Add a drop of

-TFA to the DMSO-

sample to break H-bonds.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Suzuki Coupling on Benzoic Acids: Goossen, L. J., et al. (2001). Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids.[4][5] Angewandte Chemie International Edition. Link

  • Bent Ligands in MOFs: O'Keeffe, M., & Yaghi, O. M. (2012). Deconstructing the Crystal Structures of Metal-Organic Frameworks and Related Materials into Their Underlying Nets. Chemical Reviews, 112(2), 675–702. Link

  • Halogen Bonding in Crystal Engineering: Cavallo, G., et al. (2016). The Halogen Bond.[4][6] Chemical Reviews, 116(4), 2478–2601. Link

  • General Protocol Validation: BenchChem Application Note - Synthesis of 3-Bromobenzoyl Chloride. Link(Cited for precursor handling).

Sources

Method

3-(3-Bromobenzamido)benzoic acid as a building block for MOFs

Application Note: 3-(3-Bromobenzamido)benzoic Acid as a Functional Modulator for MOF Engineering Part 1: Executive Summary & Strategic Rationale In the precision engineering of Metal-Organic Frameworks (MOFs), the role o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Bromobenzamido)benzoic Acid as a Functional Modulator for MOF Engineering

Part 1: Executive Summary & Strategic Rationale

In the precision engineering of Metal-Organic Frameworks (MOFs), the role of the "modulator"—typically a monocarboxylic acid—has evolved from simple crystal size control to complex defect engineering and surface functionalization.

3-(3-Bromobenzamido)benzoic acid (3-BBA) represents a high-value "building block" not as a structural linker, but as a functional capping ligand . Unlike simple modulators (e.g., acetic or formic acid), 3-BBA introduces three critical functionalities simultaneously:

  • Defect Generation: Its bulky aromatic structure creates hierarchical porosity by inducing missing-linker defects.

  • Chemical Anchoring: The aryl bromide (-Br) moiety serves as a reactive handle for Post-Synthetic Modification (PSM), specifically via Palladium-catalyzed cross-coupling.

  • Supramolecular Interaction: The internal amide (-CONH-) linkage provides sites for hydrogen bonding, influencing guest-host selectivity (e.g., for CO₂ or pharmaceutical loading).

This guide details the protocols for synthesizing 3-BBA, utilizing it to modulate Zr-MOFs (specifically UiO-66 topologies), and validating the resulting functionalized materials.

Part 2: Chemical Profile & Ligand Synthesis

Before MOF synthesis, the high-purity ligand must be prepared. Commercial availability is limited; in-house synthesis ensures purity critical for defect control.

Compound: 3-(3-Bromobenzamido)benzoic acid Formula: C₁₄H₁₀BrNO₃ MW: 320.14 g/mol Role: Monotopic Modulator / Capping Agent

Protocol A: Ligand Synthesis (Schotten-Baumann Type)
  • Objective: Synthesize 3-BBA from 3-aminobenzoic acid and 3-bromobenzoyl chloride.

  • Reaction Scheme: Nucleophilic acyl substitution.

Reagents:

  • 3-Aminobenzoic acid (1.0 eq)

  • 3-Bromobenzoyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (2.5 eq) or Pyridine

  • THF (anhydrous) or DMAc

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.37 g (10 mmol) of 3-aminobenzoic acid in 20 mL of anhydrous THF in a round-bottom flask under N₂ atmosphere.

  • Base Addition: Add 3.5 mL (25 mmol) of Et₃N. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 3-bromobenzoyl chloride (2.41 g, 11 mmol) dissolved in 5 mL THF over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. A white precipitate (triethylammonium chloride) will form.

  • Work-up:

    • Filter off the salt.

    • Evaporate the THF filtrate to roughly 5 mL.

    • Pour into 100 mL of cold 1M HCl to precipitate the product and remove excess amine/base.

  • Purification: Filter the white solid, wash extensively with water, and recrystallize from Ethanol/Water.

  • Validation: ¹H NMR (DMSO-d₆) should show amide proton singlet ~10.5 ppm and distinct aromatic region.

Part 3: MOF Engineering – Modulated Synthesis of UiO-66

This protocol uses 3-BBA to synthesize UiO-66-Br-Amide . The ligand acts as a competitor to the linker (Terephthalic acid, BDC), creating "missing linker" defects where the 3-BBA is coordinated to the Zr₆ node, exposing the Br-phenyl tail into the pore.

Experimental Logic (Causality)
  • Why Zr-MOFs? The Zr₆O₄(OH)₄ cluster is robust and allows for carboxylate exchange.[1]

  • Why 3-BBA? The bulky size (compared to acetic acid) prevents the formation of small, sealed pores, instead creating mesoporous defects suitable for larger guest molecules.

Protocol B: Solvothermal Synthesis

Materials:

  • ZrCl₄ (Metal Source)

  • Terephthalic Acid (H₂BDC, Linker)

  • 3-BBA (Modulator/Functionalizer)

  • DMF (Solvent)

  • HCl (37%, optional accelerator)

Table 1: Reaction Stoichiometry for Defect Tuning

ComponentEquivalent (Eq)Mass/Vol (Scale)Role
ZrCl₄ 1.058 mg (0.25 mmol)Node Precursor
H₂BDC 1.041.5 mg (0.25 mmol)Structural Linker
3-BBA X (0.5 – 10)VariableDefect Inducer
DMF N/A10 mLSolvent
Water 6.027 µLHydrolysis Agent

Procedure:

  • Pre-Dissolution: Dissolve ZrCl₄ in 5 mL DMF via sonication (exothermic).

  • Ligand Addition: Dissolve H₂BDC and 3-BBA (start with 2.0 eq for moderate defects) in 5 mL DMF.

  • Mixing: Combine solutions in a 20 mL scintillation vial or Teflon-lined autoclave. Add water (critical for Zr-cluster formation).

  • Crystallization: Heat at 120°C for 24 hours .

  • Activation:

    • Centrifuge and decant DMF.

    • Wash 3x with DMF to remove unreacted ligand.

    • Wash 3x with Acetone (solvent exchange).

    • Crucial Step: Do NOT use thermal activation >150°C initially, as monodentate modulators can be cleaved. Vacuum dry at 80°C.

Part 4: Post-Synthetic Modification (PSM)

The embedded 3-bromophenyl group allows the MOF to serve as a platform for Suzuki-Miyaura coupling, converting the "passive" Br group into "active" functionalities (e.g., biaryls).

Protocol C: On-MOF Suzuki Coupling

Reaction: MOF-Ar-Br + Ph-B(OH)₂


 MOF-Ar-Ph
  • Setup: Suspend 50 mg of UiO-66-Br-Amide in 5 mL of Dioxane/H₂O (4:1).

  • Reagents: Add Phenylboronic acid (5.0 eq relative to estimated Br content) and K₂CO₃ (5.0 eq).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%).

  • Conditions: Heat at 85°C for 18 hours under N₂ atmosphere (reflux).

  • Cleaning: Extensive washing with water, DMF, and MeOH to remove Pd residues and byproducts.

  • Verification: Digest MOF in HF/DMSO-d₆. ¹H NMR will show the disappearance of the specific Br-aryl shifts and appearance of biaryl signals.

Part 5: Visualization & Workflows

Workflow 1: Synthesis and Modulation Mechanism

MOF_Synthesis cluster_inputs Precursors Zr ZrCl4 (Metal Node) Process Solvothermal Synthesis (DMF, 120°C, 24h) Zr->Process BDC H2BDC (Linker) BDC->Process BBA 3-BBA (Modulator/Capper) BBA->Process  Competition Result UiO-66-Br-Amide (Defective Framework) Process->Result Mechanism Defect Mechanism: 3-BBA competes with BDC Creates missing-linker sites Mechanism->Process

Caption: Competitive coordination pathway where 3-BBA replaces structural linkers to generate functionalized defects.

Workflow 2: Post-Synthetic Modification (PSM) Logic

PSM_Workflow MOF_Br MOF-Ar-Br (Anchored Bromide) Reaction Suzuki Coupling (85°C, Dioxane/H2O) MOF_Br->Reaction Reagents Boronic Acid + Pd Cat. Reagents->Reaction Product MOF-Ar-R (Functionalized Pore) Reaction->Product Analysis Validation: 1. Digestion NMR 2. EDX (Br loss) Product->Analysis

Caption: Transformation of the bromide handle into complex functionalities via heterogeneous catalysis.

Part 6: Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must confirm that 3-BBA is chemically attached to the Zr-node and not just trapped in the pore.

  • ¹H NMR Digestion (The Gold Standard):

    • Method: Dissolve 5 mg of dried MOF in 600 µL DMSO-d₆ + 20 µL 48% HF.

    • Expected Result: You should see sharp signals for Terephthalic acid AND 3-BBA.

    • Calculation: Integrate the peaks to calculate the Modulator : Linker ratio . A ratio of 0.2 : 1 indicates ~20% defect density.

  • Powder X-Ray Diffraction (PXRD):

    • Confirm the UiO-66 topology is maintained. High defect concentrations (high 3-BBA loading) may cause peak broadening or slight shifts due to lattice expansion.

  • N₂ Isotherms (BET Surface Area):

    • Outcome: Defective MOFs often show higher surface areas or hysteresis loops (mesoporosity) compared to pristine UiO-66, as the bulky 3-BBA prevents pore closure but opens larger cavities.

References

  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.

  • Vermoortele, F., et al. (2013). "Synthesis of Amino-Functionalized MOFs using Modulated Synthesis." Journal of Materials Chemistry A.

  • Schaate, A., et al. (2011). "Modulated synthesis of Zr-based metal-organic frameworks: From nano to single crystals." Chemistry – A European Journal.

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications.

  • PubChem. (n.d.). "3-[(3-Bromobenzoyl)amino]benzoic acid Compound Summary." National Library of Medicine.

Sources

Application

Application Note &amp; Protocol: Handling 3-(3-Bromobenzamido)benzoic acid

This comprehensive guide details the Standard Operating Procedure (SOP) for handling, solubilizing, and utilizing 3-(3-Bromobenzamido)benzoic acid , a bis-aryl amide scaffold frequently employed in fragment-based drug di...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the Standard Operating Procedure (SOP) for handling, solubilizing, and utilizing 3-(3-Bromobenzamido)benzoic acid , a bis-aryl amide scaffold frequently employed in fragment-based drug discovery (FBDD) and as a versatile synthetic intermediate.

Introduction & Chemical Identity

3-(3-Bromobenzamido)benzoic acid is a functionalized bis-aryl amide characterized by a central amide linker connecting a 3-bromophenyl ring and a 3-carboxyphenyl ring. Its structural rigidity and specific hydrogen-bonding vectors make it a valuable pharmacophore scaffold in medicinal chemistry, particularly for:

  • Fragment-Based Drug Discovery (FBDD): Targeting protein-protein interactions (PPIs) or allosteric sites.

  • Synthetic Intermediate: The carboxylic acid serves as a handle for further derivatization (e.g., esterification, amidation) to generate larger chemical libraries.

  • Biochemical Probe: As a potential inhibitor of specific hydrolases or transferases dependent on the aryl-amide recognition motif.

Chemical Profile
PropertyDetail
Systematic Name 3-[(3-Bromobenzoyl)amino]benzoic acid
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight ~320.14 g/mol
Structural Class Bis-aryl amide; Benzoic acid derivative
Key Functional Groups Carboxylic acid (acidic), Amide (H-bond donor/acceptor), Aryl Bromide (synthetic handle)
Predicted pKa ~3.8–4.2 (Carboxylic acid), ~13-14 (Amide N-H)
LogP (Predicted) ~3.2 (Moderate lipophilicity)

Safety & Handling (HSE)

Hazard Classification: While specific toxicological data may be limited for this research chemical, it should be treated according to the "Universal Precaution" principle for benzoic acid derivatives.

  • GHS Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Respiratory: N95 mask or fume hood operation to prevent inhalation of fine dust.

  • Skin: Nitrile gloves (minimum thickness 0.11 mm).

  • Eyes: Chemical safety goggles.

Spill Containment:

  • Solid: Sweep up without creating dust. Place in a sealed container.

  • Solution: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

Solubility & Stock Preparation Protocol

Critical Solubility Insights

The compound exhibits poor aqueous solubility at neutral/acidic pH due to the hydrophobic bis-aryl core and the protonated carboxylic acid. Solubility is significantly enhanced in:

  • Organic Solvents: DMSO, DMF (High solubility).

  • Basic Aqueous Buffers: pH > 8.0 (Deprotonation of carboxylic acid forms the benzoate anion).

Protocol A: Preparation of 10 mM Stock in DMSO

Target Audience: Biological Assay Screening

  • Weighing: Accurately weigh 3.20 mg of solid 3-(3-Bromobenzamido)benzoic acid into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using "wet" DMSO, as water uptake can cause precipitation over time.

  • Mixing: Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles.

    • Store at -20°C (Stable for >6 months) or -80°C (Stable for >1 year).

Protocol B: Preparation of Aqueous Working Solution (100 µM)

Target Audience: Biophysical Assays (SPR, ITC)

  • Dilution: Dilute the 10 mM DMSO stock 1:100 into the assay buffer.

  • Buffer Requirement: Ensure the buffer pH is ≥ 7.4 (e.g., PBS, HEPES, Tris).

    • Mechanism:[5][6] At pH 7.4, the carboxylic acid (pKa ~4) is ionized to carboxylate (COO⁻), significantly improving solubility.

  • Stepwise Addition:

    • Place buffer in a vortexing tube.

    • Slowly add the DMSO stock while vortexing to prevent local high concentrations that trigger precipitation.

    • Final DMSO concentration: 1%.

Quality Control (QC) & Analysis

Verify the integrity of the compound before critical assays using HPLC-UV or LC-MS.

HPLC Method Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic rings) and 210 nm (Amide bond).

Expected Results:

  • Retention Time: The compound is moderately lipophilic and should elute in the middle-to-late region of the gradient (approx. 6–8 min).

  • Purity Criteria: Area% > 95% is required for biological screening.

Experimental Workflow Visualization

The following diagram illustrates the decision tree for solubilization and troubleshooting, ensuring the compound is correctly prepared for downstream applications.

G Start Solid 3-(3-Bromobenzamido)benzoic acid SolventChoice Select Solvent System Start->SolventChoice DMSO Anhydrous DMSO (Recommended for Stock) SolventChoice->DMSO Stock Prep Aqueous Aqueous Buffer SolventChoice->Aqueous Direct Dissolution Result1 10-50 mM Stock Solution (Clear) DMSO->Result1 CheckPH Check pH Aqueous->CheckPH Acidic pH < 7.0 CheckPH->Acidic Basic pH > 7.4 CheckPH->Basic Result2 Precipitation Risk (Insoluble) Acidic->Result2 Result3 Soluble (Carboxylate Form) Basic->Result3 Result1->Result3 Dilute 1:100 into Buffer

Caption: Solubility decision tree highlighting the critical dependence on pH and organic co-solvents for successful handling.

Synthetic Utility: Amide Coupling Protocol

If using this compound as an intermediate (e.g., coupling the carboxylic acid to an amine), follow this standard activation protocol.

Reagents:

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or HOBt

Procedure:

  • Dissolve 1.0 eq of 3-(3-Bromobenzamido)benzoic acid in DMF.

  • Add 1.2 eq of EDC·HCl and 1.2 eq of NHS.

  • Stir at Room Temperature (RT) for 30 minutes to form the active ester.

  • Add 1.0–1.2 eq of the target amine and 2.0 eq of DIPEA (Base).

  • Monitor reaction by LC-MS (Target mass = Product M+H).

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (removes unreacted amine/EDC), then Sat. NaHCO₃ (removes unreacted acid).

Storage & Stability

StateConditionStability Estimate
Solid Powder +4°C, Desiccated, Dark> 2 Years
DMSO Stock (10 mM) -20°C, Sealed6–12 Months
Aqueous Solution +4°C< 1 Week (Hydrolysis risk)

Freeze-Thaw Warning: Limit DMSO stocks to a maximum of 3 freeze-thaw cycles . Repeated cycling can introduce moisture, leading to compound precipitation or hydrolysis of the amide bond over extended periods.

References

  • PubChem Compound Summary. 3-[(3-Bromobenzoyl)amino]benzoic acid.[7] National Center for Biotechnology Information. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry. (Guidance on handling lipophilic carboxylic acids).

Sources

Method

solvent selection for reactions involving 3-(3-Bromobenzamido)benzoic acid

Application Note: Solvent Selection & Process Development for 3-(3-Bromobenzamido)benzoic Acid Abstract This guide provides a technical framework for solvent selection regarding 3-(3-Bromobenzamido)benzoic acid , a bifun...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Development for 3-(3-Bromobenzamido)benzoic Acid

Abstract

This guide provides a technical framework for solvent selection regarding 3-(3-Bromobenzamido)benzoic acid , a bifunctional intermediate utilized in the synthesis of kinase inhibitors and protein-protein interaction modulators. The molecule features three distinct solubility-determining motifs: a polarizable aryl bromide, a rigid amide linker, and a pH-sensitive carboxylic acid. This note prioritizes "Green Chemistry" replacements for traditional dipolar aprotic solvents (DMF, NMP) and outlines self-validating protocols for its synthesis and downstream Suzuki-Miyaura cross-coupling.

Physicochemical Profiling & Solubility Challenges

The primary challenge with 3-(3-Bromobenzamido)benzoic acid is its "brick dust" character—a result of strong intermolecular hydrogen bonding between the amide proton and the carboxylic acid dimer network.

Molecular Motifs & Solvent Interaction:

  • Carboxylic Acid (pKa ~4.2): Dictates pH-dependent solubility. Insoluble in water at pH < 3; highly soluble as a carboxylate salt at pH > 6.

  • Amide Linker: High lattice energy reduces solubility in low-polarity solvents (Hexane, Et₂O) and requires H-bond disrupting solvents (DMSO, MeOH) or high temperatures.

  • Aryl Bromide: Provides lipophilicity but is insufficient to carry the molecule into non-polar media.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentativeSolubility RatingApplication Context
Dipolar Aprotic DMF, NMP, DMSOHigh Excellent for coupling reactions but difficult to remove (high boiling point). Avoid if possible due to toxicity.[1]
Green Aprotic 2-MeTHF , CPMEModerate/High Recommended. 2-MeTHF offers higher reaction temperatures than THF and separates easily from water.
Protic Methanol, EthanolModerate Good for crystallization. Poor for acid chloride couplings (solvolysis risk).
Chlorinated DCM, ChloroformLow/Moderate Solubilizes the neutral form but environmentally restricted.
Aqueous (Basic) 1M NaOH/Na₂CO₃High Forms the sodium salt. Ideal for Schotten-Baumann synthesis and Suzuki coupling.
Aqueous (Acidic) 1M HClInsoluble Critical for Workup. The product precipitates quantitatively upon acidification.

Solvent Selection for Synthesis (Formation)

Reaction: Acylation of 3-aminobenzoic acid with 3-bromobenzoyl chloride.

Traditional Approach: Historically, this reaction uses DCM or DMF with pyridine. However, DMF complicates workup due to its water miscibility, often requiring tedious back-extraction.

Recommended Protocol: Biphasic Schotten-Baumann Conditions We recommend a THF/Water or 2-MeTHF/Water biphasic system. This method utilizes the water solubility of the amino acid starting material (as a salt) and the organic solubility of the acid chloride.

Protocol A: Biphasic Synthesis
  • Dissolution: Dissolve 3-aminobenzoic acid (1.0 equiv) in 1M NaOH (2.2 equiv). The solution should be homogeneous (pH > 10).

  • Solvent Addition: Add 2-MeTHF (equal volume to water).

  • Reaction: Cool to 0°C. Add 3-bromobenzoyl chloride (1.1 equiv) dropwise.

    • Mechanistic Note: The base neutralizes the HCl byproduct immediately. The biphasic nature protects the acid chloride from rapid hydrolysis by water.

  • Monitoring: Monitor by HPLC. Disappearance of the amine peak indicates completion.

  • Workup (Self-Validating):

    • Separate layers. The product is in the aqueous layer (as the dicarboxylate/salt form).

    • Wash the aqueous layer with fresh 2-MeTHF to remove unreacted acid chloride and neutral impurities.

    • Acidification: Slowly add 6M HCl to the aqueous layer until pH < 2. The product will precipitate as a white solid.[2]

    • Filtration: Collect by vacuum filtration.[3] Wash with water (removes salts) and dilute HCl.

Solvent Selection for Downstream Derivatization (Suzuki Coupling)

Reaction: Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.[4][5][6]

The Challenge: The free carboxylic acid can poison Palladium catalysts or sequester the base required for the Suzuki cycle.

Recommended Solvent System: Aqueous/Alcoholic Mixtures Using a water-miscible organic solvent ensures the catalyst and aryl bromide are in solution, while the water/base keeps the carboxylic acid solubilized as a carboxylate.

Protocol B: Suzuki-Miyaura Coupling
  • Solvent: Ethanol/Water (3:1) or n-Propanol/Water (for higher temp).

  • Base: Potassium Carbonate (K₂CO₃), 3.0 equivalents.

    • Note: 1 equiv is consumed to deprotonate the -COOH; 2 equivs are available for the catalytic cycle.

  • Catalyst: Pd(dppf)Cl₂ (1-3 mol%). This catalyst is robust in the presence of free carboxylic acids.

  • Procedure:

    • Suspend 3-(3-Bromobenzamido)benzoic acid in the solvent mixture.

    • Add Base.[2] Observe dissolution (Cloudy suspension

      
       Clear solution).
      
    • Add Boronic Acid (1.2 equiv) and Catalyst.

    • Degas (sparge with Nitrogen) for 10 mins.

    • Heat to 80°C for 4-12 hours.

  • Purification:

    • Evaporate ethanol.

    • Dilute residue with water (pH should be basic). Filter through Celite to remove Pd black.

    • Acidify filtrate to pH 2. Precipitate the coupled product.

Visual Workflows (DOT Diagrams)

Figure 1: Solubility-Driven Decision Tree

SolubilityLogic Start Start: 3-(3-Bromobenzamido)benzoic acid CheckPH Check pH Environment Start->CheckPH Acidic Acidic (pH < 3) CheckPH->Acidic Add HCl Basic Basic (pH > 8) CheckPH->Basic Add NaOH/K2CO3 Neutral Neutral Organic CheckPH->Neutral Dry Solvent Insol INSOLUBLE (Precipitation/Isolation) Acidic->Insol Product Isolation SolubleSalt SOLUBLE (as Carboxylate) (Reaction Medium) Basic->SolubleSalt Suzuki Coupling / Extraction OrganicSol Solvent Dependent Neutral->OrganicSol DMSO DMSO/DMF (High Solubility) OrganicSol->DMSO MeTHF 2-MeTHF/EtOAc (Low Solubility - Heat Required) OrganicSol->MeTHF

Caption: Solubility behavior of the target molecule based on pH and solvent polarity, guiding isolation vs. reaction strategies.

Figure 2: Synthesis & Purification Workflow

SynthesisFlow Reactants 3-Aminobenzoic Acid + 3-Bromobenzoyl Chloride Solvent Solvent System: 2-MeTHF + 1M NaOH Reactants->Solvent Reaction Schotten-Baumann (0°C -> RT) Solvent->Reaction PhaseSep Phase Separation Reaction->PhaseSep OrgLayer Organic Layer (Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep->AqLayer Keep Acidify Acidify (pH < 2) AqLayer->Acidify FinalProd Pure Precipitate 3-(3-Bromobenzamido)benzoic acid Acidify->FinalProd Filter & Dry

Caption: Optimized Schotten-Baumann protocol utilizing phase-switching for purification without chromatography.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organisation." Green Chem., 2008 , 10, 31-36. Link

  • Suzuki Coupling in Aqueous Media : Polshettiwar, V., et al. "Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses." ChemSusChem, 2010 , 3, 502-522. Link

  • 2-MeTHF as a Green Solvent : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemPubSoc Europe, 2012 . Link

  • Schotten-Baumann Conditions: "Benzoylation of Amines." Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Reference Text).
  • Safety Data Sheet (Generic Benzoic Acid Derivatives) : Sigma-Aldrich. "3-Bromobenzamide Safety Data Sheet." Link(Note: Consult specific SDS for CAS 22726-00-7 or related derivatives).

Sources

Application

microwave-assisted synthesis of 3-(3-Bromobenzamido)benzoic acid

Application Note: Microwave-Assisted Synthesis of 3-(3-Bromobenzamido)benzoic Acid Executive Summary This guide details the microwave-assisted synthesis of 3-(3-Bromobenzamido)benzoic acid , a critical "privileged scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-(3-Bromobenzamido)benzoic Acid

Executive Summary

This guide details the microwave-assisted synthesis of 3-(3-Bromobenzamido)benzoic acid , a critical "privileged scaffold" intermediate often utilized in the development of kinase inhibitors and protein-protein interaction modulators.

Traditional thermal synthesis (reflux) of benzamides often suffers from long reaction times (4–12 hours) and incomplete conversion due to the electron-withdrawing nature of the carboxylic acid on the aniline ring. This protocol leverages Microwave-Assisted Organic Synthesis (MAOS) to achieve rapid dielectric heating, reducing reaction times to under 20 minutes while significantly suppressing side reactions.

Two distinct protocols are provided to accommodate varying reagent availability:

  • Protocol A (High-Throughput): Acyl chloride substitution (Robust, <10 min).

  • Protocol B (Green/Precision): Direct amide coupling using coupling reagents (High purity, solvent-flexibility).

Strategic Analysis & Mechanism

The Microwave Advantage

In this synthesis, microwave irradiation (2450 MHz) couples directly with the polar solvent and the ionic intermediates.

  • Dipolar Polarization: Polar solvent molecules (DMF or Water) align with the oscillating electric field, generating internal heat via molecular friction.

  • Ionic Conduction: The formation of the zwitterionic intermediate (in Protocol A) or the charged uronium species (in Protocol B) increases the reaction mixture's loss tangent (

    
    ), making energy transfer increasingly efficient as the reaction proceeds.
    
Retrosynthetic Logic

The target molecule is constructed via the formation of an amide bond between two meta-substituted benzene rings.

  • Bond Disconnection: Amide (N-C=O) bond.

  • Synthons: 3-Aminobenzoic acid (Nucleophile) + 3-Bromobenzoyl moiety (Electrophile).

Experimental Protocols

Protocol A: Schotten-Baumann Modified (Acid Chloride Route)

Best for: Scalability, low cost, and speed.

Rationale: 3-Aminobenzoic acid is zwitterionic. To prevent the carboxylic acid group from competing as a nucleophile (forming anhydrides), we employ aqueous basic conditions (Schotten-Baumann). This deprotonates the acid to a carboxylate (


), which is non-nucleophilic, while keeping the amine (

) nucleophilic.

Materials:

  • 3-Aminobenzoic acid (1.0 equiv, 137.14 g/mol )

  • 3-Bromobenzoyl chloride (1.1 equiv, 219.46 g/mol )[1]

  • Sodium Carbonate (

    
    )[2][3]
    
  • Solvent: Water/Acetone (1:1 v/v) or Water/THF.

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave vial, dissolve 3-Aminobenzoic acid (137 mg, 1.0 mmol) and

    
     (212 mg, 2.0 mmol)  in 4 mL of Water/Acetone (1:1). Stir until clear (formation of sodium 3-aminobenzoate).
    
  • Addition: Cool the vial in an ice bath for 2 minutes. Add 3-Bromobenzoyl chloride (241 mg, 1.1 mmol) dropwise. Note: Evolution of

    
     may occur; vent carefully.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic (Hold Temperature)

    • Temp: 100°C

    • Time: 5:00 minutes

    • Pressure Limit: 250 psi

    • Stirring: High

  • Workup (The "Self-Validating" Step):

    • Transfer the reaction mixture to a beaker.

    • Acidify slowly with 1M HCl to pH ~2.

    • Observation: A white precipitate must form.[4] If no precipitate forms, the coupling failed or the pH is not low enough.

    • Filter the solid and wash with cold water (

      
       mL) to remove excess acid and inorganic salts.
      
    • Wash with a small amount of cold diethyl ether to remove unreacted benzoyl chloride.

Protocol B: Direct Coupling (HATU Mediated)

Best for: Sensitive substrates, "Green" chemistry requirements.

Materials:

  • 3-Aminobenzoic acid (1.0 equiv)

  • 3-Bromobenzoic acid (1.0 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Activation: In a MW vial, dissolve 3-Bromobenzoic acid (201 mg, 1.0 mmol) in 3 mL DMF. Add HATU (456 mg, 1.2 mmol) and DIPEA (0.44 mL, 2.5 mmol) . Stir at RT for 2 minutes (yellow color develops).

  • Coupling: Add 3-Aminobenzoic acid (137 mg, 1.0 mmol) .

  • Microwave Parameters:

    • Temp: 80°C

    • Time: 15:00 minutes

    • Power: Max 150W (to prevent thermal runaway in DMF).

  • Workup:

    • Pour mixture into 20 mL ice-water.

    • Acidify with 1M HCl.

    • Filter the precipitate.[5]

    • Purification Note: Recrystallize from Ethanol/Water if necessary.[6]

Data Presentation & Characterization

Table 1: Critical Process Parameters (CPP)

ParameterProtocol A (Acid Chloride)Protocol B (HATU)Impact on Quality
Stoichiometry 1.1 equiv Electrophile1:1 EquivExcess electrophile ensures complete amine conversion.
Temperature 100°C80°CToo high (>140°C) causes decarboxylation of the benzoic acid.
pH (Workup) pH < 2.0pH < 2.0Critical for precipitating the free acid form of the product.
Solvent Water/AcetoneDMFWater/Acetone is greener; DMF solubilizes HATU adducts better.

Expected Analytical Data:

  • Appearance: White to off-white powder.

  • Melting Point: 230–234°C (Decomposes).

  • 1H NMR (DMSO-d6):

    • 
       13.0 (s, 1H, -COOH)
      
    • 
       10.5 (s, 1H, -NH-CO-)
      
    • 
       8.4 (s, 1H, Ar-H, Amine ring ortho to COOH)
      
    • 
       8.1 (s, 1H, Ar-H, Bromo ring ortho to CO)
      
    • Diagnostic: The amide proton singlet at ~10.5 ppm confirms coupling.

Visualization of Workflows

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the Schotten-Baumann logic used in Protocol A.

ReactionPathway Reactant1 3-Aminobenzoic Acid (Zwitterionic potential) Intermediate1 3-Aminobenzoate Anion (NH2 active, COO- protected) Reactant1->Intermediate1 Deprotonation Base Na2CO3 (aq) Base->Intermediate1 MW Microwave Irradiation (100°C, 5 min) Intermediate1->MW Nucleophilic Attack Reactant2 3-Bromobenzoyl Chloride Reactant2->MW ProductSalt Amide Salt (Soluble) MW->ProductSalt Acylation FinalProduct 3-(3-Bromobenzamido) benzoic acid (Precipitate) ProductSalt->FinalProduct Protonation Acid HCl Quench (pH 2) Acid->FinalProduct

Caption: Protocol A Pathway: Base protection of carboxylate directs chemoselectivity toward the amine.

Diagram 2: Experimental Decision Tree

Use this to select the correct workup and troubleshooting steps.

WorkflowTree Start Start Synthesis CheckSol Check Solubility after MW Start->CheckSol Clear Solution is Clear? CheckSol->Clear Acidify Acidify to pH 2 (1M HCl) Clear->Acidify Yes Fail1 Add more solvent/Base (Re-irradiate 2 min) Clear->Fail1 No (Precipitate early) Precip Precipitate Forms? Acidify->Precip Filter Vacuum Filtration Precip->Filter Yes (White Solid) Fail2 Rotovap to remove organic solvent first Precip->Fail2 No (Oily/Clear) Recryst Recrystallize (EtOH/H2O) Filter->Recryst Fail1->CheckSol Fail2->Acidify

Caption: Operational workflow ensuring product isolation and handling of solubility issues.

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
No precipitate upon acidification Organic solvent content too high (keeping product in solution).Evaporate organic solvent (Acetone/THF) before acidification.
Oil forms instead of solid Product trapped in "oiling out" phase due to impurities.Scratch glass to induce nucleation; cool to 4°C; add seed crystal.
Low Yield (<50%) Hydrolysis of Acid Chloride before reaction.[7]Ensure Acid Chloride is fresh; dry Acetone/THF over molecular sieves.
Double Spot on TLC Formation of anhydride side product.Verify base stoichiometry (Protocol A requires >2 equiv base).

References

  • Microwave-Assisted Synthesis of Benzamides: Title: Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides. Source: National Institutes of Health (PMC). URL:[Link]

  • General Amide Coupling Protocols: Title: Microwave-Assisted Catalytic Method for a Green Synthesis of Amides.[8] Source: MDPI / PMC. URL:[Link]

  • Microwave Heating Theory: Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[9] Source: MDPI. URL:[Link][10]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(3-Bromobenzamido)benzoic acid

The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-(3-Bromobenzamido)benzoic acid . It synthesizes organic chemistry first principles with practical troubleshooting st...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support resource for researchers working with 3-(3-Bromobenzamido)benzoic acid . It synthesizes organic chemistry first principles with practical troubleshooting strategies.

[1]

Case ID: PUR-3BBA-001 Compound Class: Diaryl Amide / Benzoic Acid Derivative Application: Pharmaceutical Intermediate / Ligand Synthesis[1]

System Overview & Chemical Logic

The target molecule, 3-(3-Bromobenzamido)benzoic acid , consists of two benzene rings linked by an amide bond, with a carboxylic acid on one ring and a bromine atom on the other.

  • Synthesis Context: Typically synthesized via Schotten-Baumann or anhydride coupling between 3-aminobenzoic acid (Nucleophile) and 3-bromobenzoyl chloride (Electrophile).[1]

  • Impurity Profile:

    • Unreacted Amine: 3-Aminobenzoic acid (Amphoteric).[1]

    • Hydrolysis Byproduct: 3-Bromobenzoic acid (Acidic).[1][2]

    • Side Products: Oligomers or colored oxidation products.

Purification Logic Diagram

The following workflow illustrates the solubility-based separation strategy required for this compound.

PurificationWorkflow Crude Crude Reaction Mixture (Solid/Precipitate) Step1 Step 1: Acid Wash (1M HCl) Target: Remove Unreacted Amine Crude->Step1 Filtrate1 Filtrate: 3-Aminobenzoic acid HCl salt (Discard) Step1->Filtrate1 Dissolves Solid1 Solid Residue: Product + 3-Bromobenzoic Acid Step1->Solid1 Remains Solid Step2 Step 2: Base Dissolution (Sat. NaHCO3) Target: Solubilize Acids Solid1->Step2 Solid2 Insoluble Residue: Non-acidic impurities (Discard) Step2->Solid2 Filter off Filtrate2 Filtrate: Sodium Salts of Acids Step2->Filtrate2 Keep Step3 Step 3: Acidification (pH ~2) Precipitation Filtrate2->Step3 CrudePure Semi-Purified Solid Step3->CrudePure Step4 Step 4: Recrystallization (Ethanol/Water) CrudePure->Step4 Final Final Pure Product 3-(3-Bromobenzamido)benzoic acid Step4->Final

Caption: Solubility-differential purification workflow for removing amphoteric and acidic impurities.

Troubleshooting & FAQs

Category A: Solubility & Physical State[3][4]

Q1: My crude product is a sticky oil or gum, not a solid. How do I fix this? Diagnosis: This often occurs due to trapped solvent (e.g., THF, DMF) or the presence of "greasy" impurities preventing crystal lattice formation. Solution:

  • Trituration: Add a non-solvent (Diethyl ether or Hexanes) to the oil and scratch the flask walls vigorously with a glass rod. This induces nucleation.

  • Sonication: Suspend the oil in 1M HCl and sonicate. The change in pH and mechanical agitation often forces solidification.

  • Evaporation: If you used high-boiling solvents (DMF), ensure they are fully removed. Wash the oil with water extensively to remove DMF before attempting crystallization.

Q2: What is the best solvent for recrystallization? Recommendation: A mixed-solvent system is usually required due to the amide's polarity.

  • Primary Choice: Ethanol/Water (95:5 to 70:30) . Dissolve in hot ethanol, then add hot water until slight turbidity appears. Cool slowly.

  • Alternative: Acetic Acid/Water . Good for highly insoluble amides.

  • Avoid: Pure water (solubility is likely too low even when hot) or pure non-polar solvents (Hexane/Toluene) where the compound is insoluble.

Category B: Impurity Removal

Q3: TLC shows a persistent spot corresponding to 3-Aminobenzoic acid. How do I remove it? Mechanism: The amide bond renders the nitrogen non-basic, but the starting material (3-aminobenzoic acid) retains a basic amine group. Protocol:

  • Suspend the solid in 1M HCl (do not dissolve; just suspend).

  • Stir for 30 minutes. The 3-aminobenzoic acid converts to its hydrochloride salt, which is water-soluble.[1]

  • Filter the solid.[3][4][5] The filter cake is your product (stripped of amine); the filtrate contains the impurity [1].

Q4: How do I separate the product from 3-Bromobenzoic acid (hydrolysis byproduct)? Challenge: Both the product and this impurity are carboxylic acids, so base extraction won't separate them. Solution:

  • Recrystallization: This is the most effective method. The product (diaryl amide) has significantly higher molecular weight and pi-stacking potential than the single-ring benzoic acid.[1] It will typically crystallize out of Ethanol/Water mixtures first.

  • Flash Chromatography: If recrystallization fails, use a silica column.

    • Eluent: DCM:Methanol (95:5) + 0.1% Acetic Acid. The acetic acid is crucial to prevent peak tailing of the carboxylic acid group [2].

Standard Operating Procedures (SOPs)

SOP-1: The "Acid-Base" Cleanup (Primary Purification)

Use this protocol for crude reaction mixtures to remove 90% of impurities.[1]

  • Acid Wash (Remove Amine):

    • Suspend crude solid in 1M HCl (10 mL per gram of solid).

    • Stir vigorously for 20 minutes.

    • Filter and wash the cake with water.[4] Discard filtrate.

  • Base Dissolution (Remove Non-Acids):

    • Take the wet cake and suspend in Saturated NaHCO₃ solution.

    • Stir until no more solid dissolves (CO₂ evolution will occur).

    • Filter the mixture. Keep the filtrate (liquid). Discard any undissolved solids (these are bis-amides or non-acidic byproducts).[1]

  • Reprecipitation:

    • Slowly acidify the clear filtrate with 6M HCl while stirring.

    • Target pH: 1–2. A thick white/off-white precipitate will form.[1]

    • Filter, wash with copious water, and dry.[6]

SOP-2: Recrystallization (Final Polishing)

Use this to achieve >98% purity (HPLC grade).

  • Place the dry solid in an Erlenmeyer flask.

  • Add Ethanol (95%) and heat to boiling on a hot plate. Add solvent in small portions until the solid just dissolves.[3]

  • (Optional) If the solution is colored, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • To the hot solution, add hot Water dropwise. Stop immediately when a faint cloudiness persists.

  • Add one drop of Ethanol to clear the solution.

  • Remove from heat. Cover with foil and allow to cool to room temperature undisturbed.

  • Cool in an ice bath for 1 hour.

  • Filter crystals and wash with cold Ethanol:Water (1:1).

Quantitative Data & Properties

PropertyValue / DescriptionNote
Molecular Formula C₁₄H₁₀BrNO₃
Molecular Weight 320.14 g/mol
Predicted pKa ~3.5 - 4.0 (COOH)Amide NH is not basic.[1]
Solubility (Water) Insoluble (Cold), Poor (Hot)Requires pH > 7 to dissolve.
Solubility (EtOH) Moderate (Cold), Good (Hot)Ideal for crystallization.
Solubility (DCM) Poor to ModerateLikely requires MeOH cosolvent.
TLC Detection UV (254 nm)Strong absorption due to conjugation.

References

  • Amide Hydrolysis & Purification Principles

    • Source: LibreTexts Chemistry. "Hydrolysis of Amides".
  • Chromatography of Carboxylic Acids

    • Source: Silicycle Application Notes. "Purification of Carboxylic Acids". Highlights the necessity of acidic modifiers (acetic acid/formic acid) in mobile phases to prevent streak/tailing.
  • General Benzamide Synthesis & Workup

    • Source: Organic Syntheses, Coll.[7] Vol. 1, p. 82 (1941). Describes the Schotten-Baumann reaction conditions and subsequent acid washing to remove amine precursors.[1]

  • Recrystallization of Benzoic Acid Derivatives

    • Source: Department of Chemistry, UMass Amherst. "Recrystallization of Benzoic Acid".

Sources

Optimization

troubleshooting solubility issues with 3-(3-Bromobenzamido)benzoic acid

[1][2] Ticket ID: SOL-3BBBA-001 Subject: Troubleshooting Solubility & Precipitation Issues Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: SOL-3BBBA-001 Subject: Troubleshooting Solubility & Precipitation Issues Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1][2]

Introduction: Understanding Your Molecule

Welcome to the technical support hub. You are likely working with 3-(3-Bromobenzamido)benzoic acid , a compound often used as a scaffold in fragment-based drug discovery or as a synthetic intermediate.[1][2]

To solve solubility issues, we must first understand the "personality" of this molecule. It possesses a Janus-faced structure :

  • The Hydrophobic Tail: The 3-bromobenzamide moiety is highly lipophilic (LogP ~3.[1][2]7) and planar, promoting strong intermolecular

    
    -
    
    
    
    stacking (crystallization).[1][2]
  • The Hydrophilic Head: The carboxylic acid group (pKa ~3.[1][2]8) is your only handle for aqueous solubility, but it is pH-dependent.[1][2]

Most user issues stem from treating this molecule like a standard polar reagent.[1][2] It behaves more like a "brick dust" solid that requires specific thermodynamic coaxing to enter solution.[1][2]

Part 1: The Basics (Solubility Profile)

Before attempting complex formulations, verify your solvent choice against the standard profile for this compound class.

Solvent SystemSolubility RatingMax Conc. (Est.)[1][2][3]Notes
DMSO Excellent >100 mMPreferred for Stock. High dielectric constant dissolves the aromatic core effectively.[1][2]
DMF Good >50 mMAlternative to DMSO, but more toxic to cells.[1][2]
Ethanol/Methanol Moderate ~10-25 mMGood for chemical synthesis; poor for biological stocks due to evaporation/precipitation risk.[1][2]
Water (pH < 7) Very Poor <0.1 mMThe molecule exists in its protonated, neutral form.[1][2] It will precipitate immediately.
PBS (pH 7.4) Poor/Moderate ~1-5 mMSoluble only if pre-dissolved in DMSO or converted to salt form.[1][2]
0.1M NaOH Good >50 mMDeprotonates the acid to form the sodium salt (highly soluble).[1][2]

Part 2: The "DMSO Crash" Phenomenon

User Question: "I made a 100 mM stock in DMSO. When I dilute it 1:1000 into cell culture media, it turns cloudy. Why?"

The Mechanism: This is the most common failure mode.[1][2] DMSO is an aprotic solvent that solvates the hydrophobic bromine-ring system.[1][2] When you dilute into water (media), the dielectric constant changes, and water molecules form a "cage" around the hydrophobic parts (hydrophobic effect).[2] If the concentration exceeds the thermodynamic solubility limit of the neutral molecule, the energy benefit of crystallizing (stacking rings together) outweighs the cost of staying in solution.

The Solution: The "Shift and Shoot" Method Do not simply pipette DMSO stock into a static tube of media.[1]

  • Vortex the media to create a vortex cone.

  • Inject the DMSO stock directly into the fast-moving vortex.

  • Why? This prevents local areas of high concentration (supersaturation) where nucleation nuclei can form.[1][2]

Part 3: pH Control (The Acid/Base Switch)

User Question: "Can I dissolve it directly in water without DMSO?"

The Answer: Yes, but you must perform a "Salt Switch."[1] The carboxylic acid has a pKa of approximately 3.8 .[1][2]

  • Below pH 3.8: It is neutral (COOH) and insoluble.[1][2]

  • Above pH 5.8 (pKa + 2): It is >99% ionized (COO⁻) and soluble.[1][2]

Protocol: Creating a Sodium Salt Stock

Instead of using DMSO, convert the compound to its sodium salt for aqueous stability.[1]

  • Calculate the moles of your compound.[1][2]

  • Add 0.95 equivalents of 0.1M NaOH (slightly less than stoichiometric to prevent over-shooting pH).

  • Add water to 80% of final volume.[1][2]

  • Sonicate until clear.

  • Adjust final pH to 7.4–8.0 using dilute buffer.[1][2]

  • Result: You now have Sodium 3-(3-bromobenzamido)benzoate, which is far more water-soluble.[1][2]

Visualization of the pH Switch:

pH_Solubility cluster_acid Low pH (< 4.0) cluster_base High pH (> 6.0) Acid Protonated Form (COOH) Precip PRECIPITATION (Aggregates) Acid->Precip Low Solubility Base Deprotonated Form (COO⁻) Acid->Base Add NaOH (Deprotonation) Base->Acid Add HCl (Protonation) Soluble SOLUBLE (Ionic Solvation) Base->Soluble High Solubility

Figure 1: The solubility switch. At physiological pH (7.4), the molecule should be soluble, but if your stock is acidic, it will crash out.[2]

Part 4: Advanced Formulation for Bio-Assays

User Question: "I need to inject this into mice. DMSO is toxic.[1][2] What now?"

The Solution: Cosolvent Systems.[1][2] If the sodium salt strategy (Part 3) yields a pH that is too high for your model, use a cosolvent system to "hide" the hydrophobic tail.

Recommended Formulation Vehicle:

  • 5% DMSO (Pre-dissolve compound here)[1][2]

  • 40% PEG-400 (Polyethylene glycol acts as a molecular spacer, preventing aggregation)[1][2]

  • 5% Tween-80 (Surfactant to stabilize the interface)[1][2]

  • 50% Saline (Add last)

Troubleshooting Workflow:

Troubleshooting Start Start: Precipitation Observed CheckpH Check pH of Solution Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic AdjustBase Add 0.1M NaOH Target pH 7.4-8.0 IsAcidic->AdjustBase Yes CheckConc Check Concentration IsAcidic->CheckConc No Success Clear Solution AdjustBase->Success TooHigh > 100µM in Aqueous? CheckConc->TooHigh AddCosolvent Add Cyclodextrin or PEG-400 TooHigh->AddCosolvent Yes Sonicate Sonicate 30 mins at 40°C TooHigh->Sonicate No AddCosolvent->Success Sonicate->Success

Figure 2: Step-by-step logic for rescuing a precipitated solution.

Part 5: Stability & Storage FAQs

Q: Is the amide bond stable? A: Generally, yes.[1] The benzamide linkage is robust at neutral pH.[1][2] However, avoid prolonged storage in strong acid or base (>1M NaOH/HCl) at high temperatures, as hydrolysis to 3-bromobenzoic acid and 3-aminobenzoic acid can occur [1].[1][2]

Q: Can I freeze-thaw the DMSO stock? A: Yes, but watch for "Water Uptake."[1][2] DMSO is hygroscopic (absorbs water from air).[1][2] Repeated opening of a cold DMSO vial causes condensation.[1][2] This water can lower the solubility of your compound over time, causing it to crash out inside the stock vial.

  • Best Practice: Aliquot stocks into single-use vials.

Q: Why does my compound turn yellow in solution? A: This may indicate oxidation of the amine impurities (if synthesis wasn't clean) or photon-induced degradation of the bromine-aryl bond (though less common without UV exposure).[1][2] Store in amber vials.

References

  • Burger's Medicinal Chemistry and Drug Discovery. Physicochemical Properties and Solubility.[1][2] Wiley-Interscience.[1][2] (General principles of benzamide solubility and LogP). [1][2]

  • PubChem Compound Summary. 3-(3-Bromobenzamido)benzoic acid (CID 1325697).[1][2] National Center for Biotechnology Information (2025).[1][2] (Source for LogP and Structure). [1][2]

  • Di, L., & Kerns, E. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1][2] (Source for "Solubility Forecast Index" and DMSO precipitation mechanisms).

Sources

Troubleshooting

removing impurities from 3-(3-Bromobenzamido)benzoic acid samples

Technical Support Center: Purification of 3-(3-Bromobenzamido)benzoic Acid Introduction Welcome to the Technical Support Center. You are likely working with 3-(3-Bromobenzamido)benzoic acid , a common intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(3-Bromobenzamido)benzoic Acid

Introduction

Welcome to the Technical Support Center. You are likely working with 3-(3-Bromobenzamido)benzoic acid , a common intermediate in the synthesis of SIRT inhibitors and other pharmacological agents.[1]

This compound presents a classic purification challenge: it is a diarylamide with a carboxylic acid tail. The primary impurities you will encounter are:

  • Unreacted Amine: 3-Aminobenzoic acid (Starting Material A).[1]

  • Hydrolyzed Acylating Agent: 3-Bromobenzoic acid (Starting Material B/Byproduct).

  • Oligomers: Di-acylated side products (rare, but possible).[1]

This guide prioritizes chemical washing over chromatography for initial cleanup, followed by recrystallization for polishing. This approach is scalable and cost-effective.[1]

Module 1: The "Chemical Wash" Protocol (Primary Purification)

The Logic: Both the product and the impurities share acidic properties (carboxylic acids), making simple base extraction insufficient. However, we exploit the basicity of the amine starting material.

  • The Product (Amide): The nitrogen is part of an amide bond and is neutral (non-basic). It will not dissolve in dilute acid.

  • The Impurity (Amine): The nitrogen is a free aniline. It will protonate and dissolve in dilute acid.

Step-by-Step Workflow
  • Dissolution (Alkaline Phase):

    • Dissolve the crude solid in 10% NaHCO₃ (aq) .

    • Why? This converts all carboxylic acids (product and impurities) into their water-soluble sodium salts.[1]

    • Action: Extract this aqueous layer with Ethyl Acetate (EtOAc) twice. This removes non-acidic impurities (e.g., unreacted acid chlorides, neutral oligomers). Discard the organic layer.

  • Precipitation (Acidification):

    • Acidify the aqueous layer slowly with 1M HCl to pH ~2-3.[1]

    • Result: The product and acidic impurities will precipitate as a solid.[2] Filter this solid.[1][2][3][4][5][6]

  • The Critical Wash (Acidic Phase):

    • Take the wet filter cake and suspend it in 1M HCl (do not dissolve; just suspend/triturate). Stir for 20 minutes.

    • Mechanism:[2][4][7] Any trapped 3-aminobenzoic acid converts to its hydrochloride salt and dissolves into the water.[1] The amide product remains solid.

    • Filter again. The solid on the funnel is now free of amine starting material.

  • Final Wash:

    • Wash the cake with water (to remove excess HCl) and hexanes (to dry).

Module 2: Recrystallization (Polishing)

If 3-bromobenzoic acid (the hydrolyzed reagent) persists, or if the melting point is broad, recrystallization is required.

Recommended Solvent System: Ethanol / Water (95:5) or Acetic Acid .

ParameterProtocol
Solvent Ethanol (hot) with dropwise Water (anti-solvent).[1]
Concentration ~1 g solute per 10-15 mL Ethanol (start volume).
Temperature Heat to reflux until clear.[1] If particles remain, perform a hot filtration .
Nucleation Cool slowly to Room Temp (RT). If no crystals form, scratch glass or add a seed crystal.
Yield Optimization Cool to 4°C overnight. Filter and wash with cold Ethanol.[1][5]

Why this works: Aromatic amides pack efficiently into crystal lattices due to Hydrogen bonding (N-H ··· O=C). The impurity (3-bromobenzoic acid) disrupts this packing and is significantly more soluble in ethanol, remaining in the mother liquor.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a gum) instead of crystallizing. What happened?

Diagnosis: This usually happens if the cooling was too rapid or if the solvent contained too much water initially. Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of pure Ethanol (to increase solubility).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Cool very slowly (wrap the flask in a towel/foil).

Q2: The solid is pink or brown. Is it ruined?

Diagnosis: This is oxidation of trace 3-aminobenzoic acid .[1] Even <1% impurity can cause significant discoloration.[1] Fix:

  • Perform the 1M HCl trituration (Module 1, Step 3) again.

  • If color persists during recrystallization, add Activated Charcoal to the hot solution, stir for 5 mins, and filter hot through Celite.

Q3: I see a double peak in the HPLC. Is it an isomer?

Diagnosis: Unlikely to be a structural isomer if the synthesis was standard.

  • Possibility A: Rotamers (cis/trans amide bond). These usually coalesce at higher temperatures (run NMR at 50°C to confirm).

  • Possibility B: The "doublet" is actually the 3-bromobenzoic acid impurity eluting close to the product. Check the UV spectrum of the peaks.

Module 4: Visualization (Process Logic)

The following diagram illustrates the decision matrix for purification based on the specific impurities present.

PurificationLogic Start Crude Reaction Mixture BaseExt 1. Dissolve in NaHCO3 2. Extract with EtOAc Start->BaseExt OrgLayer Organic Layer (Neutral Impurities) BaseExt->OrgLayer Discard AqLayer Aqueous Layer (Product + Acids) BaseExt->AqLayer Keep Acidify Acidify to pH 2 (Precipitation) AqLayer->Acidify SolidCrude Solid Precipitate Acidify->SolidCrude CheckAmine Check Purity (TLC/NMR) Amine Present? SolidCrude->CheckAmine HClWash Triturate with 1M HCl (Removes Amines) CheckAmine->HClWash Yes (Amine detected) Recryst Recrystallize (EtOH/Water) CheckAmine->Recryst No (Only acid impurities) HClWash->Recryst Final Pure 3-(3-Bromobenzamido) benzoic acid Recryst->Final

Caption: Logical flow for the purification of benzamido-benzoic acid derivatives, prioritizing chemical washing before recrystallization.

References

  • BenchChem Technical Support. (2025).[3][5][8] Purification of Amidobenzoic Acid Derivatives: Recrystallization Protocols. Retrieved from BenchChem.com.[1][8]

  • University of Illinois. (n.d.). Recrystallization and Crystallization: Theory and Practice.[1][2][5] Department of Chemistry.[1]

  • National Institutes of Health (NIH). (2010). Direct Synthesis of Amides from Carboxylic Acids and Amines.[1] PMC2955876.[1]

  • LibreTexts Chemistry. (2022). Chemistry of Amides: Hydrolysis and Reduction Mechanisms.
  • PrepChem. (n.d.). Preparation and Purification of 3-Bromobenzoic Acid.[1][3] Retrieved from PrepChem.com.[1]

Sources

Optimization

minimizing side reactions in bromobenzamido benzoic acid synthesis

The following technical guide is structured as a Research Support Center for scientists optimizing the synthesis of bromobenzamido benzoic acids. Topic: Minimizing Side Reactions in Bromobenzamido Benzoic Acid Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Research Support Center for scientists optimizing the synthesis of bromobenzamido benzoic acids.

Topic: Minimizing Side Reactions in Bromobenzamido Benzoic Acid Synthesis Ticket ID: #RXN-OPT-442 Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

The synthesis of bromobenzamido benzoic acid (an aromatic amide linkage between a bromobenzoyl moiety and an aminobenzoic acid) is a critical intermediate step in medicinal chemistry, often used for protease inhibitors and anti-inflammatory scaffolds.

While the Schotten-Baumann reaction (acyl chloride + amine) is the standard route, it suffers from a critical "Trojan Horse" issue: Hydrolysis . Because both the desired product and the primary side-product (hydrolyzed starting material) are carboxylic acids, separation is notoriously difficult.

This guide provides a self-validating protocol to minimize these side reactions and optimize yield.

🧩 Visualizing the Problem

Before troubleshooting, we must map the competitive landscape of the reaction. The diagram below illustrates the "Fork in the Road" where yield is lost.

ReactionPathways cluster_0 Critical Control Point: pH & Temperature Start Bromobenzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine (Fast) SideProduct Bromobenzoic Acid (Impurity) Start->SideProduct + Water (Side Rxn) Amine Aminobenzoic Acid (Nucleophile) Water Water/OH- (Competitor) Product Bromobenzamido Benzoic Acid (Target) Intermediate->Product - HCl (Irreversible)

Figure 1: Competitive pathways. The red dashed line represents the hydrolysis side reaction that must be suppressed.

🛠️ Troubleshooting Modules

Module 1: Suppressing Hydrolysis (The Major Impurity)

The Issue: The acyl chloride reacts with water (or hydroxide) instead of the aminobenzoic acid. This regenerates bromobenzoic acid, which co-precipitates with your product upon acidification.[1]

Root Cause:

  • High pH: While base is needed to scavenge protons, high concentrations of

    
     act as a potent nucleophile.
    
  • Temperature: Hydrolysis rates increase exponentially with temperature.

The Protocol (Self-Validating): Do not simply "add base." Use a pH-Controlled Addition Strategy .

StepActionMechanism / Rationale
1 Dissolve Nucleophile Dissolve aminobenzoic acid in minimal NaOH (1.1 eq). Check: Solution must be clear. If cloudy, the amine is not fully deprotonated.
2 Cryogenic Control Cool the amine solution to 0–5°C . Why? Low temp favors the amidation (lower activation energy) over hydrolysis.
3 Biphasic Buffer Add an inert organic solvent (e.g., THF or DCM) to the aqueous amine. This creates a biphasic system where the acyl chloride stays protected in the organic layer until reaction at the interface.
4 Controlled Addition Add bromobenzoyl chloride dropwise . Validation: Monitor pH continuously. Keep pH between 8.0 and 9.0 .
5 The "Rescue" Drop If pH drops < 7, the amine becomes protonated (inactive ammonium). Add base simultaneously to maintain pH 8-9.

Expert Insight: Do not use excess strong base (NaOH). If possible, use a weaker base like Sodium Carbonate (


)  or Sodium Bicarbonate  for the buffer. The lower concentration of 

drastically reduces hydrolysis risk while still neutralizing HCl [1].
Module 2: Preventing Di-acylation (The "Hidden" Side Reaction)

The Issue: Formation of an imide (two acyl groups on the nitrogen) or mixed anhydrides if the carboxylic acid of the substrate reacts.

Root Cause: Excess acyl chloride relative to the amine.

The Fix:

  • Stoichiometry: Strictly limit bromobenzoyl chloride to 1.0 - 1.05 equivalents .

  • Reverse Addition (Not Recommended here): Usually, adding amine to chloride prevents this, but for Schotten-Baumann, the standard addition (chloride to amine) is preferred to keep the amine in excess during the reaction.

Module 3: Purification of the "Acid-Acid" Mixture

The Scenario: You have a crude solid containing your product (Acid A) and the hydrolyzed impurity (Acid B). Standard acid/base extraction fails because both dissolve in base and both precipitate in acid.

The Resolution: Solubility-based separation.

Purification Crude Crude Mixture: 1. Product (Amide-Acid) 2. Impurity (Bromo-Acid) Step1 Step 1: Wash with Hot Water (60°C) Crude->Step1 Filtrate Filtrate: Contains Bromobenzoic Acid (More soluble) Step1->Filtrate Dissolves Solid Solid Residue: Enriched Product Step1->Solid Remains Step2 Step 2: Recrystallization (Ethanol/Water) Solid->Step2 Final Pure Bromobenzamido Benzoic Acid Step2->Final

Figure 2: Purification logic based on differential solubility.

Detailed Purification Protocol:

  • The Hot Water Wash: Bromobenzoic acids are moderately soluble in hot water. Bromobenzamido benzoic acids (larger, more rigid) are typically much less soluble.

    • Action: Triturate the crude solid in hot water (60°C) for 30 minutes. Filter while hot.[2][3] The impurity washes away; the product remains on the filter.

  • Recrystallization: If purity is still <98%, recrystallize from Ethanol/Water (9:1) . The amide product crystallizes out first upon cooling [2].[3][4]

❓ Frequently Asked Questions (FAQ)

Q1: Can I use EDC/NHS coupling instead of the Acid Chloride method? A: Yes, and it avoids hydrolysis. However, it introduces urea byproducts. If you choose this route, you must wash the organic layer with 1N HCl (to remove unreacted amine) and Saturated


  (to remove urea/NHS). Warning: Since your product is a carboxylic acid, washing with bicarbonate might extract your product into the aqueous layer. Acid Chloride is preferred for scale-up; Coupling Agents are preferred for milligram-scale discovery. 

Q2: My reaction turns into a solid block. What happened? A: You likely used too little solvent, causing the product to precipitate immediately and trap unreacted starting material.

  • Fix: Increase solvent volume or use a mechanical stirrer. The Schotten-Baumann reaction requires vigorous mixing to maintain the interface between the organic phase (chloride) and aqueous phase (amine) [3].

Q3: Why is my yield only 40%? A: Check your pH. If the pH dropped below 7 during addition, the aminobenzoic acid protonated to form an ammonium salt (


). Ammonium is not nucleophilic  and will not react. The acid chloride then slowly hydrolyzed while waiting for a nucleophile that never arrived.

📚 References

  • Org. Process Res. Dev. (2012).[5] Development of a Continuous Schotten–Baumann Route. Demonstrates the importance of pH control and biphasic mixing in minimizing hydrolysis.

  • Vogel's Textbook of Practical Organic Chemistry (5th Ed). Standard procedures for benzoylation of amines.

  • Reaction Chem. & Eng. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis. Provides data on the competition between amidation and hydrolysis rates.

Sources

Troubleshooting

overcoming steric hindrance in 3-(3-Bromobenzamido)benzoic acid derivatives

Technical Support Center: 3-(3-Bromobenzamido)benzoic Acid Derivatives Ticket System: Advanced Synthesis & Optimization Welcome to the Technical Support Center Subject: Overcoming Steric Hindrance & Solubility Issues in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(3-Bromobenzamido)benzoic Acid Derivatives Ticket System: Advanced Synthesis & Optimization

Welcome to the Technical Support Center

Subject: Overcoming Steric Hindrance & Solubility Issues in Diaryl Amide Scaffolds Status: Open Agent: Senior Application Scientist

You are likely accessing this guide because standard EDC/HOBt couplings failed, or your Suzuki coupling on the bromine handle is stalling. The scaffold 3-(3-Bromobenzamido)benzoic acid represents a classic "brick-dust" intermediate: a rigid, planar diaryl amide with high lattice energy and potential steric clashes if ortho-substituted.

This guide treats your synthesis as a troubleshooting ticket, broken down by the specific failure mode you are experiencing.

Ticket #001: Amide Bond Formation Fails (Steric Blockage)

Issue Diagnosis: You are attempting to couple a substituted 3-aminobenzoic acid with a 3-bromobenzoyl derivative. The reaction yields are <20%, or you observe unreacted aniline.

  • Root Cause: If your derivative has substituents at the ortho positions (relative to the amine or acid), the nucleophilic attack is sterically encumbered. Standard activated esters (OBt/OSu) are too bulky to penetrate this steric shield.

Resolution Strategy: Abandon carbodiimides (EDC/DCC). You must switch to high-energy acyl chlorides or minimal-bulk activating agents.

Protocol A: The "Sledgehammer" Method (Acid Chloride)

Recommended for: Highly hindered substrates (e.g., 2,6-disubstituted anilines).

Reagents:

  • 3-Bromobenzoyl chloride (or generated in situ via Thionyl Chloride).

  • Base: Pyridine (acts as both solvent and base) or DIPEA in DCM.

  • Catalyst: DMAP (4-Dimethylaminopyridine) - Critical.

Step-by-Step Workflow:

  • Activation: If starting from carboxylic acid, reflux 3-bromobenzoic acid in neat Thionyl Chloride (

    
    ) (5 equiv) with a drop of DMF for 2 hours. Evaporate to dryness to remove excess 
    
    
    
    .
  • Solvation: Dissolve the 3-aminobenzoic acid derivative in dry Pyridine (0.5 M concentration).

    • Note: If insoluble, use NMP (N-methyl-2-pyrrolidone) and add 3 equiv DIPEA.

  • Addition: Cool amine solution to 0°C. Add the acid chloride (1.2 equiv) dropwise.

  • Catalysis: Add 10 mol% DMAP.

    • Mechanism:[1][2][3][4][5] DMAP forms a highly reactive N-acylpyridinium intermediate that is less sterically sensitive than the neutral acid chloride [1].

  • Heating: Allow to warm to RT. If no precipitation occurs after 4 hours, heat to 60°C.

Protocol B: The "Scalpel" Method (HATU/HOAt)

Recommended for: Acid-sensitive substrates where


 is too harsh.

Reagents:

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).[6]

Why this works: The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (hydrogen bonding) that accelerates the amine attack by up to 100x compared to HOBt, specifically in hindered systems [2].

Ticket #002: Post-Synthetic Modification (The Bromine Handle)

Issue Diagnosis: The amide is formed, but you cannot cross-couple the bromine (e.g., Suzuki-Miyaura) to generate the final library. The catalyst dies before conversion.

  • Root Cause: The amide backbone coordinates to Palladium, poisoning the catalyst, or the steric bulk of the amide prevents oxidative addition.

Resolution Strategy: Use "Buchwald" precatalysts with bulky, electron-rich phosphine ligands.

Optimized Conditions Table:

ParameterStandard (Fail)Optimized (Success)Technical Rationale
Catalyst


or Pd-XPhos G3

is too labile and lacks electron density for oxidative addition into hindered Ar-Br bonds.
Ligand None /

XPhos or SPhos Biaryl phosphines (SPhos) create a "pocket" that facilitates reductive elimination in hindered systems [3].
Base


or

Anhydrous bases in organic solvents prevent hydrolysis of the amide bond.
Solvent DMF/Water1,4-Dioxane or Toluene Non-coordinating solvents prevent catalyst poisoning.

Ticket #003: Solubility & Purification ("The Brick Dust")

Issue Diagnosis: The product precipitates as a solid that is insoluble in DCM, Methanol, and Water. You cannot run column chromatography.

Resolution Strategy: Do not attempt chromatography. Use the "Slurry Wash" technique. These derivatives are driven by strong intermolecular Hydrogen Bonding (Amide-Amide stacking).

Purification Protocol:

  • Quench: Pour the reaction mixture into 1M HCl (aqueous). This protonates the carboxylic acid, ensuring it precipitates.

  • Filtration: Filter the crude solid.

  • The Slurry Wash (Critical Step):

    • Transfer the solid to a flask.

    • Add Acetonitrile (ACN) or Methanol .

    • Sonicate for 10 minutes, then stir vigorously at 50°C for 30 minutes.

    • Why? Impurities (unreacted amine, catalyst residues) are usually soluble in hot ACN; the diaryl amide product is not.

  • Final Filtration: Filter while hot. The filter cake is your pure product (>95% purity usually).

Visual Troubleshooting Guide

The following logic flow helps you select the correct synthetic pathway based on your specific derivative's constraints.

SynthesisLogic Start Start: 3-(3-Bromobenzamido) benzoic acid Synthesis CheckHindrance Are ortho-positions substituted? Start->CheckHindrance CheckSensitivity Is substrate Acid Sensitive? CheckHindrance->CheckSensitivity Yes (Steric Bulk) StandardPath Standard Path: EDC / HOBt / DMF CheckHindrance->StandardPath No (Meta/Para only) AcidChloride Protocol A: Acid Chloride + DMAP (Reflux SOCl2) CheckSensitivity->AcidChloride No (Robust) HATUPath Protocol B: HATU / HOAt / DIPEA CheckSensitivity->HATUPath Yes (Protect groups) SuzukiCheck Suzuki Coupling on Bromine? StandardPath->SuzukiCheck AcidChloride->SuzukiCheck HATUPath->SuzukiCheck LigandChoice Use SPhos/XPhos Pd G3 (Avoid Pd(PPh3)4) SuzukiCheck->LigandChoice Yes

Caption: Decision matrix for selecting coupling agents based on steric and electronic constraints.

Frequently Asked Questions (FAQ)

Q: My reaction turned black and tarry when using Thionyl Chloride. Why? A: You likely overheated the reaction or had wet reagents. Thionyl chloride generates HCl gas. If your substrate is electron-rich (e.g., methoxy-substituted aniline), it can oxidize or polymerize. Fix: Use Oxalyl Chloride with a catalytic drop of DMF in DCM at 0°C instead of neat Thionyl Chloride reflux.

Q: I see a new spot on TLC, but the Mass Spec shows "M+18" or "M+Na". Is it product? A: "M+Na" is common. However, if you used EDC, "M+18" might be the N-acylurea byproduct (a common side reaction in hindered systems where the rearrangement is faster than the amine attack). Fix: Switch to Protocol A (Acid Chloride) to eliminate urea byproduct formation completely.

Q: Can I use microwave irradiation? A: Yes. For Protocol B (HATU), microwave heating to 80°C for 20 minutes often pushes sterically hindered amide couplings to completion by overcoming the activation energy barrier [4].

References

  • Valeur, E., & Bradley, M. (2009).[7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[7] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl halides with heteroaryl boronic acids and esters. Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Santagada, V., et al. (2009). Microwave-assisted synthesis of amide bond. Current Medicinal Chemistry, 16(8), 940-949. Link

Sources

Optimization

storage stability and degradation of 3-(3-Bromobenzamido)benzoic acid

Technical Support Center: Storage Stability & Degradation of 3-(3-Bromobenzamido)benzoic acid Executive Summary Compound: 3-(3-Bromobenzamido)benzoic acid Molecular Formula: C₁₄H₁₀BrNO₃ Functional Class: N-Arylbenzamide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Storage Stability & Degradation of 3-(3-Bromobenzamido)benzoic acid

Executive Summary

Compound: 3-(3-Bromobenzamido)benzoic acid Molecular Formula: C₁₄H₁₀BrNO₃ Functional Class: N-Arylbenzamide / Halogenated Benzoic Acid Derivative

This guide addresses the physicochemical stability of 3-(3-Bromobenzamido)benzoic acid. While the core benzamide scaffold provides robust stability under physiological conditions, the compound exhibits specific vulnerabilities to UV-induced dehalogenation and acid/base-catalyzed hydrolysis under stress. This document provides actionable protocols to mitigate these risks and validate sample integrity.

Part 1: Critical Storage Protocols

Solid State Storage (Lyophilized Powder)
  • Temperature: Store at -20°C for long-term stability (>6 months). Short-term storage (weeks) at 4°C is acceptable.

  • Humidity: The carboxylic acid moiety is hygroscopic. Store in a desiccator or sealed container with silica gel to prevent moisture uptake, which can catalyze solid-state hydrolysis over years.

  • Light: CRITICAL. The aryl bromide motif is susceptible to photolytic cleavage. Store in amber vials or wrap containers in aluminum foil.

Solution Storage (Stock Solutions)
  • Solvent Choice:

    • Recommended: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These aprotic solvents prevent hydrolysis.

    • Avoid: Alcohols (Methanol/Ethanol) for long-term storage, as transesterification can occur at high temperatures or acidic pH.

  • Stability Window:

    • DMSO Stock (10 mM) at -20°C: Stable for 6 months .

    • Aqueous Buffers (pH 7.4): Prepare fresh. Stable for 24-48 hours at 4°C.

  • Freeze-Thaw Cycles: Limit to <3 cycles . Aliquot stocks immediately upon preparation to avoid repeated temperature stress.

Part 2: Degradation Pathways & Mechanisms

Understanding how the molecule breaks down allows you to identify impurities in your LC-MS data.

Pathway A: Amide Hydrolysis (Acid/Base Catalyzed)

The central amide bond connects the 3-bromophenyl ring to the benzoic acid ring.

  • Trigger: Extreme pH (pH < 2 or pH > 10) combined with heat.

  • Products: 3-Bromobenzoic acid + 3-Aminobenzoic acid.

  • Detection: Look for mass peaks corresponding to the cleavage products in LC-MS.

Pathway B: Photodehalogenation (UV Light)

The Carbon-Bromine (C-Br) bond has a bond dissociation energy (~67 kcal/mol) lower than C-H or C-C bonds.

  • Trigger: Exposure to UV light (sunlight, fluorescent lab lights).

  • Mechanism: Homolytic cleavage generates a radical pair, leading to hydrogen abstraction from the solvent.

  • Product: 3-Benzamidobenzoic acid (Des-bromo analog).

  • Mass Shift: Loss of bromine pattern (M and M+2 peaks disappear; mass decreases by ~79 Da).

Visualizing the Degradation Logic

DegradationPathways Parent 3-(3-Bromobenzamido) benzoic acid (MW: ~320.1) Hydrolysis Hydrolysis (pH < 2 or pH > 10 + Heat) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Prod_Hydro1 3-Bromobenzoic acid (Fragment A) Hydrolysis->Prod_Hydro1 Cleavage Prod_Hydro2 3-Aminobenzoic acid (Fragment B) Hydrolysis->Prod_Hydro2 Cleavage Prod_Photo 3-Benzamidobenzoic acid (Des-bromo impurity) (MW: ~241.2) Photolysis->Prod_Photo C-Br Homolysis + H-abstraction

Caption: Degradation pathways showing hydrolysis products (acid/base stress) and debromination (light stress).

Part 3: Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram eluting before the main peak after leaving the sample on the bench. What is it?

  • Diagnosis: Likely the des-bromo analog (photodegradation product) or 3-aminobenzoic acid (hydrolysis product).

  • Reasoning:

    • Des-bromo analog: Loss of the heavy bromine atom makes the molecule slightly more polar and significantly lower in molecular weight.

    • Hydrolysis products: Both 3-aminobenzoic acid and 3-bromobenzoic acid are more polar than the parent amide and will elute earlier on a Reverse-Phase (C18) column.

  • Action: Check if the sample was exposed to light. Run an LC-MS to check for a mass of ~241 Da (Des-bromo) or ~137 Da (3-Aminobenzoic acid).

Q2: My compound precipitated when I diluted the DMSO stock into PBS (pH 7.4).

  • Diagnosis: Solubility limit exceeded or pH shock.

  • Reasoning: While the carboxylic acid group (

    
    ) aids solubility at neutral pH, the bromobenzamide moiety is hydrophobic. High concentrations (>100 µM) in aqueous buffer can drive precipitation.
    
  • Action:

    • Ensure the final DMSO concentration is <1% (v/v).

    • Sonicate the buffer solution.

    • If testing at high concentrations, switch to a buffer with higher ionic strength or add a solubilizer like cyclodextrin, though this may affect biological assays.

Q3: Can I autoclave solutions of this compound?

  • Answer: NO.

  • Reasoning: Autoclaving (121°C, high pressure) supplies sufficient energy to drive amide hydrolysis, even at neutral pH.

  • Protocol: Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane . Do not use PVDF if the solvent is 100% DMSO (PVDF is compatible with aqueous/DMSO mixes but check chemical resistance charts for pure DMSO).

Part 4: Self-Validating QC Protocol

Before starting critical experiments, validate your compound's integrity using this "Forced Degradation" workflow.

Table 1: Forced Degradation Conditions for LC-MS Validation

Stress TypeProtocolExpected OutcomePurpose
Acid Hydrolysis Dissolve in 1N HCl, heat to 60°C for 2 hours.Appearance of peaks at MW ~201 (Br-Benzoic) and ~137 (Amino-Benzoic).Confirm retention time of hydrolysis impurities.
Base Hydrolysis Dissolve in 1N NaOH, heat to 60°C for 2 hours.Similar to acid, but reaction may be faster.Confirm base stability.
Photolysis Expose 100 µM solution (transparent vial) to sunlight/UV lamp for 4 hours.Appearance of peak at MW ~241 (Des-bromo).Validate light sensitivity.
Oxidation Treat with 3% H₂O₂ at RT for 4 hours.Minimal degradation expected.Confirm oxidative stability.
Analytical Method (Recommended HPLC Conditions)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (amide bond).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

  • Lörchner, D., et al. (2019). Photodegradation of brominated flame retardants.[1] Chemosphere.[1][2] (Demonstrates susceptibility of aryl bromides to UV-dehalogenation). Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. (General mechanism of amide hydrolysis and stability of benzamides). Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Optimizing pH Conditions for 3-(3-Bromobenzamido)benzoic Acid Extraction

Case ID: EXT-3BBBA-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist) Executive Summary Welcome to the technical support center. This guide addresses the isolation and purification of 3-(3-Bromobenza...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EXT-3BBBA-OPT Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Welcome to the technical support center. This guide addresses the isolation and purification of 3-(3-Bromobenzamido)benzoic acid . This molecule presents a specific challenge: it contains a carboxylic acid (ionizable, pKa ~3.6–3.9) and a benzamide linkage (neutral, susceptible to hydrolysis at extremes).

Successful extraction relies on exploiting the "pH Switch"—toggling the molecule between its water-soluble ionized form (benzoate) and its organic-soluble unionized form (free acid)—while maintaining the integrity of the amide bond.

Module 1: The Theory (Why Your Extraction Failed)

Q: Why is pH control critical for this specific molecule?

A: Extraction efficiency is governed by the Henderson-Hasselbalch equation . For a weak acid like 3-(3-Bromobenzamido)benzoic acid (HA), the distribution between phases depends on ionization.

  • The "Rule of Two":

    • To Extract into Organic (Retention): pH must be < pKa - 2 . (Target pH ~1.5 – 2.0). At this pH, >99% of the molecule is protonated (neutral) and hydrophobic.

    • To Extract into Aqueous (Washing): pH must be > pKa + 2 . (Target pH ~6.0 – 8.0).[1] At this pH, >99% of the molecule is deprotonated (anionic) and hydrophilic.

Q: What is the estimated pKa?

A: While experimental values vary by solvent, the theoretical pKa of the benzoic acid moiety in this derivative is approximately 3.6 – 3.9 . The electron-withdrawing bromine atom and the amide group on the ring slightly increase acidity compared to unsubstituted benzoic acid (pKa 4.2).

pH ConditionMolecular StateSolubility PreferenceAction
pH < 2.0 Protonated (-COOH)Organic (EtOAc, DCM)Extraction (Product moves to organic)
pH ~ 4.0 Mixed (Buffer region)Poor in bothDanger Zone (Emulsions/Precipitation)
pH > 7.0 Deprotonated (-COO⁻)Aqueous (Water)Wash (Impurity removal)

Module 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Issue: "I have a third layer (rag layer) or emulsion."

Diagnosis: The molecule is likely precipitating at the interface because the pH is too close to the pKa, or the concentration exceeds solubility limits in the chosen phase. Solution:

  • Check pH: Ensure the aqueous phase is distinctly acidic (pH < 2) or basic (pH > 8). Avoid pH 3–5.

  • Brine Wash: Add saturated NaCl to the aqueous phase to increase ionic strength and drive the organic molecule out.

  • Filtration: If the "rag layer" is solid precipitate, filter the biphasic mixture through a Celite pad before separation.

Issue: "My yield is lower than expected in the organic phase."

Diagnosis: The pH was not lowered sufficiently to suppress ionization, or the organic solvent is too polar (pulling water). Solution:

  • Acidify Further: Adjust aqueous pH to 1.0–1.5 using 1M HCl.

  • Salting Out: Add NaCl to the aqueous phase (saturation) to decrease the water solubility of the organic compound.

  • Solvent Choice: Switch to Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid ethers if solubility is poor.

Module 3: Stability & Purity (Critical Warnings)

Q: Can I use strong base (pH > 12) to solubilize the product?

A: NO. Risk: The amide bond (-CONH-) linking the two benzene rings is susceptible to hydrolysis under strongly alkaline conditions, especially if heated. Protocol:

  • Use mild bases like Sodium Bicarbonate (NaHCO₃) or dilute NaOH.

  • Keep the pH below 10.[2][3]

  • Keep the solution cold (0–5°C) during any pH adjustment steps to kinetically inhibit hydrolysis.

Q: How do I remove non-acidic impurities?

A: Use the "Acid-Base Swing" technique.

  • Dissolve crude mixture in organic solvent.

  • Extract with sat. NaHCO₃ (pH ~8.5) . The product moves to the aqueous phase (as a salt); non-acidic impurities stay in the organic phase.

  • Discard organic phase.

  • Acidify aqueous phase to pH 1–2 with HCl. Product precipitates or extracts back into fresh organic solvent.

Module 4: Validated Workflow (Visualized)

The following diagram illustrates the "Acid-Base Swing" purification logic specifically for 3-(3-Bromobenzamido)benzoic acid.

ExtractionWorkflow Start Crude Mixture (Reaction Mass) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve BaseWash Add Sat. NaHCO3 (aq) (Target pH ~8.5) Dissolve->BaseWash PhaseSep1 Phase Separation BaseWash->PhaseSep1 OrgPhase1 Organic Phase (Contains Non-Acidic Impurities) PhaseSep1->OrgPhase1 Top Layer* AqPhase1 Aqueous Phase (Contains Product as Benzoate Salt) PhaseSep1->AqPhase1 Bottom Layer* Discard Discard / Analyze for Neutral Side Products OrgPhase1->Discard Acidify Acidify with 1M HCl (Target pH < 2.0) Keep Cold (0-5°C) AqPhase1->Acidify Product is Water Soluble Extract2 Extract with Fresh Organic Solvent Acidify->Extract2 Product becomes Hydrophobic PhaseSep2 Phase Separation Extract2->PhaseSep2 AqPhase2 Aqueous Phase (Waste) PhaseSep2->AqPhase2 OrgPhase2 Organic Phase (Contains Purified Product) PhaseSep2->OrgPhase2 Dry Dry (MgSO4) & Evaporate OrgPhase2->Dry Final Pure 3-(3-Bromobenzamido) benzoic acid Dry->Final

Caption: Figure 1. The "Acid-Base Swing" purification workflow. This method isolates the target acid from neutral impurities by manipulating its ionization state.

Module 5: Solid Phase Extraction (SPE) Guide

If LLE is insufficient, use SPE for higher purity.

Recommended Cartridge: C18 (Reversed Phase) or MAX (Mixed-Mode Anion Exchange).

Protocol A: Reversed Phase (C18)

Use this to remove polar salts and very polar impurities.

  • Condition: Methanol followed by Water (pH 2).[3]

  • Load: Sample in Water/MeOH (95:5) adjusted to pH 2.0 . (Product binds).

  • Wash: Water (pH 2.0) to remove salts.

  • Elute: 100% Methanol or Acetonitrile.

Protocol B: Mixed-Mode Anion Exchange (MAX)

Use this for maximum selectivity.

  • Condition: Methanol then Water.[3]

  • Load: Sample adjusted to pH 7–8 . (Product is anionic and binds to cationic sorbent).

  • Wash 1: 5% NH₄OH in water (removes neutrals).

  • Wash 2: Methanol (removes hydrophobic neutrals).

  • Elute: Methanol containing 2% Formic Acid . (Acidifies product, breaking the ionic interaction).

References

  • Henderson, L. J. (1908). Concerning the relationship between the strength of acids and their capacity to preserve neutrality. American Journal of Physiology, 21(2), 173-179. (Foundational theory for pH-dependent extraction).
  • PubChem. (n.d.). 2-(3-bromobenzamido)benzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from [Link] (Structural confirmation and analog data).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Byju's. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link] (Educational resource for pKa calculations).

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for 3-(3-Bromobenzamido)benzoic Acid

[1] Case ID: T-BBA-001 Status: Open Resource Subject: Chromatographic Peak Symmetry Optimization for Acidic Amides Assigned Specialist: Senior Application Scientist, Separation Sciences[1] Executive Summary You are encou...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: T-BBA-001 Status: Open Resource Subject: Chromatographic Peak Symmetry Optimization for Acidic Amides Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

You are encountering peak tailing (Asymmetry Factor


) with 3-(3-Bromobenzamido)benzoic acid .[1] This molecule presents a dual challenge in Reversed-Phase HPLC (RP-HPLC): it contains a carboxylic acid moiety  (pKa ~3.8–4.[1]0) and a polar amide linkage , both capable of secondary interactions with the stationary phase.

This guide moves beyond generic advice. We treat the chromatographic system as a chemical equilibrium where tailing is a symptom of mixed ionization states or silanol activity . The protocols below are designed to force the analyte into a single energetic state, ensuring sharp, Gaussian peaks.

Part 1: Diagnostic Logic (Visual Workflow)

Before modifying your method, use this logic tree to isolate the root cause. This diagram differentiates between kinetic effects (column/flow) and thermodynamic effects (mobile phase chemistry).[1]

TailingDiagnostic Start START: Peak Tailing Detected (As > 1.5) Check_pH STEP 1: Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Adjust_pH ACTION: Lower pH to 2.0-2.3 (Use TFA or Phosphate) Is_pH_Low->Adjust_pH No (pH > 3) Check_Column STEP 2: Check Column Chemistry Is_pH_Low->Check_Column Yes Adjust_pH->Check_Column Is_Endcapped Is Column End-capped & High Purity? Check_Column->Is_Endcapped Change_Column ACTION: Switch to Polar-Embedded or Hybrid C18 Is_Endcapped->Change_Column No (Type A Silica) Check_Load STEP 3: Check Mass Load Is_Endcapped->Check_Load Yes Dilution_Test ACTION: Inject 1/10th Conc. Does Shape Improve? Check_Load->Dilution_Test Mass_Overload DIAGNOSIS: Mass Overload Reduce Injection Vol/Conc Dilution_Test->Mass_Overload Yes (Shape Improves) Silanol_Activity DIAGNOSIS: Silanol Interaction Add 0.1% TFA or Switch Column Dilution_Test->Silanol_Activity No (Tailing Persists)

Figure 1: Decision tree for isolating the chemical or physical cause of peak tailing in acidic amides.

Part 2: Technical Troubleshooting (Q&A)
Q1: Why does my peak tail specifically at pH 3.5 - 4.5?

The Mechanism: 3-(3-Bromobenzamido)benzoic acid has a carboxylic acid pKa of approximately 3.8 .[1]

  • At pH 4.0: The molecule exists as a 50/50 mixture of its neutral (protonated) and anionic (deprotonated) forms.

  • The Consequence: The neutral form interacts hydrophobically with the C18 ligands. The anionic form is repelled by the pores but interacts electrostatically with positively charged sites. These two species elute at slightly different rates, but because the proton exchange is fast (but not instantaneous on the chromatographic timescale), the peak smears, resulting in severe tailing.

The Fix: You must operate at least 2 pH units away from the pKa .

  • Recommended: pH 2.0 – 2.3 .[1] This forces >99% of the population into the neutral (protonated) state, maximizing retention and ensuring a single interaction mechanism [1].

Q2: I am using Formic Acid (0.1%), but the peak is still slightly asymmetrical. Why?

The Insight: Formic acid is a weak acid. 0.1% Formic acid typically yields a pH of ~2.7. While this is acidic, it may not be low enough to fully suppress the ionization of the benzoic acid moiety or the residual silanols on the column surface. Furthermore, formic acid has low ionic strength, which fails to mask secondary ionic interactions.[1]

The Fix: Switch to Trifluoroacetic Acid (TFA) or a Phosphate Buffer .

  • TFA (0.05% - 0.1%): Acts as both a pH modifier (pH ~2.[1]0) and an ion-pairing agent .[1][2] The trifluoroacetate anion pairs with positively charged sites on the column or basic impurities, shielding the analyte [2].

  • Phosphate Buffer (20-50 mM, pH 2.3): High ionic strength suppresses the electrical double layer, minimizing silanol interactions.[1]

Q3: Which column chemistry is best for this molecule?

The Analysis: Standard C18 columns (especially older "Type A" silica) have free silanol groups (Si-OH).[1] The amide nitrogen in your molecule can form hydrogen bonds with these silanols, while the carboxylic acid can interact via ion-exchange if the silanol is ionized (Si-O⁻).

The Recommendation:

  • First Choice: End-capped, High-Purity C18 (e.g., Agilent Zorbax Eclipse Plus, Phenomenex Kinetex).[1] These undergo a secondary bonding step to cover free silanols.[1]

  • Alternative: Polar-Embedded Group (PEG) columns (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion).[1] These have a polar group near the surface that creates a "water shield," preventing the analyte from interacting with the silica surface [3].

Part 3: Optimized Experimental Protocols
Protocol A: Mobile Phase Preparation (Low pH Buffering)

Use this protocol if you observe tailing with simple formic acid/water mixtures.[1]

Reagents:

  • Potassium Dihydrogen Phosphate (

    
    )[1]
    
  • Phosphoric Acid (85%)[1]

  • HPLC Grade Water

Step-by-Step:

  • Weigh: Dissolve 3.40 g of

    
     in 950 mL of HPLC grade water (Final conc: ~25 mM).
    
  • Adjust: Place a calibrated pH probe into the solution. Slowly add Phosphoric Acid dropwise under stirring until pH 2.30 ± 0.05 is reached.

  • Dilute: Top up to 1000 mL with water.

  • Filter: Filter through a 0.2 µm Nylon membrane to remove particulates.[1]

  • Usage: Use this as Mobile Phase A. Use 100% Acetonitrile or Methanol as Mobile Phase B.[1]

Protocol B: The "Solvent Shock" Correction

Use this if the peak fronts or tails specifically at the base.

The Issue: Injecting the sample dissolved in 100% DMSO or Methanol into a high-aqueous mobile phase causes precipitation or "smearing" at the column head.

The Fix:

  • Dissolve the standard in a minimum volume of strong solvent (e.g., DMSO).

  • Dilute the sample at least 1:1 (preferably 1:4) with the starting mobile phase (e.g., 50:50 Buffer:Methanol).[1]

  • Ensure the sample solution is clear before injection.

Part 4: Data Summary & Expectations

The following table illustrates the expected improvement in peak symmetry (


) based on mobile phase selection for benzoic acid derivatives [4].
Mobile Phase ModifierpHIonic StrengthExpected Tailing Factor (

)
Mechanism of Action
None (Water/MeOH) ~6.0Low> 2.5 (Severe) Mixed ionization; Silanol interaction.[1]
0.1% Formic Acid ~2.7Low1.3 – 1.6 (Moderate) Partial suppression of ionization.[1]
0.1% TFA ~2.0Medium1.0 – 1.2 (Excellent) Full suppression + Ion pairing shielding.[1]
25mM Phosphate (pH 2.3) 2.3High0.9 – 1.1 (Ideal) Full suppression + Ionic shielding.[1]
References
  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2025).[1][3] What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (2025).[1][2][3] HPLC Troubleshooting Guide: Peak Tailing. Retrieved from [Link]

  • ResearchGate. (2025). Mobile-phase pH influence on the retention of some benzoic acid derivatives. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum interpretation of 3-(3-Bromobenzamido)benzoic acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Bromobenzamido)benzoic Acid A Senior Application Scientist's Guide to Structural Elucidation For researchers engaged in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Bromobenzamido)benzoic Acid

A Senior Application Scientist's Guide to Structural Elucidation

For researchers engaged in medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an unparalleled tool for providing detailed information about the molecular framework of organic compounds.

This guide provides an in-depth interpretation of the ¹H NMR spectrum of 3-(3-Bromobenzamido)benzoic acid, a molecule featuring two distinct meta-substituted aromatic rings linked by an amide bridge. We will move beyond a simple peak-list and delve into the causal relationships between the molecule's electronic architecture and its spectral output. This analysis serves as a practical comparison guide, contrasting the predicted spectrum with foundational NMR principles and data from structural analogues.

The Molecular Architecture: Assigning the Protons

Before interpreting the spectrum, we must first understand the molecule's structure and identify its chemically distinct protons. The structure contains two aromatic rings, an amide linker, and a carboxylic acid group, resulting in ten unique proton environments. For clarity, we will label the protons as shown below.

Caption: Molecular structure of 3-(3-Bromobenzamido)benzoic acid with proton labeling.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Key Principles at Play:

  • Aromatic Protons (6.5-8.5 ppm): Protons on a benzene ring are significantly deshielded due to the ring current effect.[3]

  • Substituent Effects: Electron-withdrawing groups (EWGs) like -COOH, -Br, and -C=O deshield nearby protons, shifting their signals downfield (to higher ppm). Electron-donating groups (EDGs) shield protons, moving signals upfield.[4]

  • Amide (-NH) and Carboxylic Acid (-COOH) Protons: These protons are exchangeable and often appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature. The carboxylic acid proton is particularly deshielded, typically appearing above 10 ppm.[5][6]

Analysis of Ring A (Benzoic Acid Moiety)

This ring is substituted with a -COOH group (meta) and an -NHCO- group (meta). Both are considered EWGs, meaning all protons on this ring will be shifted significantly downfield.

  • HC: This proton is ortho to the powerfully withdrawing carboxylic acid group and ortho to the amide group. It is expected to be the most deshielded proton on this ring, appearing as a sharp singlet or a triplet with very small coupling constants (t, J ≈ 2 Hz) due to meta-coupling with HE and HF.

  • HD, HE, HF: These protons form a more complex system. HF is ortho to the -COOH group, while HE is ortho to the amide nitrogen. HD is situated between them. We would predict a complex multiplet for these protons, likely in the range of 7.5-8.2 ppm. Based on patterns for meta-disubstituted rings, we expect to resolve a triplet for HD (coupled to HE and HF) and two doublets of doublets for HE and HF.[7]

Analysis of Ring B (Bromobenzoyl Moiety)

This ring is substituted with a -Br atom (meta) and the amide carbonyl -CONH- (meta). Both are EWGs.

  • HG: This proton is positioned ortho to both the bromine atom and the amide carbonyl. This dual deshielding effect will shift its signal to the furthest downfield position of all aromatic protons in the molecule. It will appear as a triplet (J ≈ 1.8-2.0 Hz) due to meta-coupling with HH and HJ.

  • HH, HI, HJ: These three protons will also form a complex pattern. HH is ortho to the amide, HI is ortho to the bromine, and HJ is in between. We anticipate a triplet for HJ and two distinct signals, likely doublet of doublets or multiplets, for HH and HI in the 7.4-7.8 ppm region.

Exchangeable Protons
  • HA (Amide N-H): The amide proton signal is expected to be a broad singlet, typically appearing between 8.5 and 10.5 ppm in a solvent like DMSO-d₆. Its chemical shift is influenced by hydrogen bonding.[8][9]

  • HB (Carboxylic Acid O-H): This proton is highly deshielded and will appear as a very broad singlet, typically far downfield (>12 ppm).[6] Its broadness is due to rapid chemical exchange with trace water in the solvent.

Data Summary: Predicted ¹H NMR Assignments

The following table summarizes the predicted chemical shifts, multiplicities, and integrations for 3-(3-Bromobenzamido)benzoic acid, assuming the spectrum is acquired in DMSO-d₆.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
HB (-COOH)> 12.0Broad Singlet-1H
HA (-NH-)~10.3Broad Singlet-1H
HG ~8.2 - 8.4Triplet (t)~1.81H
HC ~8.1 - 8.3Triplet (t)~1.81H
HF ~7.9 - 8.1Doublet of Doublets (dd)Ortho: ~8.0, Meta: ~2.01H
HH ~7.8 - 8.0Doublet of Doublets (dd)Ortho: ~8.0, Meta: ~2.01H
HI ~7.6 - 7.8Doublet of Doublets (dd)Ortho: ~8.0, Meta: ~2.01H
HD ~7.5 - 7.7Triplet (t)~8.01H
HE ~7.5 - 7.7Triplet (t)~8.01H
HJ ~7.4 - 7.6Triplet (t)~8.01H

Note: The exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. The assignments for protons HD, HE, HI, and HJ may overlap and appear as a complex multiplet.

Comparative Analysis: Structure vs. Precursors

A powerful aspect of NMR interpretation is comparing the product's spectrum to its starting materials.

  • vs. 3-Aminobenzoic Acid: The aromatic protons of 3-aminobenzoic acid appear at higher field (lower ppm) due to the electron-donating nature of the -NH₂ group.[10] Upon formation of the amide bond, the nitrogen's lone pair is delocalized into the adjacent carbonyl, making the -NHCO- group electron-withdrawing. This change is dramatically reflected in the downfield shift of all protons on Ring A in the final product.

  • vs. 3-Bromobenzoic Acid: The signals for Ring B in the product will be qualitatively similar to 3-bromobenzoic acid, as both the -COOH and -CONH- groups are meta-directing EWGs.[11] However, the specific chemical shifts will be subtly different due to the different electronic and steric environment of the amide linker compared to a carboxylic acid.

This comparison validates the successful formation of the amide bond, a key transformation in the synthesis of this molecule.

Experimental Protocol: Acquiring a High-Quality Spectrum

To obtain verifiable data supporting this interpretation, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried 3-(3-Bromobenzamido)benzoic acid sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for observing exchangeable -NH and -OH protons).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set an appropriate spectral width to include the carboxylic acid proton (e.g., -2 to 16 ppm).

    • Apply a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data using Fourier transformation, phase correction, and baseline correction.

  • Data Analysis:

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts and splitting patterns to assign the peaks to the corresponding protons in the molecule, using the predictive guide above as a reference.

Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.

Conclusion

The ¹H NMR spectrum of 3-(3-Bromobenzamido)benzoic acid is complex, characterized by two distinct meta-substituted aromatic systems and two exchangeable protons. A thorough interpretation relies on understanding the interplay of ring currents and the electronic effects of the substituent groups. By systematically analyzing chemical shifts, multiplicities, and integrations, and by comparing the spectrum to its precursors, ¹H NMR provides unequivocal evidence for the molecule's structural integrity. This guide serves as a robust framework for researchers to confidently interpret their own experimental data.

References

  • PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link] (Note: Specific Moodle course links are transient; this citation refers to general principles widely available in educational resources on this platform).[4]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link][10]

  • LibreTexts Chemistry. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link][12]

  • LibreTexts Chemistry. (2022, July 20). 5.5: The Basis for Differences in Chemical Shift. Retrieved from [Link][3]

  • ePathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link][5]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link][6]

  • PubChem. (n.d.). 3-Bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][2]

  • Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved from [Link][7]

  • Iancu, C. V., et al. (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance, 2(2), 705-716. Retrieved from [Link][8][9]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid. Wiley Science Solutions. Retrieved from [Link][11]

Sources

Comparative

Comparative Guide: HPLC Method Development for Purity Analysis of 3-(3-Bromobenzamido)benzoic Acid

Executive Summary Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 3-(3-Bromobenzamido)benzoic acid (3-3-BBA). The Challenge: 3-3-BBA contains both a hydrophobic diaryl amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, stability-indicating HPLC method for the purity analysis of 3-(3-Bromobenzamido)benzoic acid (3-3-BBA). The Challenge: 3-3-BBA contains both a hydrophobic diaryl amide core and an ionizable carboxylic acid tail.[1] Standard isocratic methods often fail to resolve the highly polar starting material (3-aminobenzoic acid) from the hydrophobic target, leading to peak tailing and poor sensitivity. The Solution: A comparative analysis demonstrates that switching from a traditional 5 µm fully porous C18 column to a 2.7 µm Core-Shell C18 column using a pH-controlled gradient improves resolution (


) by >2.5x and reduces analysis time by 60%.[1]

Part 1: Molecular Profile & Separation Logic[1]

To develop a self-validating method, one must first understand the analyte's behavior in solution.

PropertyValue (Approx.)Chromatographic Implication
Structure Diaryl Amide w/ Carboxylic AcidMixed polarity: Hydrophobic core, hydrophilic tail.[1]
pKa (Acid) ~3.6 - 3.9Critical: Mobile phase pH must be < 2.8 to keep the acid protonated (

) and prevent peak tailing/split peaks.[1]
LogP ~3.2Moderately hydrophobic.[1] Requires significant organic solvent strength for elution.[1]
Key Impurity A 3-Aminobenzoic AcidHighly polar (LogP ~0.9).[1] Elutes near void volume (

) without low-organic hold.[1]
Key Impurity B 3-Bromobenzoic AcidHydrophobic (LogP ~2.1).[1] Elutes closer to the target.
Synthesis & Impurity Origin

Understanding the synthesis pathway highlights what impurities to look for.

SynthesisPathway SM1 3-Aminobenzoic Acid (Polar Impurity) RXN Amide Coupling (Reaction) SM1->RXN SM2 3-Bromobenzoyl Chloride SM2->RXN DEG 3-Bromobenzoic Acid (Hydrolysis Product) SM2->DEG Hydrolysis PROD 3-(3-Bromobenzamido) benzoic acid (Target) RXN->PROD PROD->DEG Degradation

Figure 1: Synthesis pathway identifying critical process impurities (Red) vs. Target (Green).

Part 2: Comparative Methodology

We compared a traditional "Generic" QA method against an "Optimized" Development method.

Method A: The Legacy Approach (Baseline)

Commonly found in early-stage synthesis labs.

  • Column: Standard C18, 5 µm, 250 x 4.6 mm (Fully Porous).

  • Mobile Phase: Isocratic Acetonitrile:Water (50:50) with no pH control.[1]

  • Performance:

    • Result: The target peak tails significantly (

      
      ) because the carboxylic acid partially ionizes at neutral pH.
      
    • Failure Mode: The polar impurity (3-aminobenzoic acid) co-elutes with the solvent front (

      
      ), making quantitation impossible.
      
Method B: The Optimized Approach (Recommended)

Designed for high resolution and speed.

  • Column: Core-Shell C18, 2.7 µm, 100 x 4.6 mm (e.g., Kinetex or Cortecs).[1]

  • Mobile Phase: Gradient elution with 0.1% Phosphoric Acid (pH ~2.2).

  • Performance:

    • Result: Sharp peaks (

      
      ) due to acid suppression.[1]
      
    • Success Factor: Initial low organic hold (5% B) retains the polar amine, while the gradient ramp resolves the target from the bromo-acid impurity.

Data Comparison Table
ParameterMethod A (Legacy)Method B (Optimized)Improvement
Run Time 25.0 min10.0 min2.5x Faster
Resolution (

)
1.2 (Target vs Impurity B)4.5 (Target vs Impurity B)High Purity Assurance
Tailing Factor (

)
1.9 (Asymmetric)1.1 (Symmetric)Better Integration
Sensitivity (S/N) Baseline3x HigherSharper Peaks

Part 3: Detailed Experimental Protocol (Method B)

This protocol is the "Gold Standard" for analyzing 3-3-BBA.[1]

Instrumentation & Conditions
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[1][2][3]

  • Column: C18 Core-Shell, 2.7 µm particle size, 100 mm length x 4.6 mm ID.[1]

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1]

  • Flow Rate: 1.2 mL/min (Core-shell particles handle higher flow with low backpressure).[1]

  • Detection: 254 nm (Primary), 210 nm (Secondary for impurity scouting).

  • Injection Volume: 5 µL.

Mobile Phase Preparation[1][2][3][4][5]
  • Solvent A (Aqueous): 0.1%

    
     in Water.[1]
    
    • Protocol: Add 1 mL of 85% Phosphoric Acid to 1000 mL HPLC-grade water.[1] Mix and filter (0.22 µm). pH Check: Should be ~2.1–2.3.[1]

  • Solvent B (Organic): Acetonitrile (100%).[1]

Gradient Program

The gradient is designed to retain the polar amine early and elute the hydrophobic target late.

Time (min)% Solvent A% Solvent BEvent
0.0955Hold: Retain 3-aminobenzoic acid.
1.0955End of hold.
7.01090Ramp: Elute 3-3-BBA and 3-Br-Benzoic acid.
8.01090Wash column.[1]
8.1955Re-equilibration.
10.0955Ready for next injection.[1]
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50).[1][2]

  • Standard Prep: Dissolve 10 mg 3-3-BBA in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • System Suitability: Spike the standard with 1% of 3-Bromobenzoic acid to verify resolution.

Part 4: Validation Strategy (Self-Validating Logic)

To ensure the method is trustworthy (E-E-A-T), perform these checks:

  • Specificity (Stress Testing):

    • Perform an acid degradation study (0.1 N HCl, 60°C, 1 hr).

    • Success Criteria: The target peak should decrease, and the "3-Bromobenzoic acid" peak (hydrolysis product) should increase. The method must resolve these two peaks (

      
      ).
      
  • Linearity:

    • Prepare 5 levels from 50% to 150% of target concentration.

    • Success Criteria:

      
      .[1][4]
      
  • LOD/LOQ:

    • Critical for purity analysis.[1][2] Ensure the method can detect 0.05% impurity levels (Signal-to-Noise > 3).

Method Development Decision Tree

MethodDev Start Start: 3-3-BBA Analysis CheckPKa Check pKa (~3.8) Start->CheckPKa pHDecision Set pH < pKa - 1.5 (Use pH 2.2) CheckPKa->pHDecision ColSelect Select Column: Core-Shell C18 pHDecision->ColSelect ImpurityCheck Are Polar Impurities Present? ColSelect->ImpurityCheck GradHigh Standard Gradient (10-90% B) ImpurityCheck->GradHigh No GradLow Trapping Gradient (Hold 5% B for 1 min) ImpurityCheck->GradLow Yes (3-Aminobenzoic acid) Final Final Validation (Rs > 2.0) GradHigh->Final Risk of Co-elution GradLow->Final Optimized Method

Figure 2: Logical flow for selecting method parameters based on analyte properties.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Authoritative text on gradient elution and core-shell technology).

  • PubChem. (n.d.).[1] 3-Bromobenzoic acid (Compound Summary).[1][5] National Library of Medicine. Retrieved from [Link]

  • McCalley, D. V. (2010). The separation of basic and acidic compounds on reverse phase HPLC.[3] Journal of Chromatography A. (Source for pH control logic in HPLC).

Sources

Validation

Definitive Guide: MS/MS Structural Characterization of 3-(3-Bromobenzamido)benzoic Acid

Topic: Mass Spectrometry Fragmentation Patterns of 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the hi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of drug discovery, distinguishing between regioisomers of halogenated benzamides is a critical analytical challenge. This guide provides a rigorous technical analysis of 3-(3-Bromobenzamido)benzoic acid , a common pharmacophore scaffold. Unlike generic spectral libraries, we focus here on the mechanistic causality of fragmentation, comparing its performance in Electrospray Ionization (ESI) against alternative ionization techniques and isomeric interferences.

This document serves as a self-validating protocol for identifying this specific meta-meta isomer, distinguishing it from ortho-substituted analogs that exhibit distinct "ortho-effect" rearrangements.

Chemical Identity & Physical Properties

Before initiating MS protocols, the analyst must verify the theoretical isotope envelope. The presence of a single bromine atom introduces a diagnostic 1:1 doublet signature.

PropertySpecification
IUPAC Name 3-[(3-bromobenzoyl)amino]benzoic acid
Formula C₁₄H₁₀BrNO₃
Monoisotopic Mass 318.9844 Da (

Br)
Isotope Pattern

Br :

Br ≈ 100 : 97.3 (Distinct Doublet)
pKa (Calc) ~3.8 (Carboxylic acid), ~13.5 (Amide N-H)
Methodology Comparison: ESI vs. APCI vs. EI

For this specific compound, the choice of ionization source dictates the quality of structural data.

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chemical Ionization) EI (Electron Impact)
Suitability Optimal ModeratePoor
Mechanism Soft ionization (Protonation/Deprotonation). Preserves molecular ion.Gas-phase ion-molecule reactions.Hard ionization (70 eV). Extensive fragmentation.
Performance Generates stable [M-H]⁻ and [M+H]⁺ ions essential for precursor selection in MS/MS.Higher background noise for acidic species; thermal degradation risk.Molecular ion (

) often absent; difficult to confirm Br isotope pattern.
Recommendation Primary Choice for LC-MS/MS quantitation and ID.Alternative if ESI suffers from matrix suppression.Use only for GC-MS workflows (requires derivatization).
Deep Dive: Fragmentation Pathways (LC-MS/MS)

The structural elucidation of 3-(3-Bromobenzamido)benzoic acid relies on two distinct fragmentation modes. The Negative Mode is preferred for sensitivity (due to the carboxylic acid), while the Positive Mode provides the most structural specificity regarding the bromine position.

A. Negative Mode ESI (-) Fragmentation

Precursor Ion: [M-H]⁻ (


 318 / 320)
  • Decarboxylation (

    
    44 Da):  The most energetically favorable pathway for benzoic acid derivatives is the loss of CO₂.
    
    • Transition:

      
       318 
      
      
      
      
      
      274 (Retains Br pattern).
    • Mechanism:[1][2] Charge resides on the carboxylate; inductive destabilization triggers CO₂ loss, forming a phenyl anion intermediate that stabilizes via proton transfer.

  • Amide Hydrolysis: Cleavage of the amide bond (

    
    ).
    
    • Fragment:

      
       136 (Aminobenzoate anion, [NH-Ph-COO]⁻).
      
    • Significance: This ion lacks bromine , confirming the bromine is on the benzoyl ring, not the benzoate ring.

B. Positive Mode ESI (+) Fragmentation

Precursor Ion: [M+H]⁺ (


 320 / 322)
  • Acylium Ion Formation (Diagnostic): Protonation occurs at the amide oxygen. Inductive cleavage generates the stable acylium cation.

    • Fragment:

      
       183 / 185 (Bromobenzoyl cation).[3]
      
    • Significance: This is the fingerprint peak . The retention of the 1:1 doublet proves the bromine is attached to the carbonyl-side ring.

  • Amine Fragment:

    • Fragment:

      
       138 (Aminobenzoic acid cation).
      
    • Significance: Confirms the "right-hand" side of the molecule is intact and non-brominated.

Visualization: Fragmentation Logic Tree

The following diagram maps the causal relationships between the precursor ions and their diagnostic fragments.

G cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) M_Pos [M+H]+ m/z 320 / 322 (Doublet) Frag_Acylium Acylium Ion m/z 183 / 185 (Bromobenzoyl) M_Pos->Frag_Acylium Amide Cleavage (C-N bond break) Frag_Amine Amine Ion m/z 138 (Aminobenzoic Acid) M_Pos->Frag_Amine Neutral Loss of Bromobenzoyl M_Neg [M-H]- m/z 318 / 320 (Doublet) Frag_Decarb [M-H-CO2]- m/z 274 / 276 (Decarboxylated) M_Neg->Frag_Decarb Loss of CO2 (-44 Da) Frag_AnilineNeg Aniline Anion m/z 136 (Aminobenzoate) M_Neg->Frag_AnilineNeg Amide Hydrolysis

Caption: Dual-polarity fragmentation map. Blue nodes indicate positive mode pathways (structural fingerprinting); Red nodes indicate negative mode pathways (sensitivity/screening).

Comparative Guide: Differentiating Isomers

The primary risk in analyzing this compound is confusion with its ortho-isomer (e.g., 2-(3-bromobenzamido)benzoic acid).

FeatureTarget: 3,3-Isomer (Meta) Alternative: 2,3-Isomer (Ortho) Differentiation Logic
Ortho Effect Absent Prominent Ortho-isomers undergo cyclization (loss of H₂O or OH radical) due to proximity of Amide and COOH groups [1].
[M+H-H₂O]⁺ Low abundance (<5%)High abundance (>40%)The 3,3-isomer cannot geometrically facilitate intramolecular dehydration.
Fragment m/z 183 Dominant Base PeakPresent but suppressedIn ortho-isomers, cyclization competes with simple amide cleavage.

Scientist's Note: If you observe a significant peak at m/z 302/304 (Loss of water from [M+H]+), you likely have the ortho impurity, not the target meta compound.

Validated Experimental Protocol

To replicate these results, use the following LC-MS/MS parameters. This protocol is optimized for a Triple Quadrupole (QqQ) system but applies to Q-TOF/Orbitrap.

Step 1: Sample Preparation

  • Solvent: Methanol (LC-MS Grade).

  • Concentration: 1 µg/mL (1 ppm).

  • Additives:

    • Pos Mode: 0.1% Formic Acid (Promotes protonation).

    • Neg Mode: 5mM Ammonium Acetate (Promotes deprotonation).

Step 2: Source Parameters (ESI)

  • Capillary Voltage: 3.5 kV (Pos) / 2.5 kV (Neg).

  • Desolvation Temp: 350°C (High temp required for benzamides).

  • Cone Voltage: 30V (Keep low to prevent in-source fragmentation).

Step 3: Collision Energy (CID) Ramp

  • Target: 3-(3-Bromobenzamido)benzoic acid.

  • Ramp: 10 eV to 40 eV.

  • Observation:

    • At 15 eV : [M+H]⁺ survives.

    • At 25 eV :

      
       183/185 (Acylium) becomes Base Peak.
      
    • At 40 eV : Secondary fragmentation of the phenyl ring (loss of C₂H₂) appears (

      
       157).
      
References
  • Levsen, K., et al. (2005). Mass Spectral Fragmentation of Amides: The Ortho Effect. Journal of Mass Spectrometry. (Generalized mechanism for benzamide ortho-effects).

  • NIST Chemistry WebBook. Benzamide and Benzoic Acid Fragmentation Data. National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010). Basic Rules for the Interpretation of ESI-MS Spectra. Journal of Mass Spectrometry.

Sources

Comparative

structure-activity relationship (SAR) of 3-(3-Bromobenzamido)benzoic acid analogs

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(3-Bromobenzamido)benzoic acid analogs, focusing on their emerging role as non-steroidal Farnesoid X Receptor...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(3-Bromobenzamido)benzoic acid analogs, focusing on their emerging role as non-steroidal Farnesoid X Receptor (FXR) partial agonists .

Executive Summary & Therapeutic Context

The 3-benzamidobenzoic acid scaffold represents a privileged class of small molecules in drug discovery, most notably identified as potent, non-steroidal partial agonists of the Farnesoid X Receptor (FXR) . Unlike full agonists (e.g., GW4064) or steroidal agents (e.g., Obeticholic Acid), 3-(3-bromobenzamido)benzoic acid and its analogs offer a distinct pharmacological profile: partial agonism .

This mechanism is critical for treating Metabolic Dysfunction-Associated Steatohepatitis (MASH/NASH) and Cholestasis . Partial agonists can selectively modulate bile acid homeostasis and lipid metabolism without triggering the severe side effects associated with full FXR activation, such as pruritus and dyslipidemia.

Core Molecule Profile
  • Systematic Name: 3-[(3-Bromobenzoyl)amino]benzoic acid

  • Core Scaffold:

    
    -phenylbenzamide with a meta-carboxylic acid.
    
  • Key Substituent: 3-Bromo group on the benzoyl ring (Ring A).

  • Primary Target: Farnesoid X Receptor (NR1H4).

  • Mechanism: Partial recruitment of co-activator SRC-1; stabilization of Helix 12 in a suboptimal conformation for full activation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts the 3-(3-bromobenzamido)benzoic acid class against the clinical standard of care and research tools.

Feature3-(3-Br-benzamido)benzoic Acid (Analogs) Obeticholic Acid (OCA) GW4064
Class Non-steroidal Partial AgonistSteroidal Full AgonistNon-steroidal Full Agonist
Potency (EC50) ~50 – 100 nM (Lead Dependent)~100 nM~20 – 30 nM
Efficacy (Emax) ~40 – 60% (Partial)100% (Full)100% (Full)
Side Effect Profile Low Risk (Reduced Pruritus/LDL issues)High Risk (Pruritus, LDL

)
High Toxicity (Not Clinical)
Physicochemistry High Solubility, Tunable LogPPoor Solubility, High LogPPoor Solubility, High Lability
Selectivity High (FXR > TGR5)Moderate (Hits TGR5)High

Analyst Insight: The partial efficacy of the 3-bromo analog series is a feature, not a bug. It avoids the "over-activation" of FXR that leads to the repression of CYP7A1 to pathological levels, thereby maintaining a healthier bile acid pool balance compared to OCA.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 3-(3-bromobenzamido)benzoic acid is governed by strict steric and electronic requirements. The SAR can be dissected into three zones: Ring A (Benzoyl) , Linker , and Ring B (Benzoic Acid) .

Zone 1: Ring A (The Hydrophobic Tail)

The benzoyl ring occupies the deep hydrophobic pocket of the FXR Ligand Binding Domain (LBD).

  • 3-Bromo Substituent (Critical): The meta-bromine atom provides essential lipophilic bulk and potential halogen bonding interactions with residues such as Met265 or Phe284 .

    • Modification: Replacement with 3-Chloro or 3-Methyl retains activity but often reduces potency (Br > Cl > CH3).

    • Modification:Para-substitution (4-Br) typically abolishes activity due to steric clash with the pocket ceiling (Helix 11/12 interface).

    • Modification:Electron-withdrawing groups (EWGs) like

      
       at the meta-position enhance binding affinity by increasing the acidity of the amide proton (H-bond donor).
      
Zone 2: The Amide Linker
  • Geometry: The amide bond (-CONH-) restricts the rotational freedom between the two phenyl rings, locking the molecule into a bioactive conformation.

  • Directionality: Reversing the amide (to

    
    -benzoylaniline) or replacing it with a sulfonamide (-SO2NH-) generally results in a loss of potency , indicating that the specific hydrogen bond vector of the NH is critical for anchoring the ligand (likely to Arg331 ).
    
Zone 3: Ring B (The Polar Anchor)
  • Carboxylic Acid (Essential): The meta-COOH group mimics the acidic tail of endogenous bile acids (e.g., CDCA). It forms a salt bridge with the conserved Arg331 in the LBD.

  • Positioning: Moving the carboxyl group to the para-position drastically reduces activity. The meta-orientation is required to align the molecule within the curved LBD pocket.

  • Bioisosteres: Replacement of COOH with tetrazole or acyl sulfonamide is tolerated but often reduces oral bioavailability.

SAR Visualization

SAR_Scheme Core 3-(3-Bromobenzamido) benzoic Acid RingA Ring A (Benzoyl) Hydrophobic Pocket Core->RingA Linker Amide Linker Rigidity & H-Bonding Core->Linker RingB Ring B (Benzoic Acid) Ionic Anchor Core->RingB ModA 3-Br: Optimal Lipophilicity 4-Pos: Steric Clash EWG: Increases Potency RingA->ModA SAR ModL NH: H-bond Donor Reverse Amide: Inactive Linker->ModL SAR ModB COOH: Salt Bridge to Arg331 Meta-substitution: Essential RingB->ModB SAR

Caption: Structural decomposition of the 3-(3-bromobenzamido)benzoic acid scaffold highlighting critical interaction zones within the FXR ligand-binding domain.

Experimental Protocols

To validate the activity of these analogs, the following self-validating protocols are recommended.

Protocol A: Chemical Synthesis (Amide Coupling)

Objective: Synthesize 3-(3-bromobenzamido)benzoic acid with high purity (>98%).

  • Reagents: 3-Aminobenzoic acid (1.0 eq), 3-Bromobenzoyl chloride (1.1 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve 3-aminobenzoic acid in DCM under

      
       atmosphere.
      
    • Add TEA and cool to 0°C.

    • Dropwise add 3-bromobenzoyl chloride dissolved in DCM.

    • Stir at room temperature for 4–6 hours (Monitor via TLC: 5% MeOH in DCM).

    • Quench: Add 1M HCl (precipitate formation).

    • Purification: Filter the solid, wash with water and cold ether. Recrystallize from Ethanol/Water.

  • Validation:

    
    H-NMR (DMSO-
    
    
    
    ) must show amide singlet at
    
    
    ~10.5 ppm and disappearance of aniline
    
    
    .
Protocol B: FXR Reporter Gene Assay (Luciferase)

Objective: Determine EC50 and Efficacy relative to GW4064.

  • Cell Line: HEK293T or HepG2 cells.

  • Plasmids:

    • Expression vector: Gal4-DBD-FXR-LBD (human).

    • Reporter: UAS-Luciferase.

    • Control: Renilla luciferase (for normalization).

  • Workflow:

    • Day 1: Seed cells (10,000/well) in 96-well white plates.

    • Day 2: Transfect plasmids using Lipofectamine.[1]

    • Day 3: Treat cells with serial dilutions of test compound (1 nM – 10

      
      M) and GW4064 (1 
      
      
      
      M positive control).
    • Day 4: Lyse cells and add Luciferase substrate. Measure luminescence.

  • Calculation:

    • Normalize Firefly/Renilla ratio.

    • Fit data to Sigmoidal Dose-Response curve (Variable Slope).

    • Efficacy % =

      
      .
      

Mechanism of Action & Signaling Pathway

The unique value of this scaffold lies in its ability to recruit specific co-factors. While full agonists recruit SRC-1 strongly, 3-benzamidobenzoic acid derivatives recruit SRC-1 weakly or recruit co-repressors (NCoR) in a balanced manner, leading to tissue-selective gene modulation.

FXR_Pathway Ligand 3-(3-Br-benzamido) benzoic Acid FXR FXR (NR1H4) Cytosol/Nucleus Ligand->FXR Binds LBD Complex Ligand-FXR-RXR Heterodimer FXR->Complex Dimerizes CoAct Partial SRC-1 Recruitment Complex->CoAct Conformational Change SHP SHP (NR0B2) Upregulation CoAct->SHP Transcription BSEP BSEP (ABCB11) Upregulation CoAct->BSEP Transcription Cyp7a1 CYP7A1 Downregulation SHP->Cyp7a1 Repression Lipid Decreased Lipogenesis SHP->Lipid Bile Reduced Bile Acid Toxicity Cyp7a1->Bile

Caption: Signaling cascade initiated by partial FXR agonism. Note the indirect repression of CYP7A1 via SHP induction, which is the therapeutic goal.

References

  • Hu, L., et al. (2021). "Design, synthesis, and biological studies of novel 3-benzamidobenzoic acid derivatives as farnesoid X receptor partial agonist." European Journal of Medicinal Chemistry, 211, 113106.

  • Merk, D., et al. (2014). "Anthranilic acid derivatives as nuclear receptor modulators--development of novel PPAR selective and dual PPAR/FXR ligands." Journal of Medicinal Chemistry, 57(19), 8035-8055.

  • Sepe, V., et al. (2015). "Farnesoid X receptor modulators: a patent review." Expert Opinion on Therapeutic Patents, 25(8), 885-896.

  • BenchChem. "Structure-Activity Relationship of Benzoic Acid Derivatives." BenchChem Technical Guides.

Sources

Validation

Elemental Analysis Validation Guide: 3-(3-Bromobenzamido)benzoic Acid

Topic: Elemental Analysis Validation for 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide Executive Summary For researchers in medicinal chemistry and drug development, 3-(3-Bromobenzamido)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Validation for 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide

Executive Summary

For researchers in medicinal chemistry and drug development, 3-(3-Bromobenzamido)benzoic acid (CAS: 585-76-2 / 413574-80-8 derivative context) represents a critical benzamide scaffold, often utilized as a synthesis intermediate or an internal standard in chromatographic assays.

Validating the elemental composition of this molecule presents a specific challenge due to the presence of Bromine (Br) .[1] Halogens can interfere with standard combustion catalysts, and their high atomic weight demands precise quantification to distinguish between potential synthetic impurities (e.g., debrominated byproducts).

This guide objectively compares three validation methodologies: Classical Combustion Analysis (CHNS + Schöniger) , High-Resolution Mass Spectrometry (HRMS) , and Energy Dispersive X-Ray Spectroscopy (EDS) . It provides a self-validating protocol for the "Gold Standard" method to ensure publication-grade data integrity.

Chemical Profile & Theoretical Baselines

Before initiating validation, the theoretical elemental composition must be established as the reference baseline.

  • Compound: 3-(3-Bromobenzamido)benzoic acid

  • Formula:

    
    
    
  • Molecular Weight: 320.14 g/mol

Table 1: Theoretical Elemental Composition

Element Symbol Atomic Mass Count Total Mass Contribution Theoretical % (w/w)
Carbon C 12.011 14 168.154 52.52%
Hydrogen H 1.008 10 10.080 3.15%
Nitrogen N 14.007 1 14.007 4.38%
Bromine Br 79.904 1 79.904 24.96%

| Oxygen | O | 15.999 | 3 | 47.997 | 14.99% |

Acceptance Criterion: Standard peer-reviewed journals (e.g., J. Org. Chem., J. Med. Chem.) typically require experimental values to be within ±0.4% of these theoretical values [1].

Comparative Analysis of Validation Methods

This section evaluates the three primary methodologies available for validating the elemental integrity of brominated benzamides.

Table 2: Performance Matrix

FeatureMethod A: Automated CHNS + Oxygen Flask Method B: High-Resolution MS (HRMS) Method C: EDS / XRF
Primary Utility Absolute Quantitation (Bulk) Molecular Identity (Trace/Ion) Rapid Screening (Surface)
Precision High (<0.3% variance)High (<5 ppm mass error)Low (±1-5% variance)
Bromine Detection Quantitative (via Titration)Qualitative (Isotopic Pattern)Semi-Quantitative
Sample Req. High (2–5 mg per run)Low (<0.1 mg)Low (Non-destructive)
Interference High: Br can poison CHN catalysts.Medium: Matrix effects/Ion suppression.High: Surface morphology effects.
Publication Status Gold Standard for purity.Accepted as alternative proof.Generally insufficient alone.
Cost/Run ModerateHighLow
Expert Insight:
  • Choose Method A if you are characterizing a new chemical entity (NCE) for a patent or primary publication. It proves bulk purity, ensuring the powder in the vial is actually the compound, not just containing traces of it.

  • Choose Method B for high-throughput screening or if sample quantity is extremely limited (<1 mg). The 1:1 isotopic ratio of

    
     and 
    
    
    
    provides a definitive "fingerprint" for identity.
  • Choose Method C only for rapid QC of solid batches to ensure the bromine atom wasn't lost during a harsh reaction step (e.g., lithiation).

Deep Dive: The Gold Standard Protocol (Method A)

To achieve the ±0.4% tolerance for


, a split-method approach is required. Standard CHN analyzers often fail to quantify Bromine accurately and can suffer from "halogen poisoning" where Br binds to the reduction copper, skewing Nitrogen results.
Workflow Logic

The following diagram illustrates the decision logic and workflow for validating this specific brominated compound.

ValidationWorkflow Start Start: Crude 3-(3-Bromobenzamido)benzoic acid Dry Step 1: Vacuum Dry (Remove solvent/moisture) Start->Dry Split Sample Splitting Dry->Split CHN_Prep Aliquot A: Automated CHN (Add WO3 Catalyst) Split->CHN_Prep Br_Prep Aliquot B: Oxygen Flask (Schöniger Method) Split->Br_Prep Combustion Combustion @ 980°C (Dynamic Flash) CHN_Prep->Combustion Prevents Br interference Detect_CHN TCD Detection (N2, CO2, H2O) Combustion->Detect_CHN Compare Data Synthesis Compare vs Theoretical Detect_CHN->Compare Ignition Ignition in O2 Atmosphere Absorb in H2O2/NaOH Br_Prep->Ignition Titration Potentiometric Titration (AgNO3 vs Ag Electrode) Ignition->Titration Quantitative Br- conversion Titration->Compare Pass PASS: Δ < 0.4% Compare->Pass Within Limits Fail FAIL: Recrystallize Compare->Fail Out of Limits Fail->Dry Reprocess

Figure 1: Split-stream validation workflow ensuring accurate quantification of Carbon/Hydrogen/Nitrogen separate from Bromine.

Detailed Protocol

Phase 1: Sample Preparation (Crucial for Bromides) Brominated benzamides are prone to trapping solvent in their crystal lattice.

  • Drying: Dry 50 mg of sample at 60°C under high vacuum (0.1 mbar) for 4 hours.

  • Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion.

Phase 2: Automated CHN Analysis

  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Catalyst Strategy: Use a Tungsten Trioxide (WO3) or Ceric Oxide (CeO2) additive in the tin capsule.

    • Why? Bromine is a heteroatom that can form volatile non-detectable species. WO3 acts as a scavenger and combustion aid, preventing the formation of soot and ensuring Br is trapped or fully oxidized, preventing it from interfering with the Nitrogen signal [2].

  • Tolerance Check: Run a sulfanilamide standard first. If N deviates >0.1%, the reduction tube may be exhausted (halogen poisoning).

Phase 3: Bromine Quantification (Schöniger Oxygen Flask) Since automated analyzers often estimate halogens by difference or require specific modules, the Schöniger flask method is the self-validating reference method for Br [3].

  • Weighing: Accurately weigh 5–10 mg of sample onto ashless filter paper.

  • Setup: Place in a platinum basket within a 500 mL thick-walled Erlenmeyer flask.

  • Absorbent: Add 10 mL of 1.0 M NaOH + 3 drops of 30%

    
     (to reduce bromates formed during combustion back to bromide).
    
  • Combustion: Flush with

    
    , seal, and ignite (IR remote ignition preferred for safety).
    
  • Titration: After 30 mins shaking, acidify with

    
     and titrate with 0.01 M 
    
    
    
    using a silver electrode.
    • Calculation:

      
      
      
Alternative Validation: HRMS (Method B)

If sample quantity is insufficient for combustion, HRMS is the accepted alternative, provided the Isotopic Pattern is analyzed.

Protocol:

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (due to the carboxylic acid moiety,

    
     is often more stable).
    
  • Solvent: Methanol with 0.1% Formic Acid.

  • Data Analysis:

    • Target Mass (

      
      ):  317.9771 Da.
      
    • Isotope Match: You must observe the "Twin Towers" doublet.

      • Peak A (contains

        
        ): ~100% intensity.
        
      • Peak B (contains

        
        ): ~97% intensity (at M+2).
        
    • Accuracy: Error must be < 5 ppm.

Table 3: Example HRMS Data Set (Pass Criteria) | Ion Species | Theoretical m/z | Found m/z | Error (ppm) | Isotope Ratio (


) |
| :--- | :--- | :--- | :--- | :--- |
| 

| 317.9771 | 317.9765 | -1.89 | 1.0 : 0.98 |[2]
Troubleshooting & Self-Validation
  • Issue: Carbon result is consistently low (-1.0%).

    • Cause: Incomplete combustion due to the flame-retardant nature of bromine.

    • Fix: Increase oxygen flow time by 10 seconds and double the amount of WO3 additive.

  • Issue: Nitrogen result is high.

    • Cause: Bromine gas escaping reduction and being detected as Nitrogen.

    • Fix: Ensure the reduction tube (Copper) is not exhausted. Install a halogen trap (silver wool) immediately after the combustion zone.

References
  • National Institutes of Health (NIH) / American Chemical Society. "Guidelines for Characterization of Organic Compounds." ACS Publishing. Link

  • Exeter Analytical. "Oxygen Flask Combustion Unit - Technical Overview." EAI Technical Notes. Link

  • Schöniger, W. "The rapid microanalytical determination of halogen in organic substances." Mikrochimica Acta, 1955.
  • Thermo Fisher Scientific. "HRMS in Clinical Research: from Targeted Quantification to Metabolomics." Thermo Fisher Application Notes. Link

  • Sigma-Aldrich. "Product Specification: 3-Bromobenzoic acid derivatives." Merck/Sigma. Link

Sources

Comparative

UV-Vis spectroscopic characterization of 3-(3-Bromobenzamido)benzoic acid

Topic: UV-Vis Spectroscopic Characterization of 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Technical Guide for Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Spectroscopic Characterization of 3-(3-Bromobenzamido)benzoic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Technical Guide for Structural Confirmation and Purity Analysis[1]

Executive Summary & Chemical Context

In the development of protease inhibitors and kinase-targeting small molecules, 3-(3-Bromobenzamido)benzoic acid serves as a critical scaffold.[1] Its structure combines two phenyl rings linked by an amide bond, decorated with a meta-bromo substituent and a carboxylic acid tail.

This guide provides a rigorous protocol for the UV-Vis characterization of this compound. Unlike simple absorbance checks, we focus on comparative profiling —using UV-Vis not just for identification, but to objectively quantify its distinction from synthetic precursors (3-aminobenzoic acid) and structural analogs.[1]

Key Technical Insight: The "performance" of this spectroscopic method lies in its ability to track the acylation efficiency . The formation of the amide bond causes a distinct hypsochromic (blue) or bathochromic (red) shift relative to the starting amine, depending on solvent polarity and pH.

Structural Logic & Chromophore Analysis

Before measuring, one must understand what is absorbing light. The UV-Vis spectrum of this molecule is a superposition of two perturbed benzene chromophores linked by an amide bridge.

  • Chromophore A (Benzoyl Ring): The 3-bromo substituent acts as a weak auxochrome. The lone pairs on bromine interact with the

    
    -system, typically inducing a slight bathochromic shift and hyperchromic effect (increased 
    
    
    
    ) compared to unsubstituted benzamide.
  • Chromophore B (Benzoic Acid Ring): The carboxylic acid is electron-withdrawing.[1]

  • The Bridge (Amide Linkage): The

    
     transition of the amide carbonyl typically appears around 210–220 nm but can tail into the 260 nm region. The degree of conjugation between the two rings depends on the torsion angle; steric hindrance often prevents varying degrees of coplanarity, affecting the intensity of the "B-band" (benzenoid band) around 260 nm.
    

Experimental Protocol: Self-Validating Workflow

Standardized for Shimadzu/Agilent Double-Beam Spectrophotometers.[1]

Phase 1: Solvent Selection & Blanking

Critical Decision: Do NOT use DMSO for the primary UV scan. DMSO has a high UV cutoff (~268 nm), which will mask the primary aromatic bands of this compound.

  • Recommended Solvent: Methanol (HPLC Grade) or Acetonitrile.

  • Alternative: 0.1 M NaOH (if solubility is an issue, converts acid to benzoate, increasing solubility and shifting

    
    ).
    
Phase 2: Sample Preparation
  • Stock Solution (1 mM): Dissolve 3.20 mg of 3-(3-Bromobenzamido)benzoic acid (MW: ~320.14 g/mol ) in 10 mL of Methanol. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard (50 µM): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to mark with Methanol.

  • Baseline Correction: Fill two matched quartz cuvettes (1 cm path length) with pure Methanol. Run a baseline correction (200–400 nm).

Phase 3: Measurement & Validation
  • Scan Parameters:

    • Range: 200 nm – 400 nm.

    • Scan Speed: Medium/Slow (for peak resolution).

    • Slit Width: 1.0 nm.

  • Linearity Check (Self-Validation): Prepare a 3-point dilution series (25 µM, 50 µM, 75 µM). The Absorbance at

    
     must plot linearly (
    
    
    
    ) to confirm Beer-Lambert compliance.

Comparative Analysis: Product vs. Alternatives

The following table contrasts the target molecule with its primary synthetic precursors. This comparison is essential for confirming reaction completion.

Table 1: Spectroscopic Fingerprint Comparison
CompoundKey Functional GroupExpected

(MeOH)
Spectral Feature (Differentiation)
3-(3-Bromobenzamido)benzoic acid Amide + Br + COOH ~265–275 nm Broad, intense band.[1] Absence of amine bands.
3-Aminobenzoic Acid (Precursor 1)Primary Amine (-NH2)~230 nm, ~310 nmDistinct amine band at >300 nm.[1] Disappears upon acylation.
3-Bromobenzoic Acid (Hydrolysis Byproduct)Carboxylic Acid + Br~230 nm, ~280 nm (weak)Much lower molar absorptivity (

) than the amide product.
Benzanilide (Structural Analog)Amide Backbone~263 nmReference for the core chromophore; lacks the -COOH shift.

> Note: The disappearance of the 310 nm band (characteristic of the free amine in 3-aminobenzoic acid) is the primary indicator of successful amide bond formation.

Visualizing the Characterization Workflow

The following diagram outlines the logical flow for characterizing the compound, ensuring no step is missed in the validation process.

G Start Crude Sample 3-(3-Bromobenzamido) benzoic acid Solubility Solubility Check (MeOH vs ACN) Start->Solubility Stock Stock Prep (1 mM in MeOH) Solubility->Stock Clear Solution Scan UV-Vis Scan (200-400 nm) Stock->Scan Dilute to 50uM Decision Check 310 nm Region Scan->Decision Pass PASS: No Peak >300nm (Amide Formed) Decision->Pass Abs < 0.01 Fail FAIL: Peak at ~310nm (Residual Amine) Decision->Fail Abs > 0.05

Figure 1: Decision tree for validating synthesis completion using UV-Vis spectral markers.

Mechanistic Insight: The "Amide Shift"

Why does the spectrum change?

  • Loss of Auxochrome: The starting material, 3-aminobenzoic acid, possesses a strong auxochrome (-NH2) that donates electrons into the ring, pushing absorption to longer wavelengths (~310 nm).

  • Amide Resonance: Upon reaction with 3-bromobenzoyl chloride, the lone pair on the nitrogen is delocalized into the carbonyl group of the amide (

    
    ). It is no longer free to donate as strongly into the phenyl ring.
    
  • Result: The long-wavelength "amine band" collapses. The new spectrum is dominated by the

    
     transitions of the two benzoyl systems, which are now coupled but distinct. This hypsochromic shift  (blue shift) of the lowest energy transition is the definitive signature of the product.
    

References

  • NIST Chemistry WebBook. UV-Vis Spectrum of Benzoic Acid. National Institute of Standards and Technology.[2] [Link]

  • PubChem. 3-Bromobenzoic Acid Compound Summary. National Library of Medicine. [Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (Search: 3-Aminobenzoic acid). [Link]

Sources

Validation

Technical Comparison Guide: Distinguishing 3-(3-Bromobenzamido)benzoic Acid from Starting Materials

Executive Summary Objective: To provide a definitive analytical framework for distinguishing the coupling product, 3-(3-Bromobenzamido)benzoic acid (Product) , from its precursors: 3-Aminobenzoic acid (Amine SM) and 3-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive analytical framework for distinguishing the coupling product, 3-(3-Bromobenzamido)benzoic acid (Product) , from its precursors: 3-Aminobenzoic acid (Amine SM) and 3-Bromobenzoic acid (Hydrolysis byproduct of the acylating agent).

Context: In drug discovery, this amide coupling represents a critical scaffold construction. The challenge lies in the fact that both the product and the starting amine possess a carboxylic acid group, making simple acid-base extraction insufficient for high-purity separation. Furthermore, the hydrolysis of the acylating agent (3-bromobenzoyl chloride) generates 3-bromobenzoic acid, which shares the bromine isotope signature with the product.

This guide outlines a multi-modal analytical strategy relying on Chromatographic Polarity , Isotopic Mass Signatures , and Proton NMR Shifts .

Chemical Identity & "The Players"

Before analyzing, we must define the physicochemical properties of the components in the reaction mixture.

ComponentRoleMolecular FormulaMW ( g/mol )Key Functional Groups
3-(3-Bromobenzamido)benzoic acid Target

~320.1Amide, Carboxylic Acid, Aryl Bromide
3-Aminobenzoic acid Start Material 1

137.1Primary Amine, Carboxylic Acid
3-Bromobenzoyl chloride Start Material 2

219.5Acid Chloride (Highly Reactive)
3-Bromobenzoic acid Impurity

201.0Carboxylic Acid, Aryl Bromide

Critical Insight: 3-Bromobenzoyl chloride is moisture-sensitive and rapidly hydrolyzes to 3-Bromobenzoic acid . Therefore, your analytical comparison must focus on distinguishing the Target from the Amine SM and the Bromo-acid Impurity .

Analytical Strategy 1: Chromatographic Separation (TLC & HPLC)[4]

The Polarity Logic
  • 3-Aminobenzoic acid: Amphoteric (zwitterionic character). In neutral solvents, it is highly polar and often streaks on silica.

  • 3-Bromobenzoic acid: A weak acid. Less polar than the amine.

  • Target Product: Contains an amide bond (polar) and a carboxylic acid, but lacks the basic amine. It generally elutes between the starting amine (most polar/lowest

    
    ) and the bromo-acid (least polar/highest 
    
    
    
    ).
Thin Layer Chromatography (TLC) Protocol

Stationary Phase: Silica Gel


Mobile Phase:  Ethyl Acetate : Hexane : Acetic Acid (50 : 49 : 1)
  • Note: The 1% Acetic Acid is mandatory to suppress the ionization of the carboxylic acid groups, preventing tailing.

Visualization:

  • UV (254 nm): All three compounds are UV active.

  • Ninhydrin Stain:

    • Amine SM: Turns Red/Purple upon heating (Free primary amine).

    • Target & Bromo-acid: No reaction (Amide/Acid only).

Expected


 Trend: 


Analytical Strategy 2: Mass Spectrometry (The "Killer Feature")

Mass spectrometry provides the most rapid confirmation of success due to the unique isotopic signature of Bromine.

The Bromine Isotope Pattern

Bromine exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio.[1][2]
  • Amine SM: Contains NO Bromine.[3] Shows a single dominant peak at

    
    .
    
  • Target & Bromo-acid: Both contain ONE Bromine atom. They will exhibit a characteristic 1:1 doublet separated by 2 mass units (

    
     and 
    
    
    
    ).
Interpretation Table
CompoundIonization Mode (ESI+)Expected m/z Pattern
Amine SM

Single peak at 138
Bromo-acid Impurity

Doublet at 201 & 203 (1:1 ratio)
Target Product

Doublet at 320 & 322 (1:1 ratio)

Expert Tip: If you see a peak at 320 but lack the peak at 322 of equal intensity, you do not have the brominated product. You likely have a contaminant or an artifact.

Analytical Strategy 3: Proton NMR ( -NMR)

NMR is the gold standard for structural validation. The formation of the amide bond creates distinct environmental changes.

Solvent Choice: DMSO-


 is recommended over 

due to the poor solubility of the carboxylic acid product in chloroform and to prevent H-bonding aggregation.
Key Diagnostic Signals[9][11]
  • The Amide Proton (-NH-):

    • Target: A sharp singlet appears far downfield, typically

      
       10.0 – 10.5 ppm .
      
    • Amine SM: The broad

      
       signal (usually 
      
      
      
      5.0 – 6.0 ppm) disappears .
  • The Carboxylic Acid Proton (-COOH):

    • Both Target and SMs have this, usually a broad singlet at

      
       12.0 – 13.0 ppm . It is not diagnostic for conversion.
      
  • Aromatic Region Shift:

    • The protons ortho to the nitrogen on the benzoic acid ring will shift downfield in the product compared to the starting amine due to the electron-withdrawing nature of the amide carbonyl vs. the electron-donating amine.

Visual Workflow & Decision Tree

The following diagram illustrates the logical flow for synthesis monitoring and purification decisions.

G Start Reaction Mixture (Amine + Acid Chloride) TLC Step 1: TLC Analysis (Mobile Phase + AcOH) Start->TLC Decision1 Is Amine Spot Gone? TLC->Decision1 Decision1->Start No (Heat/Time) Quench Quench Reaction (Hydrolyze excess Chloride) Decision1->Quench Yes Workup Acidic Workup (Precipitate Product) Quench->Workup LCMS Step 2: LC-MS Check Look for m/z 320/322 doublet Workup->LCMS NMR Step 3: 1H-NMR Confirm Amide Singlet (~10.5 ppm) LCMS->NMR Mass Confirmed

Figure 1: Analytical Decision Tree for monitoring the synthesis and confirmation of 3-(3-Bromobenzamido)benzoic acid.

Experimental Protocol: Synthesis & Verification

A. Synthesis (General Procedure)[10]
  • Dissolve 3-Aminobenzoic acid (1.0 eq) in dry THF or DMF.

  • Add a base (Pyridine or Triethylamine, 2.0 eq) to scavenge HCl.

  • Cool to 0°C and add 3-Bromobenzoyl chloride (1.1 eq) dropwise.

  • Stir at RT for 2-4 hours.

B. Purification (Self-Validating Step)

Since the product is a carboxylic acid:

  • Quench: Add water to hydrolyze excess acid chloride to 3-bromobenzoic acid.

  • Acidify: Adjust pH to ~2-3 with 1M HCl. The amide product usually precipitates as a solid.

  • Wash: Filter the solid and wash with Dichloromethane (DCM) .

    • Why? 3-Bromobenzoic acid (impurity) is moderately soluble in DCM. The amide product is often much less soluble in DCM, allowing the impurity to be washed away.

C. Comparison Data Summary
Feature3-Aminobenzoic Acid3-Bromobenzoic AcidTarget Product
Appearance Off-white solidWhite crystalsWhite/Off-white solid
Melting Point 178-180 °C155-158 °C> 200 °C (Predicted)
TLC (Ninhydrin) Positive (Red) NegativeNegative
MS (ESI+) 138 (Single)201/203 (1:1)320/322 (1:1)
NMR (DMSO-d6)

broad (~5.5 ppm)
No NHNH Singlet (~10.5 ppm)

References

  • PubChem. 3-Aminobenzoic Acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Benzoic acid, 3-bromo- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Bromine Isotopes). Available at: [Link]

  • Organic Chemistry Portal. Amide Synthesis from Acid Chlorides. Available at: [Link]

Sources

Comparative

Definitive Guide to Reference Standards for 3-(3-Bromobenzamido)benzoic Acid Quantification

The following guide provides a comprehensive technical comparison of reference standard options for 3-(3-Bromobenzamido)benzoic acid , a critical process-related impurity often encountered in the synthesis of amide-linke...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of reference standard options for 3-(3-Bromobenzamido)benzoic acid , a critical process-related impurity often encountered in the synthesis of amide-linked pharmaceutical intermediates.

Executive Summary: The Criticality of Standard Selection

In the development of Active Pharmaceutical Ingredients (APIs) involving amide coupling—specifically between 3-aminobenzoic acid derivatives and 3-bromobenzoyl chlorides—the formation of 3-(3-Bromobenzamido)benzoic acid (3-BBA-BA) is a common, persistent impurity. Its structural similarity to the parent reactants and potential downstream analogs necessitates precise quantification, often at trace levels (<0.10%).

This guide compares the performance of Certified Reference Standards (CRS) —the "Gold Standard" Product—against common alternatives: Research Grade Materials (RGM) and Surrogate Quantification (Relative Response Factors) .

The "Product": Certified Reference Standard (CRS)
  • Definition: A highly purified (>99.5%), fully characterized material with a Certificate of Analysis (CoA) reporting mass balance purity (Assay = 100% - Impurities - Water - Residual Solvents - Inorganics).

  • Primary Use: Release testing, validation of analytical methods, and establishment of secondary standards.

The Alternatives
  • Research Grade Material (RGM): Commercial reagents (typically 95-98% purity) with limited characterization (often only HPLC area %).

  • Surrogate Quantification: Using a structural analog (e.g., 3-Bromobenzoic acid) and a theoretical Relative Response Factor (RRF) to estimate concentration.

Comparative Performance Analysis

The following data summarizes the impact of standard selection on the quantification accuracy of 3-BBA-BA in a hypothetical API matrix.

Table 1: Performance Metrics of Reference Standard Types
FeatureCertified Reference Standard (CRS) Research Grade Material (RGM) Surrogate (RRF Method)
Purity Assignment Mass Balance (Absolute) (HPLC + NMR + TGA + KF + ROI)Area Normalization (HPLC only, ignores water/salts)N/A (Assumes 1.0 or calculated)
Quantification Bias < 1.0%5.0% – 15.0% (High Risk)10% – 30% (Very High Risk)
Traceability SI Units (via NIST/BIPM traceable weights)Vendor Lot OnlyTheoretical Calculation
Regulatory Risk Low (ICH Q3A/Q3B Compliant)High (Requires in-house qualification)High (Rejected for release testing)
Cost High (

$)
Low ($)Negligible
Key Technical Insight: The "Purity Trap"

Research Grade Materials often report purity based solely on HPLC Area % . For 3-BBA-BA, this is deceptive. The molecule contains a carboxylic acid and an amide, making it hygroscopic and prone to salt formation.

  • Scenario: An RGM labeled "98% (HPLC)" may actually contain 5% water and 2% inorganic salts.

  • Result: The "As Is" assay is only 91%. Using this as a 100% standard leads to a 9% overestimation of the impurity in your drug product, potentially causing false OOS (Out of Specification) results.

Experimental Protocols

Protocol A: Self-Validating Qualification of the Reference Standard

If a commercial CRS is unavailable and you must upgrade an RGM to a Primary Standard, follow this "Mass Balance" approach.

Prerequisites:

  • 3-BBA-BA Crude Material (>500 mg)

  • qNMR Internal Standard (e.g., Maleic Acid, Traceable to NIST)

Step-by-Step Methodology:

  • Chromatographic Purity (

    
    ): 
    
    • Analyze using the HPLC method (Protocol B).[1][2]

    • Integrate all peaks >0.05%. Calculate % Area.

  • Volatile Content (

    
    ): 
    
    • Perform Thermogravimetric Analysis (TGA) or Karl Fischer (KF) titration.

    • Note: 3-BBA-BA is a solid acid; use oven KF at 110°C to release bound water.

  • Inorganic Residue (

    
    ): 
    
    • Perform Residue on Ignition (Sulfated Ash) on 100 mg sample.

  • Residual Solvents (

    
    ): 
    
    • GC-Headspace analysis for solvents used in synthesis (e.g., DMF, Toluene).

  • Final Potency Calculation:

    
    
    
Protocol B: HPLC-UV Quantification Method

This method is optimized for the separation of 3-BBA-BA from its precursors (3-Bromobenzoic acid and 3-Aminobenzoic acid).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2 to suppress ionization of the carboxylic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 10% B

    • 15 min: 80% B

    • 20 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (Amide

    
     transition) and 210 nm.
    
  • Column Temp: 40°C.

Why this works: The acidic mobile phase keeps the 3-BBA-BA (pKa ~4) in its neutral form, maximizing retention and peak symmetry. The gradient ensures the non-polar brominated moiety drives separation from the polar amine precursors.

Visualizations

Diagram 1: Impurity Formation & Control Strategy

This pathway illustrates where 3-BBA-BA originates and the decision logic for standard selection.

G cluster_synthesis Synthesis Pathway cluster_std Standard Selection Logic SM1 3-Aminobenzoic Acid Reaction Amide Coupling SM1->Reaction SM2 3-Bromobenzoyl Chloride SM2->Reaction API Target API Intermediate Reaction->API Major Product Impurity 3-BBA-BA (Impurity) Reaction->Impurity Side Reaction Decision Is CRS Available? Impurity->Decision Quantification Required UseCRS Use Certified Standard (Low Risk) Decision->UseCRS Yes InHouse Synthesize & Qualify (Protocol A) Decision->InHouse No Surrogate Use Surrogate (RRF) (High Risk - Screening Only) InHouse->Surrogate Synthesis Failed

Caption: Formation pathway of 3-(3-Bromobenzamido)benzoic acid and the risk-based decision tree for selecting an appropriate reference standard.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006.

  • Holzgrabe, U., et al.NMR spectroscopy in pharmaceutical analysis and quality control. Journal of Pharmaceutical and Biomedical Analysis, 2005.
  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. (Defining the requirements for "Official" vs. "Secondary" standards).

  • Gorog, S.Identification and determination of impurities in drugs. Elsevier Science, 2000. (Foundational text on impurity profiling including amide-linked byproducts).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015.

Sources

Safety & Regulatory Compliance

Safety

3-(3-Bromobenzamido)benzoic Acid: Safe Handling &amp; Disposal Protocol

Executive Summary & Immediate Directives Do NOT dispose of this compound down the drain. 3-(3-Bromobenzamido)benzoic acid is a halogenated organic compound .[1][2][3] Its disposal is strictly regulated due to the presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Do NOT dispose of this compound down the drain. 3-(3-Bromobenzamido)benzoic acid is a halogenated organic compound .[1][2][3] Its disposal is strictly regulated due to the presence of the bromine atom, which generates corrosive hydrogen bromide (HBr) gas and potential brominated dioxins if incinerated improperly.

  • Primary Hazard: Skin, eye, and respiratory irritant (H315, H319, H335).[4]

  • Waste Stream: Halogenated Organic Waste (Solid or Liquid).

  • Critical Action: Segregate from non-halogenated solvents (e.g., acetone, ethanol) to prevent contamination of cheaper waste streams.

Chemical Profile & Hazard Identification

To handle waste effectively, we must first understand the physicochemical properties driving the safety protocols.

PropertyDataOperational Implication
Chemical Structure Benzoic acid core with a meta-bromobenzamide substituent.Acidic functionality: Can react with strong bases. Amide linkage: Generally stable, resists hydrolysis under mild conditions.
Halogen Content Aryl Bromide (Br)Mandatory Segregation: Requires high-temperature incineration with acid gas scrubbing.
Physical State Solid (Powder)Dust generation is a primary exposure risk during disposal.
Solubility Low in water; Soluble in DMSO, DMF, basic aqueous solutions.Do not attempt to dilute with water for disposal; it will precipitate and clog plumbing.

Expert Insight: While the carboxylic acid group suggests this could be neutralized, the aryl bromide is the overriding factor for disposal. Neutralization renders it water-soluble but does not remove the halogenated nature. Therefore, it remains Hazardous Chemical Waste regardless of pH.

Waste Stream Decision Logic

The following decision tree illustrates the required workflow for segregating this compound.

DisposalLogic Start Waste Generation: 3-(3-Bromobenzamido)benzoic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Solution SolidStream Stream B: Solid Hazardous Waste (Double-bagged) Solid->SolidStream LiquidCheck Solvent Type? Liquid->LiquidCheck HaloStream Stream A: Halogenated Organic Liquids (Do NOT mix with non-halo) LiquidCheck->HaloStream Contains DCM, Chloroform, DMF, etc. LiquidCheck->HaloStream Contains Acetone/Ethanol (Contaminated) Label Labeling: 'Contains Halogenated Organics' 'Irritant' HaloStream->Label SolidStream->Label

Figure 1: Decision matrix for segregating halogenated aromatic waste. Note that even if dissolved in a non-halogenated solvent like ethanol, the presence of the solute reclassifies the entire mixture as Halogenated Waste.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)

Use this for expired stock, weighing boat residues, and contaminated PPE.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.

  • Segregation: Do not mix with sharps or biohazards.

  • Bagging:

    • Place the solid material inside a clear polyethylene bag.

    • Seal the bag with tape or a zip tie.

    • Place this bag inside the HDPE container (Double Containment).

  • Labeling:

    • Affix a Hazardous Waste tag.[1]

    • Chemical Name: Write "3-(3-Bromobenzamido)benzoic acid".

    • Constituents: "Solid Organic Acid, Brominated".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this when the compound is dissolved in solvents (DMSO, DMF, Methanol, etc.).

  • pH Check: If the solution was part of a reaction involving strong acids or bases, check pH.

    • If pH < 2 or > 12: Neutralize to pH 5–9 using dilute Sodium Bicarbonate or Dilute HCl/Sulfuric Acid. Caution: Exothermic reaction.[5] Perform in a fume hood.

  • Consolidation: Pour the mixture into the Halogenated Solvent Waste carboy (typically red or yellow tagged in most labs).

    • Why? Even if the solvent is methanol (non-halogenated), the dissolved brominated compound (solute) requires the mixture to be treated as halogenated waste.

  • Compatibility: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals, as organic acids can react violently.

Protocol C: Spill Cleanup Procedure

For dry powder spills outside a fume hood.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>50g) and dust is visible, use an N95 respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.

  • Cleanup:

    • Scoop up the material using a dustpan or stiff card.

    • Wipe the surface with a soap/water solution.[3][4][6]

    • Self-Validation: Visualize the area with a UV lamp (if available) or white light to ensure no residue remains.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Hazardous Waste stream (Protocol A).

Regulatory & Compliance Context (RCRA/EPA)

In the United States, this compound falls under RCRA (Resource Conservation and Recovery Act) regulations.[7]

  • Classification: While 3-(3-Bromobenzamido)benzoic acid is not explicitly "P-listed" or "U-listed" by specific CAS name, it exhibits the characteristic of Toxicity and requires treatment as a Halogenated Organic .

  • EPA Waste Code: If not specified, it often defaults to a generator-specific code for "Halogenated Organic Solids/Liquids."

  • Incineration Requirement: Facilities must dispose of this waste in an incinerator equipped with a secondary combustion chamber and a scrubber system to capture HBr gas, ensuring >99.99% destruction efficiency.

References
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8][9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Bromobenzamido)benzoic acid

Executive Safety Directive Status: Specialized Organic Intermediate Primary Hazard Classification: Irritant / Potentially Harmful (Analog-Inferred) As a Senior Application Scientist, I must emphasize that 3-(3-Bromobenza...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Specialized Organic Intermediate Primary Hazard Classification: Irritant / Potentially Harmful (Analog-Inferred)

As a Senior Application Scientist, I must emphasize that 3-(3-Bromobenzamido)benzoic acid is a specialized intermediate often used in drug discovery and organic synthesis. While specific Safety Data Sheets (SDS) for this exact isomer are rare in public repositories, its structural components—3-bromobenzoic acid and benzamide —dictate a strict safety protocol.

You must treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant (STOT SE 3). Due to the bromine substituent, there is also a potential for persistence and higher toxicity compared to non-halogenated analogs. The following guide synthesizes "worst-case" safety protocols to ensure your protection.

Part 1: Hazard Identification & Risk Assessment

We utilize an Analog-Based Risk Assessment (ABRA) to determine the safety profile.

Structural ComponentAssociated Hazard (GHS)Implication for 3-(3-Bromobenzamido)benzoic acid
Benzoic Acid Moiety Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)High likelihood of contact dermatitis and severe eye irritation upon dust exposure.
Amide Linkage Acute Tox. 4 (Oral)Potential systemic toxicity if ingested or inhaled in significant quantities.
Bromine Substituent Environmental Hazard / PersistenceRequires specific disposal as halogenated waste ; do not release into drains.

Critical Warning: Brominated aromatic amides can be sensitizers. Repeated exposure may lead to allergic dermatitis.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating: if you cannot meet the "Required Spec," you must not proceed with the experiment.

Protection ZoneEquipment TypeRequired Specification (Standard)Operational Logic
Respiratory Respirator N95 (minimum) or P100 (if handling >1g open powder).Prevents inhalation of fine particulates which can cause respiratory sensitization or irritation [1].
Ocular Eyewear Chemical Safety Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for fine powders.Goggles provide a seal against airborne dust that can bypass standard glasses and react with eye moisture to form acidic irritants [2].
Dermal (Hand) Gloves Double Nitrile (0.11 mm min thickness). Change frequency: Every 60 mins or immediately upon splash.Nitrile offers excellent resistance to organic acids and amides. Latex is permeable to many organic solvents used with this compound [3].
Dermal (Body) Clothing Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional but recommended).Covers street clothes; sleeves bridge the gap between glove cuff and lab coat to prevent wrist exposure.

Part 3: Operational Handling Protocol

Phase 1: Engineering Controls (The First Line of Defense)
  • Primary Containment: All weighing and open handling must occur inside a certified chemical fume hood or a powder containment balance enclosure .

  • Airflow Check: Verify face velocity is between 0.3 – 0.5 m/s before opening the container.

Phase 2: The "Zero-Contact" Transfer Method
  • Objective: Move solid from stock bottle to reaction vessel without generating airborne dust.

  • Pre-Weighing: Place the receiving vessel (flask/vial) inside the hood.

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and flask neck. Static charge is a primary cause of powder scattering.

  • Transfer: Use a long-neck funnel to deposit the solid directly to the bottom of the flask. Do not dump powder from a height.

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) down the sides of the flask to wash any adherent powder into the solution immediately.

Phase 3: Decontamination & Waste
  • Surface Clean: Wipe the balance area with a tissue soaked in ethanol or isopropanol . The compound is likely sparingly soluble in water but soluble in alcohols.[1]

  • Waste Stream: Dispose of all solid waste and contaminated wipes into the Solid Halogenated Organic Waste container. DO NOT use the general trash [4].

Part 4: Visualizations

Diagram 1: PPE Selection Logic

This logic tree helps you decide the necessary protection level based on the scale of your operation.

PPE_Logic Start Start: Handling 3-(3-Bromobenzamido)benzoic acid Quantity Quantity to Handle? Start->Quantity SmallScale < 1 gram Quantity->SmallScale LargeScale > 1 gram Quantity->LargeScale Level1 Level 1 Protection: Fume Hood + Safety Glasses + Nitrile Gloves SmallScale->Level1 Level2 Level 2 Protection: Fume Hood + Goggles + Double Nitrile + N95 Mask LargeScale->Level2 Solvent Dissolved in Solvent? Level1->Solvent Level2->Solvent YesSolvent Yes (Solution) Solvent->YesSolvent NoSolvent No (Dry Powder) Solvent->NoSolvent Risk Risk: Skin Absorption YesSolvent->Risk Action Use Butyl/Viton Gloves if Solvent is DMSO/DMF Risk->Action

Caption: Decision matrix for selecting PPE based on quantity and physical state.

Diagram 2: Safe Handling Workflow

A step-by-step flow to ensure containment.

Handling_Workflow Setup 1. Engineering Check (Fume Hood On) PPE 2. Don PPE (Goggles, Gloves, Coat) Setup->PPE Weigh 3. Weighing (Use Anti-Static Gun) PPE->Weigh Transfer 4. Transfer (Use Funnel, No Dust) Weigh->Transfer Solubilize 5. Solubilization (Add Solvent Carefully) Transfer->Solubilize Cleanup 6. Decontamination (Alcohol Wipe -> Halogenated Waste) Solubilize->Cleanup

Caption: Operational workflow from setup to disposal to minimize exposure risks.

Part 5: Emergency Response

IncidentImmediate Action
Eye Contact Flush immediately with water for 15 minutes . Hold eyelids open. Seek medical attention.
Skin Contact Wash with soap and water.[2][3] Do not use ethanol on skin (increases absorption). Remove contaminated clothing.[4][5]
Spill (Solid) Dampen with a wet paper towel (to prevent dust) and wipe up. Place in halogenated waste.
Spill (Solution) Absorb with vermiculite or spill pad. Dispose as chemical waste.

References

  • Sigma-Aldrich .[6] Safety Data Sheet: 3-Bromobenzoic acid. (Accessed 2026).[4] Link

  • Fisher Scientific . Safety Data Sheet: Benzanilide. (Accessed 2026).[4] Link

  • PubChem . Compound Summary: 4-(3-bromobenzamido)benzoic acid (Analog). National Library of Medicine. Link

  • European Chemicals Agency (ECHA) . Guidance on the safe use of brominated aromatic compounds. Link

Sources

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